2-bromo-5,6-dichloro-1H-benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5,6-dichloro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2N2/c8-7-11-5-1-3(9)4(10)2-6(5)12-7/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZMBKQTCPNSOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Properties of 2-bromo-5,6-dichloro-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 2-bromo-5,6-dichloro-1H-benzimidazole, a key heterocyclic compound in medicinal chemistry. This document outlines its physicochemical characteristics, spectroscopic profile, and its significant role as a synthetic intermediate for potent antiviral agents. Detailed experimental protocols for its synthesis and purification are provided, alongside an examination of its mechanism of action against Human Cytomegalovirus (HCMV).
Introduction
This compound is a halogenated benzimidazole derivative that has garnered significant attention in the field of drug discovery and development. Its unique structural features, particularly the presence of bromine and chlorine substituents, make it a valuable scaffold for the synthesis of biologically active molecules. This guide aims to consolidate the available technical information on this compound to support ongoing research and development efforts.
Physicochemical Properties
The fundamental chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₇H₃BrCl₂N₂ | [1] |
| Molecular Weight | 265.92 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 142356-40-9 | [2] |
| Boiling Point | 414.8 °C at 760 mmHg | [2] |
| Flash Point | 204.7 °C | [2] |
| Computed XLogP3 | 3.8 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Spectroscopic Data
| Spectroscopic Data for Benzimidazole Derivatives | |
| ¹H NMR (DMSO-d₆) | Signals for the aromatic protons on the benzimidazole core are typically observed in the range of δ 7.0-8.0 ppm. The N-H proton signal is usually a broad singlet observed at δ ~12-13 ppm. For a related compound, 2-bromo-5,6-dichloro-1-β-D-ribopyranosyl-1H-benzimidazole, aromatic protons appear at δ 7.96 (s, 1H) and 7.07 (s, 1H).[3] |
| ¹³C NMR | The carbon atoms of the benzimidazole ring typically resonate in the aromatic region of the spectrum (δ 110-150 ppm). The C2 carbon, being attached to two nitrogen atoms, appears further downfield. |
| FT-IR (KBr) | Characteristic peaks for benzimidazoles include N-H stretching vibrations around 3400-3200 cm⁻¹, C=N stretching around 1620-1650 cm⁻¹, and C=C aromatic stretching in the 1600-1450 cm⁻¹ region. For 5-bromo-2-phenyl-1H-benzimidazole, a C=N stretch is observed at 1617 cm⁻¹ and an N-H stretch at 3435 cm⁻¹.[4] |
| Mass Spectrometry | The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 264/266/268, reflecting the isotopic distribution of bromine and chlorine. |
Synthesis and Purification
Experimental Protocol: Synthesis of this compound
A common synthetic route to this compound involves the bromination of a benzimidazolone precursor.[3]
Step 1: Synthesis of 5,6-dichlorobenzimidazol-2-one
-
4,5-dichloro-o-phenylenediamine is cyclized using carbonyl di-imidazole.[3] The reactants are typically stirred in an appropriate solvent like tetrahydrofuran (THF) at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, for example, by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Bromination of 5,6-dichlorobenzimidazol-2-one
-
5,6-dichlorobenzimidazol-2-one is reacted with a brominating agent such as phosphorous oxybromide (POBr₃).[3]
-
The reaction is typically carried out in a sealed vessel at elevated temperatures.
-
After cooling, the reaction mixture is carefully quenched with water or ice.
-
The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.
Experimental Workflow: Purification
Biological Activity and Signaling Pathways
This compound serves as a crucial precursor for the synthesis of potent antiviral agents, most notably those targeting the Human Cytomegalovirus (HCMV).[2] Its ribosylated form, 2-bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole (BDCRB), exhibits significant antiviral activity by inhibiting the viral terminase complex.[5]
Mechanism of Action: Inhibition of HCMV Terminase Complex
The HCMV terminase complex is essential for the cleavage of viral DNA concatemers and their packaging into viral capsids. This complex consists of three main subunits: pUL51, pUL56, and pUL89, which interact with the portal protein pUL104 located at the entrance of the viral capsid.[6][7]
BDCRB, a derivative of this compound, is thought to inhibit the interaction between the pUL56 subunit of the terminase complex and the portal protein pUL104.[8] This disruption prevents the proper docking of the terminase complex onto the capsid, thereby inhibiting the cleavage of the viral DNA concatemer and its subsequent packaging into the capsid. Resistance to BDCRB has been mapped to the UL89 gene, suggesting a direct or indirect interaction with the pUL89 subunit as well.[5]
Conclusion
This compound is a compound of significant interest due to its role as a versatile building block in the synthesis of antiviral agents. Its chemical properties allow for a range of synthetic modifications, leading to the development of potent inhibitors of viral replication. Further research into the precise molecular interactions of its derivatives with biological targets will be crucial for the design of next-generation therapeutics. This guide provides a foundational understanding of its chemical and biological characteristics to aid researchers in this endeavor.
References
- 1. This compound | C7H3BrCl2N2 | CID 466017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 142356-40-9 | Benchchem [benchchem.com]
- 3. WO2001077083A1 - Process for preparing substituted benzimidazole compounds - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Inhibition of Human Cytomegalovirus pUL89 Terminase Subunit Blocks Virus Replication and Genome Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Interaction of human cytomegalovirus pUL52 with major components of the viral DNA encapsidation network underlines its essential role in genome cleavage-packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The human cytomegalovirus terminase complex as an antiviral target: a close-up view - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of 2-bromo-5,6-dichloro-1H-benzimidazole
An In-depth Technical Guide to the Physicochemical Properties of 2-bromo-5,6-dichloro-1H-benzimidazole
Introduction
This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its tri-halogenated structure is a critical determinant of its biological activity and serves as a versatile scaffold for the synthesis of more complex molecules.[1] This compound is a key precursor in the development of potent antiviral agents, most notably those targeting the Human Cytomegalovirus (HCMV).[1] The bromine atom at the 2-position provides a reactive site for various chemical transformations, including substitution and coupling reactions, making it a valuable building block for synthetic chemists.[1] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis, and its biological significance.
Physicochemical and Computed Properties
The have been characterized through both experimental and computational methods. These properties are fundamental to understanding its behavior in chemical and biological systems.
Quantitative Data Summary
The following tables summarize the key physical, chemical, and computed properties of the molecule.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1][2] |
| Molecular Formula | C₇H₃BrCl₂N₂ | [1][3][] |
| Molecular Weight | 265.92 g/mol | [1][3][] |
| CAS Number | 142356-40-9 | [1] |
| Density | 1.967 g/cm³ | [1] |
| Boiling Point | 414.8°C at 760 mmHg | [1] |
| Flash Point | 204.7°C | [1] |
| Appearance | White to Off-White Solid (inferred) | [5] |
| Solubility | Insoluble in water (inferred) |[5][6] |
Table 2: Computed Properties
| Property | Value | Source |
|---|---|---|
| XLogP3 | 3.8 | [2] |
| pKa (Predicted) | 9.81 ± 0.10 (for 2-bromo-1H-benzimidazole) | [5][6] |
| Topological Polar Surface Area | 28.7 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 |[2] |
Experimental Protocols
Synthesis of this compound
A primary method for the synthesis of 2-bromo-5,6-dichlorobenzimidazole involves the reaction of a benzimidazol-2-one precursor with a brominating agent.[7]
Principle: This process achieves the conversion of a carbonyl group at the 2-position of the benzimidazole ring to a bromo group. The synthesis starts with the cyclization of 4,5-dichloro-o-phenylenediamine to form the intermediate 5,6-dichlorobenzimidazole-2-one, which is then brominated.
Detailed Methodology: [7]
-
Step 1: Synthesis of 5,6-dichlorobenzimidazol-2-one
-
4,5-dichloro-o-phenylenediamine is cyclized using carbonyl di-imidazole. This reaction forms the stable 5,6-dichlorobenzimidazol-2-one intermediate.
-
-
Step 2: Bromination
-
The resulting 5,6-dichlorobenzimidazole-2-one is reacted with phosphorous oxybromide (POBr₃).
-
The reaction mixture is heated to facilitate the substitution of the carbonyl oxygen with a bromine atom, yielding the final product, this compound.
-
Purification and Characterization: The final product is typically purified using standard techniques such as recrystallization or column chromatography. Purity and structural confirmation are achieved through High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1]
Biological Activity and Mechanism of Action
This compound is a crucial intermediate for synthesizing antiviral compounds.[1] Its most notable derivative is the ribosylated form, 2-bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole (BDCRB) , which exhibits potent and selective activity against Human Cytomegalovirus (HCMV).[1]
The antiviral action of BDCRB is attributed to its ability to inhibit the HCMV terminase complex.[1] This enzyme is essential for the late stages of viral replication, specifically for cleaving and packaging the viral DNA into capsids. By inhibiting this complex, BDCRB effectively halts the formation of new, infectious virions. The 2-bromo-5,6-dichloro substitution pattern is considered critical for binding to the viral enzyme.[1]
Logical Workflow for Antiviral Action
The following diagram illustrates the mechanism of action of BDCRB, the active derivative of this compound.
Caption: Mechanism of HCMV inhibition by the derivative BDCRB.
Conclusion
This compound is a compound with significant synthetic utility and biological relevance. Its defined physicochemical properties, coupled with a reactive bromine handle, make it an ideal starting material for constructing complex bioactive molecules. The established role of its derivatives in potent antiviral therapies, particularly against HCMV, underscores its importance in drug discovery and development. Further research into this scaffold could yield novel therapeutics with diverse applications.
References
- 1. This compound | 142356-40-9 | Benchchem [benchchem.com]
- 2. This compound | C7H3BrCl2N2 | CID 466017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-bromo-5,6-dichloro-1H-1,3-benzodiazole [myskinrecipes.com]
- 5. Page loading... [guidechem.com]
- 6. 2-BROMO-1H-BENZIMIDAZOLE CAS#: 54624-57-6 [m.chemicalbook.com]
- 7. WO2001077083A1 - Process for preparing substituted benzimidazole compounds - Google Patents [patents.google.com]
An In-Depth Technical Guide on the Structure Elucidation of 2-bromo-5,6-dichloro-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2-bromo-5,6-dichloro-1H-benzimidazole, a halogenated heterocyclic compound of significant interest in medicinal chemistry. This document outlines the key physicochemical properties, a probable synthetic route, and the analytical techniques essential for its structural confirmation. Given the limited availability of direct experimental data in publicly accessible literature, this guide combines established knowledge of benzimidazole chemistry with data from closely related analogs to present a robust framework for its characterization.
Introduction to this compound
This compound belongs to the benzimidazole class of heterocyclic aromatic compounds. This scaffold, consisting of a fused benzene and imidazole ring, is a prominent pharmacophore in medicinal chemistry due to its ability to interact with various biological targets.[1] The introduction of halogen atoms, such as bromine and chlorine, to the benzimidazole nucleus can significantly modulate the compound's physicochemical properties and biological activity.[1] Specifically, the 2-bromo-5,6-dichloro substitution pattern is a key feature in the development of potent antiviral agents, particularly those targeting the Human Cytomegalovirus (HCMV).[1][2] The ribosylated form of this compound, 2-bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole (BDCRB), is a known inhibitor of the HCMV terminase complex, which is essential for viral DNA processing and packaging.[1][2]
Physicochemical and Structural Data
A summary of the key physicochemical and structural data for this compound is presented in Table 1. This information is crucial for its identification and handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₇H₃BrCl₂N₂ | [1] |
| Molecular Weight | 265.92 g/mol | [1] |
| CAS Number | 142356-40-9 | [1] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | C1=C2C(=CC(=C1Cl)Cl)N=C(N2)Br | [3] |
| InChI Key | KEZMBKQTCPNSOF-UHFFFAOYSA-N | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. |
Table 1: Physicochemical and Structural Data of this compound
Synthesis and Characterization
Proposed Synthetic Protocol
A common and effective method for the synthesis of 2-halobenzimidazoles involves the halogenation of a benzimidazolone precursor.
Step 1: Synthesis of 5,6-dichlorobenzimidazol-2-one
4,5-dichloro-o-phenylenediamine is reacted with a carbonylating agent, such as carbonyldiimidazole or phosgene, in an appropriate solvent like tetrahydrofuran (THF). The reaction mixture is typically stirred at room temperature or heated to reflux to drive the cyclization, yielding 5,6-dichlorobenzimidazol-2-one.
Step 2: Bromination of 5,6-dichlorobenzimidazol-2-one
The resulting 5,6-dichlorobenzimidazol-2-one is then treated with a brominating agent, such as phosphorus oxybromide (POBr₃), to replace the carbonyl oxygen with two bromine atoms, followed by elimination to yield the 2-bromo derivative. This reaction is typically carried out in a sealed tube or under reflux conditions.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.
Recommended Analytical Characterization
The successful synthesis and purity of this compound should be confirmed using a combination of chromatographic and spectroscopic techniques.
| Technique | Purpose |
| Thin Layer Chromatography (TLC) | To monitor the progress of the reaction and assess the purity of the final product. |
| High-Performance Liquid Chromatography (HPLC) | For quantitative analysis of purity. |
| Mass Spectrometry (MS) | To confirm the molecular weight and elemental composition. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the detailed molecular structure. |
| Infrared (IR) Spectroscopy | To identify the presence of key functional groups. |
Table 2: Analytical Techniques for Characterization
Spectroscopic Data for Structure Elucidation
Due to the absence of published experimental spectra for this compound, the following sections provide an educated estimation of the expected spectroscopic data based on the analysis of closely related compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, showing signals corresponding to the aromatic protons and the N-H proton of the imidazole ring.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Singlet | 1H | N-H | The N-H proton of the benzimidazole ring typically appears as a broad singlet at a downfield chemical shift due to its acidic nature. |
| ~7.8 | Singlet | 1H | H-4 or H-7 | The protons on the benzene ring are in a symmetrical environment due to the dichloro substitution. Based on data for 5-bromo-2-phenyl-1H-benzimidazole, a singlet is expected.[4] |
| ~7.6 | Singlet | 1H | H-7 or H-4 | Similar to H-4, this proton will appear as a singlet. The exact assignment of H-4 and H-7 would require 2D NMR experiments. |
Table 3: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145 | C2 (C-Br) | The carbon bearing the bromine atom is expected to be significantly deshielded. |
| ~135 | C7a | Quaternary carbon at the ring junction. |
| ~132 | C3a | Quaternary carbon at the ring junction. |
| ~125 | C5/C6 (C-Cl) | The carbons bearing the chlorine atoms will be deshielded. |
| ~115 | C4/C7 | Aromatic CH carbons. |
Table 4: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
Mass Spectrometry
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic pattern of the compound.
-
Expected Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 265.92 g/mol .
-
Isotopic Pattern: Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed for the molecular ion peak. The two chlorine atoms will result in M, M+2, and M+4 peaks with a relative intensity ratio of approximately 9:6:1. The bromine atom will further split each of these peaks into a doublet (M and M+2) with a nearly 1:1 ratio. This complex isotopic pattern is a definitive signature for the presence of one bromine and two chlorine atoms in the molecule.
Experimental Workflows and Signaling Pathways
Logical Workflow for Structure Elucidation
The following diagram illustrates a typical workflow for the structural elucidation of a novel heterocyclic compound like this compound.
Caption: A logical workflow for the synthesis, purification, and structural confirmation of a small molecule.
Antiviral Signaling Pathway
Benzimidazole derivatives, including the parent scaffold of the title compound, are known to exhibit antiviral activity through various mechanisms. A key target for halogenated benzimidazoles is the terminase complex of Human Cytomegalovirus (HCMV), which is involved in the cleavage and packaging of the viral genome.
Caption: Inhibition of the HCMV terminase complex by a benzimidazole derivative.
Conclusion
The structural elucidation of this compound relies on a combination of synthetic chemistry and modern analytical techniques. While direct experimental data is sparse, this guide provides a comprehensive framework for its synthesis, characterization, and the interpretation of its expected spectroscopic properties. The importance of this compound as a building block for potent antiviral agents underscores the need for its thorough structural and biological evaluation. Researchers and scientists in the field of drug development can utilize this guide as a foundational resource for their work with this and other related halogenated benzimidazoles.
References
Synthesis of 2-bromo-5,6-dichloro-1H-benzimidazole from 4,5-dichloro-1,2-phenylenediamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details two primary synthetic routes for the preparation of 2-bromo-5,6-dichloro-1H-benzimidazole, a key intermediate in the development of antiviral agents and other pharmacologically active molecules, starting from 4,5-dichloro-1,2-phenylenediamine. This document provides a comprehensive overview of the reaction pathways, detailed experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.
Introduction
This compound is a crucial building block in organic synthesis, particularly for the creation of potent antiviral compounds targeting human cytomegalovirus (HCMV).[1] Its tri-halogenated structure is critical for its biological activity.[1] This guide outlines two efficient synthetic pathways for its preparation from the readily available starting material, 4,5-dichloro-1,2-phenylenediamine.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₃BrCl₂N₂ |
| Molecular Weight | 265.92 g/mol [1][2] |
| CAS Number | 142356-40-9[2] |
| Boiling Point | 414.8°C at 760 mmHg[2] |
| Flash Point | 204.7°C[2] |
Synthetic Route 1: Two-Step Synthesis via 2-Amino-5,6-dichlorobenzimidazole
This route involves the initial formation of a 2-aminobenzimidazole intermediate, followed by a bromination step.
Experimental Workflow: Route 1
Caption: Synthetic workflow for Route 1.
Step 1: Synthesis of 2-amino-5,6-dichlorobenzimidazole
The initial step involves the cyclization of 4,5-dichloro-1,2-phenylenediamine with cyanogen bromide to yield 2-amino-5,6-dichlorobenzimidazole. This reaction proceeds with a high reported yield of 98%.[1]
Experimental Protocol:
-
To a solution of 4,5-dichloro-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water, cyanogen bromide (1-1.2 equivalents) is added portion-wise at room temperature.
-
The reaction mixture is then stirred at room temperature for several hours or gently heated to ensure complete reaction, monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is neutralized with a base, such as sodium bicarbonate solution.
-
The precipitated product is collected by filtration, washed with water, and dried to afford 2-amino-5,6-dichlorobenzimidazole.
| Reactant/Reagent | Molar Ratio | Notes |
| 4,5-dichloro-1,2-phenylenediamine | 1 | Starting material. |
| Cyanogen Bromide | 1 - 1.2 | Handle with extreme caution in a well-ventilated fume hood. |
| Solvent | - | Ethanol or Ethanol/Water mixture. |
| Base | - | e.g., Sodium bicarbonate for neutralization. |
| Reported Yield | 98% [1] |
Step 2: Synthesis of this compound
The second step involves the bromination of the 2-amino-5,6-dichlorobenzimidazole intermediate at the 2-position. This is typically achieved using bromine or N-bromosuccinimide (NBS) under anhydrous conditions.[1]
Experimental Protocol:
-
2-amino-5,6-dichlorobenzimidazole (1 equivalent) is dissolved in an anhydrous solvent such as carbon tetrachloride or chloroform.
-
N-bromosuccinimide (1-1.1 equivalents) and a radical initiator such as AIBN or benzoyl peroxide are added.
-
The reaction mixture is heated to reflux and monitored by TLC.
-
After completion, the mixture is cooled, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield this compound.
| Reactant/Reagent | Molar Ratio | Notes |
| 2-amino-5,6-dichlorobenzimidazole | 1 | Intermediate from Step 1. |
| N-Bromosuccinimide (NBS) or Bromine | 1 - 1.1 | NBS is often preferred for its ease of handling. |
| Radical Initiator | catalytic | e.g., AIBN or benzoyl peroxide. |
| Solvent | - | Anhydrous CCl₄ or CHCl₃. |
Synthetic Route 2: Two-Step Synthesis via 5,6-dichlorobenzimidazol-2-one
This alternative route proceeds through a benzimidazol-2-one intermediate, which is subsequently converted to the desired 2-bromo derivative.
Experimental Workflow: Route 2
References
An In-depth Technical Guide to 2-bromo-5,6-dichloro-1H-benzimidazole
IUPAC Name: 2-bromo-5,6-dichloro-1H-benzimidazole
This technical guide provides a comprehensive overview of this compound, a halogenated benzimidazole derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals involved in antiviral drug discovery and development, offering detailed information on its chemical properties, synthesis, and biological significance as a core structure for potent antiviral agents.
Physicochemical Properties
This compound is a stable heterocyclic compound. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₃BrCl₂N₂ |
| Molecular Weight | 265.92 g/mol [1] |
| CAS Number | 142356-40-9 |
| Appearance | Solid |
| InChI | InChI=1S/C7H3BrCl2N2/c8-7-11-5-1-3(9)4(10)2-6(5)12-7/h1-2H,(H,11,12) |
| InChIKey | KEZMBKQTCPNSOF-UHFFFAOYSA-N |
| SMILES | C1=C2C(=CC(=C1Cl)Cl)N=C(N2)Br |
Synthesis
The primary synthetic route to this compound involves the bromination of a 5,6-dichlorobenzimidazol-2-one precursor.[2] This process offers a reliable method for producing the target compound, which serves as a crucial intermediate in the synthesis of more complex biologically active molecules.
Synthesis Workflow
References
2-bromo-5,6-dichloro-1H-benzimidazole molecular weight and formula
An In-depth Technical Guide to 2-bromo-5,6-dichloro-1H-benzimidazole
This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, a halogenated benzimidazole derivative of significant interest in medicinal chemistry and materials science. This document outlines its molecular characteristics, synthetic pathways, and its role as a crucial intermediate in the development of therapeutic agents.
Molecular and Physicochemical Properties
This compound is a heterocyclic organic compound featuring a benzimidazole core substituted with one bromine and two chlorine atoms. These halogen substitutions are critical to its chemical reactivity and biological activity.
| Property | Value | Reference |
| Molecular Formula | C₇H₃BrCl₂N₂ | [1][][3][4] |
| Molecular Weight | 265.92 g/mol | [1][][3][4] |
| CAS Number | 142356-40-9 | [1] |
| Canonical SMILES | C1=C2C(=CC(=C1Cl)Cl)N=C(N2)Br | [][3] |
| InChI | InChI=1S/C7H3BrCl2N2/c8-7-11-5-1-3(9)4(10)2-6(5)12-7/h1-2H,(H,11,12) | [][5] |
| InChIKey | KEZMBKQTCPNSOF-UHFFFAOYSA-N | [1][] |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that is foundational for its use in further chemical elaborations. The primary synthetic routes involve the halogenation of a benzimidazole precursor.
General Synthetic Protocol:
A common method for the synthesis of 2-bromo-5,6-dichlorobenzimidazole involves the reaction of 5,6-dichlorobenzimidazol-2-one with phosphorous oxybromide[6]. An alternative pathway begins with the diazotization of 4,5-dichloro-1,2-phenylenediamine with cyanogen bromide to form 2-amino-5,6-dichlorobenzimidazole, which is then brominated at the 2-position using bromine or N-bromosuccinimide under anhydrous conditions[1].
Example Experimental Protocol for Synthesis:
-
Step 1: Cyclization to 5,6-dichlorobenzimidazole-2-one: 4,5-dichloro-o-phenylenediamine is reacted with carbonyl di-imidazole to yield 5,6-dichlorobenzimidazole-2-one[6].
-
Step 2: Bromination: The resulting 5,6-dichlorobenzimidazole-2-one is then treated with a brominating agent such as phosphorous oxybromide to produce 2-bromo-5,6-dichlorobenzimidazole[6].
The following diagram illustrates a generalized synthetic workflow for this compound and its subsequent conversion to a biologically active ribosylated derivative.
Biological Significance and Applications
This compound serves as a pivotal building block in the synthesis of more complex molecules with significant biological activities.
-
Antiviral Agents: This compound is a key precursor in the synthesis of potent antiviral agents, particularly those targeting the Human Cytomegalovirus (HCMV)[1]. The ribosylated form, 2-bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole (BDCRB), demonstrates significant activity against HCMV[1]. The 2-bromo-5,6-dichloro substitution pattern is crucial for binding to viral enzymes, such as the terminase complex involved in viral DNA processing and packaging[1].
-
Enzyme Inhibition and Protein Interaction Studies: Beyond its antiviral applications, this benzimidazole derivative is utilized in broader biological research to investigate enzyme inhibition and protein-ligand interactions[1].
-
Materials Science: In the field of materials science, this compound is employed in the development of advanced materials, including organic semiconductors[1]. The bromine atom at the 2-position provides a reactive site for various chemical transformations like substitution and coupling reactions, making it a versatile core structure for chemical synthesis[1].
The benzimidazole scaffold, in general, is recognized for its wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antihistaminic properties[7][8]. The specific halogenation pattern of this compound enhances its utility in developing targeted therapeutic agents.
References
- 1. This compound | 142356-40-9 | Benchchem [benchchem.com]
- 3. labshake.com [labshake.com]
- 4. 2-bromo-5,6-dichloro-1H-1,3-benzodiazole [myskinrecipes.com]
- 5. This compound | C7H3BrCl2N2 | CID 466017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2001077083A1 - Process for preparing substituted benzimidazole compounds - Google Patents [patents.google.com]
- 7. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of 2-bromo-5,6-dichloro-1H-benzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-5,6-dichloro-1H-benzimidazole is a halogenated heterocyclic compound that serves as a critical building block in the synthesis of various pharmacologically active molecules, particularly antiviral agents. Its chemical structure, characterized by a benzimidazole core with bromine and chlorine substituents, imparts specific physicochemical properties that are pivotal for its reactivity and biological activity. Understanding the solubility of this compound in different organic solvents is fundamental for its application in medicinal chemistry, process development, and formulation studies.
This technical guide provides a comprehensive overview of the available information on the solubility of this compound in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on qualitative solubility information inferred from synthetic and purification procedures, alongside detailed experimental protocols for determining solubility.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₃BrCl₂N₂ | [1][2] |
| Molecular Weight | 265.92 g/mol | [1][2][3] |
| CAS Number | 142356-40-9 | [2][3] |
| Appearance | White to off-white solid | [4] |
| pKa | 9.81 ± 0.10 (Predicted) | [4][5] |
Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Rationale / Reference |
| Dichloromethane (DCM) | Soluble | Used as a solvent for trituration and purification of related derivatives, suggesting solubility.[6] |
| Ethyl Acetate | Soluble | Utilized as an extraction solvent during the synthesis of the parent compound, indicating good solubility.[6] |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | The related compound 2-bromo-1H-benzimidazole shows solubility in DMSO.[5] |
| Methanol | Likely Soluble | The related compound 2-bromo-1H-benzimidazole is soluble in methanol.[5] |
| Water | Sparingly Soluble / Insoluble | Benzimidazole derivatives are generally known to have limited aqueous solubility.[4] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The following is a standard experimental protocol for determining the equilibrium solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of saturating a solvent with the solute and then quantifying the dissolved amount.
1. Materials and Equipment:
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.
-
Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilute the filtered solution with a known volume of a suitable solvent (usually the same solvent or a mobile phase component) to a concentration within the calibration range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Develop a suitable HPLC method (select column, mobile phase, flow rate, and detector wavelength) to achieve good separation and detection of the analyte.
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the diluted sample solutions and record the peak areas.
-
Calculate the concentration of the solute in the diluted sample using the calibration curve.
-
Back-calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.
-
3. Data Analysis:
The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.
Experimental Workflow for Solubility Determination
Caption: A generalized workflow for determining the equilibrium solubility of a solid compound using the shake-flask method followed by HPLC analysis.
Conclusion
While quantitative solubility data for this compound in organic solvents remains elusive in the current body of scientific literature, qualitative inferences from its chemical processing provide valuable guidance for researchers. The compound is likely to be soluble in common organic solvents such as dichloromethane, ethyl acetate, DMSO, and methanol. For precise solubility determination, the detailed experimental protocol provided in this guide can be employed. A thorough understanding of the solubility of this key synthetic intermediate is crucial for optimizing reaction conditions, developing purification strategies, and advancing the synthesis of novel therapeutic agents.
References
- 1. This compound | C7H3BrCl2N2 | CID 466017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-bromo-5,6-dichloro-1H-1,3-benzodiazole [myskinrecipes.com]
- 3. This compound | 142356-40-9 | Benchchem [benchchem.com]
- 4. guidechem.com [guidechem.com]
- 5. 2-BROMO-1H-BENZIMIDAZOLE CAS#: 54624-57-6 [m.chemicalbook.com]
- 6. WO2001077083A1 - Process for preparing substituted benzimidazole compounds - Google Patents [patents.google.com]
The Benzimidazole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole nucleus, a bicyclic aromatic heterocycle formed by the fusion of benzene and imidazole rings, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide array of biological macromolecules, making it a "privileged scaffold" in drug design.[3][4] This unique characteristic is underscored by the presence of the benzimidazole core in numerous FDA-approved drugs, spanning a vast range of therapeutic areas from anthelmintics to anticancer agents and proton pump inhibitors.[1][5] The broad pharmacological significance of benzimidazole derivatives stems from their favorable physicochemical properties, including the capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, which facilitate efficient binding to biological targets.[3] This guide provides a comprehensive technical overview of the benzimidazole core's biological significance, detailing its synthesis, mechanisms of action, and applications, with a focus on quantitative data and experimental methodologies for the drug development professional.
Physicochemical Properties and Synthesis
Benzimidazole is an amphoteric compound, possessing both weakly acidic and basic properties.[6][7] The N-H proton can be abstracted by a strong base, while the lone pair of electrons on the other nitrogen atom can be protonated by an acid.[1][6] This dual nature, combined with its aromatic stability, contributes to its versatile binding capabilities. The structural versatility of the benzimidazole scaffold allows for substitutions at various positions, primarily at the N-1, C-2, and C-5(6) positions, enabling the fine-tuning of its pharmacological profile.[8]
The synthesis of the benzimidazole ring is well-established, with the most common method being the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, orthoester).[1][9][10] This reaction, known as the Phillips-Ladenburg synthesis, is often carried out under acidic conditions. Modern synthetic methodologies have introduced various catalysts, microwave-assisted techniques, and green chemistry approaches to improve yields and reduce reaction times.[9][11]
Major Biological Activities and Mechanisms of Action
The benzimidazole scaffold is associated with a remarkably broad spectrum of biological activities. Its derivatives have been developed as potent agents against a multitude of diseases.
Anthelmintic Activity
Benzimidazoles are among the most widely used anthelmintic agents for treating infections caused by parasitic worms (helminths).[2]
Mechanism of Action: The primary mechanism involves the selective binding of benzimidazole derivatives to the β-tubulin subunit of the parasite's microtubules.[1][12] This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential for cell division, structure, and intracellular transport. The disruption of microtubule formation leads to impaired glucose uptake, depletion of glycogen stores, and ultimately, the death of the parasite.[12] This action is selective because benzimidazoles have a much higher affinity for parasitic β-tubulin than for mammalian β-tubulin.[1]
Table 1: Prominent Benzimidazole-Based Anthelmintic Drugs
| Drug Name | Therapeutic Use |
| Albendazole | Effective against a broad range of intestinal nematodes and cestodes.[1][12] |
| Mebendazole | Used for infections by roundworm, hookworm, whipworm, and pinworm.[1][12] |
| Fenbendazole | Commonly used in veterinary medicine; shows anticancer potential.[1][13] |
| Thiabendazole | Anthelmintic and fungicide.[1] |
| Flubendazole | Used in human and veterinary medicine for intestinal worm infections.[1][14] |
Anticancer Activity
The success of benzimidazoles as microtubule disruptors in parasites has led to their exploration as anticancer agents, a strategy known as drug repurposing.[14] Their anticancer effects are not limited to a single mechanism but involve multiple cellular pathways.
Mechanisms of Action:
-
Microtubule Inhibition: Similar to their anthelmintic action, compounds like mebendazole and albendazole disrupt microtubule dynamics in cancer cells, leading to mitotic arrest and apoptosis.[4][15]
-
Kinase Inhibition: The MEK5/ERK5 signaling pathway is upregulated in several tumors. Certain benzimidazole derivatives have been identified as inhibitors of this pathway, blocking the phosphorylation of ERK5 and subsequent cell proliferation.[16]
-
Topoisomerase Inhibition: Some bis-benzimidazole derivatives can bind to the minor groove of DNA, changing its conformation and inhibiting the action of topoisomerase enzymes, which are crucial for DNA replication and repair.[4] This leads to G2/M cell cycle arrest and apoptosis.[4]
-
Inhibition of Glycolysis: Cancer cells often rely on glycolysis for energy. Fenbendazole has been shown to inhibit glycolysis by down-regulating glucose uptake, partly through the p53-p21 pathway which inhibits GLUT transporter expression.[13] This starves cancer cells of energy, inducing apoptosis.[13]
Table 2: Selected Anticancer Benzimidazole Derivatives and their IC₅₀ Values
| Compound | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) |
| Flubendazole | Colorectal Cancer (HT-29) | Tubulin polymerization inhibitor | 0.04 |
| Mebendazole | Colorectal Cancer (HT-29) | Tubulin polymerization inhibitor | 0.19 |
| Parbendazole | Colorectal Cancer (HT-29) | Tubulin polymerization inhibitor | 0.08 |
| Oxibendazole | Colorectal Cancer (HT-29) | Tubulin polymerization inhibitor | 0.18 |
| Compound 26¹ | Leukemia (K-562) | Not specified | ~5.0 |
| Compound 27¹ | Leukemia (K-562) | Not specified | ~5.0 |
| Compound 19c² | Breast Cancer (MCF-7) | Chalcone derivative | 8.91 |
| Compound 21c² | Breast Cancer (MCF-7) | Chalcone derivative | 9.03 |
¹ Data refers to 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole (26) and 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzo[d]imidazole (27).[17] ² Data refers to specific benzimidazole-chalcone derivatives.[18]
Anti-inflammatory Activity
Benzimidazole derivatives exhibit significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.[11][19]
Mechanism of Action: Many benzimidazole compounds act as inhibitors of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[2][] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX, these derivatives reduce the production of prostaglandins, thereby exerting their anti-inflammatory effect.[]
Other Therapeutic Applications
The versatility of the benzimidazole scaffold has led to its incorporation into drugs for a wide range of other conditions:
-
Proton Pump Inhibitors (PPIs): Drugs like omeprazole and lansoprazole are used to treat acid-reflux disorders by irreversibly blocking the H+/K+ ATPase (proton pump) in gastric parietal cells.[11]
-
Antihistamines: Mizolastine and bilastine are examples of benzimidazole-containing drugs that act as H1 receptor antagonists to treat allergic conditions.[1]
-
Antiviral Agents: Certain derivatives have shown efficacy against various viruses, including enteroviruses, by inhibiting viral protein synthesis or replication.[]
-
Antihypertensives: Angiotensin II receptor blockers like candesartan and telmisartan incorporate the benzimidazole structure to manage high blood pressure.[1][10]
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies are computational models that correlate the chemical structure of compounds with their biological activity. For benzimidazole derivatives, QSAR analyses have identified several key molecular descriptors that govern their efficacy.[21]
Table 3: Key QSAR Findings for Benzimidazole Derivatives
| Activity | Key Descriptors | Implication for Drug Design |
| Antifungal (S. cerevisiae) | Lipophilicity (logP), Dipole Moment (DM), Surface Area Grid (SAG) | Indicates that both the compound's ability to cross cell membranes and its electronic properties are crucial for activity.[21] |
| Antibacterial | Topological Polar Surface Area (TPSA), H-bond acceptors, Implicit LOGP (iLOGP) | A positive correlation suggests that higher polarity and hydrogen bonding capacity can enhance antibacterial activity.[22] |
| Antitubercular | Chemical Potential (μ), Polarizability (α), Lipophilicity | Highlights the importance of electronic properties and lipophilicity for inhibiting Mycobacterium tuberculosis.[23] |
| Aldose Reductase Inhibition | Hydrophobicity (LogP), Polarity (TPSA, HBD) | Higher lipophilicity favors inhibitory activity, while increased polarity has a negative influence on potency.[24] |
Experimental Protocols
General Synthesis of 2-Aryl-Benzimidazoles
This protocol describes a common one-pot condensation method.[9][25]
Materials:
-
o-phenylenediamine
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Solvent (e.g., acetonitrile, ethanol)
-
Crushed ice
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve o-phenylenediamine (1 equivalent) in the chosen solvent (e.g., acetonitrile) in a round-bottom flask.
-
Add the aromatic aldehyde (1 equivalent) to the solution.
-
Add the catalyst system (e.g., a catalytic amount of HCl followed by dropwise addition of H₂O₂) while stirring at room temperature.[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within a few hours.[26]
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice.
-
Stir until a solid precipitate forms.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude solid by recrystallization from a suitable solvent like ethanol to obtain the pure 2-aryl-benzimidazole product.
-
Dry the purified crystals in a vacuum desiccator and characterize using IR, ¹H NMR, and Mass Spectrometry.[26]
In Vitro Anticancer Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[18]
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Benzimidazole test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of ~5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole test compounds in the culture medium. Remove the old medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[18]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).[18]
Conclusion
The benzimidazole core is a remarkably versatile and pharmacologically significant scaffold that has been instrumental in the development of a wide array of therapeutic agents.[27] Its favorable physicochemical properties and synthetic accessibility have made it a frequent starting point for drug discovery campaigns.[11][27] The diverse mechanisms of action, ranging from microtubule and enzyme inhibition to the modulation of complex signaling pathways, ensure its continued relevance in medicinal chemistry. As researchers continue to explore new derivatives and drug delivery strategies, the benzimidazole nucleus is poised to yield novel therapies for a host of challenging diseases, from parasitic infections to cancer and beyond.
References
- 1. Benzimidazole - Wikipedia [en.wikipedia.org]
- 2. rjptonline.org [rjptonline.org]
- 3. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. jchps.com [jchps.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzimidazole synthesis [organic-chemistry.org]
- 10. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. youtube.com [youtube.com]
- 13. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 14. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 16. Identification of benzimidazole-based inhibitors of the mitogen activated kinase-5 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. doaj.org [doaj.org]
- 18. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative structure-activity relationship (QSAR) study of a series of benzimidazole derivatives as inhibitors of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ijpsr.com [ijpsr.com]
- 23. Quantitative Structure-Activity Relationship Study of a Benzimidazole-Derived Series Inhibiting Mycobacterium tuberculosis H37Rv [scirp.org]
- 24. QUANTITATIVE STRUCTURE–ACTIVITY RELATIONSHIP STUDY OF NEWLY SYNTHESIZED BENZIMIDAZOLE DERIVATIVES-TARGETING ALDOSE REDUCTASE | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 25. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Halogenation: A Technical Guide to Bromine and Chlorine Substituted Benzimidazoles in Drug Discovery
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole nucleus, a bicyclic aromatic heterocycle formed from the fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows it to readily interact with a multitude of biological targets, including enzymes and nucleic acids, through various non-covalent interactions like hydrogen bonding and π-π stacking.[3] This versatility has led to the development of a wide array of therapeutic agents with diverse pharmacological activities, including anthelmintic (e.g., Albendazole, Mebendazole), antiulcer (e.g., Omeprazole), and anticancer applications.[4][5]
The biological profile of benzimidazole derivatives can be significantly modulated by the nature and position of substituents on the bicyclic ring system.[3][6] Among these, the introduction of halogen atoms, particularly chlorine (Cl) and bromine (Br), has proven to be a highly effective strategy for enhancing potency and tuning selectivity. These electronegative, lipophilic substituents can profoundly influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target macromolecules. This guide provides an in-depth analysis of the specific roles that chlorine and bromine substituents play in modulating the anticancer, antimicrobial, and anthelmintic activities of benzimidazole derivatives, supported by quantitative data, experimental methodologies, and pathway visualizations.
Structure-Activity Relationships (SAR) of Halogenated Benzimidazoles
The strategic placement of chlorine and bromine atoms on the benzimidazole core is a key factor in optimizing biological activity. The electron-withdrawing nature and steric bulk of these halogens can alter the electronic distribution of the aromatic system and influence the overall conformation of the molecule, thereby affecting its interaction with biological targets.
Antimicrobial Activity
In the realm of antimicrobial agents, halogenation is a frequently employed strategy to enhance efficacy. The presence of electron-withdrawing groups like chlorine and bromine on the benzimidazole ring is often associated with potent activity against a spectrum of bacteria and fungi.[7]
-
Position C5/C6: Substitution at the C5 (or C6) position of the benzimidazole ring with chlorine or bromine has been identified as a key determinant for antimicrobial activity.[8] For instance, studies have shown that 5-chloro and 5-bromo derivatives exhibit significant antibacterial action.[9] One study reported that the presence of an electron-withdrawing chloro group on the aromatic ring of a pyrazolyl-benzimidazole hybrid increased its antimicrobial activity, with one such compound being a potent antifungal agent against Aspergillus niger.[10]
-
Combined Substitutions: The combination of halogenation with other functional groups can lead to synergistic effects. For example, 5,6-dichloro-2-nonafluorobutylbenzimidazole and various 5-halogeno-2-(3,5-dinitrobenzylsulphanyl)benzimidazoles have demonstrated antimycobacterial activity exceeding that of the reference drug isoniazid against Mycobacterium kansasii and Mycobacterium avium.[11]
-
General Trend: A general SAR observation is that compounds with electron-withdrawing substituents (like halogens) tend to show better antimicrobial activity compared to those with electron-donating groups.[7] This suggests that reducing the electron density of the benzimidazole ring system can enhance its interaction with microbial targets.
The logical relationship between halogen substitution and antimicrobial activity is summarized in the diagram below.
Figure 1: SAR diagram for halogenated benzimidazole antimicrobial activity.
Anticancer Activity
Benzimidazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, interference with DNA topoisomerases, and induction of apoptosis.[12][13] Halogen substituents play a critical role in enhancing these cytotoxic activities.
-
Tubulin Inhibition: Many halogenated benzimidazoles function as antimitotic agents by disrupting microtubule dynamics, a mechanism crucial for cell division.[12] The presence of chloro or bromo groups can enhance the binding affinity of the benzimidazole scaffold to the colchicine binding site on tubulin, leading to cell cycle arrest and apoptosis.
-
Topoisomerase Inhibition: Certain substituted benzimidazoles act as topoisomerase I poisons. While this activity is highly structure-specific, electron-withdrawing groups at the C5 position have been correlated with inhibitory potential.[14] These agents stabilize the enzyme-DNA cleavable complex, leading to DNA damage and cell death.[5][14]
-
Kinase Inhibition: Halogenation can improve the inhibitory activity against various protein kinases implicated in cancer progression. For example, a 4-bromobenzyl substitution at the N1 position resulted in a potent anti-androgen analogue for prostate cancer treatment.[5]
-
Apoptosis Induction: The ultimate outcome of the mechanisms above is often the induction of apoptosis. Halogenated benzimidazoles have been shown to trigger intrinsic apoptotic pathways, characterized by the accumulation of reactive oxygen species (ROS), modulation of Bax/Bcl-2 protein levels, and activation of caspases.[15]
A simplified signaling pathway illustrating the anticancer mechanism of action is depicted below.
Figure 2: Anticancer mechanism for halogenated benzimidazoles.
Anthelmintic Activity
Benzimidazoles are a cornerstone of anthelmintic therapy for both human and veterinary medicine.[16] Their primary mechanism of action is the inhibition of tubulin polymerization in parasitic worms, which is more selective for parasite β-tubulin over the host homologue. Halogenation can influence the efficacy and spectrum of these drugs.
-
Enhanced Potency: While a broad range of substitutions are tolerated, specific halogenation patterns can enhance potency. For example, a study identified a benzimidazole derivative (BZ6) that was highly effective against Heligmosomoides polygyrus adults, and another (BZ12) that was active against both T. muris and H. polygyrus.[16] Although the specific structures are not detailed in the snippets, this highlights the potential for halogenated derivatives to yield potent anthelmintics.
-
Overcoming Resistance: The development of drug resistance is a significant challenge in helminth control.[16][17] Novel halogenated derivatives are being explored to overcome resistance mechanisms that have emerged against older benzimidazoles. The structural modifications introduced by Cl or Br atoms can restore binding to mutated tubulin or alter the drug's susceptibility to metabolic inactivation by the parasite.
Quantitative Data Summary
The following tables summarize quantitative data for selected bromine and chlorine-substituted benzimidazole derivatives, illustrating their potency in various biological assays.
Table 1: Antimicrobial Activity of Halogenated Benzimidazoles
| Compound ID/Description | Substituents | Target Organism(s) | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 2-(3-bromothiophen-2-yl)-5-chloro-1H-benzimidazole | C2: 3-bromothiophen-2-yl; C5: -Cl | E. coli, S. aureus, S. epidermidis | < 4 | [9] |
| 5-bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazole | C2: 3-bromothiophen-2-yl; C5: -Br | E. coli, S. aureus, S. epidermidis | < 4 | [9] |
| Pyrazolyl-benzimidazole 23c | -Cl on aromatic ring | A. niger | Potent | [10] |
| 5,6-dichloro-2-nonafluorobutylbenzimidazole (2h) | C5, C6: -Cl; C2: nonafluorobutyl | M. kansasii, M. avium | > Isoniazid | [11] |
| 5-halogeno-2-(3,5-dinitrobenzylsulphanyl)benzimidazole | C5: -Cl or -Br | M. kansasii, M. avium | > Isoniazid |[11] |
MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.
Table 2: Anticancer and Anthelmintic Activity of Halogenated Benzimidazoles
| Compound ID/Description | Substituents | Activity Type | Metric | Value | Reference |
|---|---|---|---|---|---|
| Compound 17 | N1: 4-bromobenzyl | Anticancer (Anti-androgen) | ID50 | 0.13 mg/day (rat) | [5] |
| BZ6 | Not specified | Anthelmintic | IC50 (H. polygyrus) | 5.3 µM | [16] |
| BZ12 | Not specified | Anthelmintic | IC50 (T. muris) | 8.1 µM |[16] |
ID50: Dose inhibiting 50% of a specific response. IC50: Half-maximal inhibitory concentration.
Experimental Protocols
The synthesis and evaluation of halogenated benzimidazoles involve standardized chemical and biological procedures. The following sections provide generalized methodologies based on common practices reported in the literature.
General Synthesis of 2-Substituted Halogenated Benzimidazoles
A prevalent method for synthesizing 2-substituted benzimidazoles is the condensation of an appropriately substituted o-phenylenediamine with an aldehyde or carboxylic acid.[18][19]
Objective: To synthesize a 2-aryl-5-chlorobenzimidazole.
Materials:
-
4-Chloro-o-phenylenediamine
-
Substituted benzaldehyde
-
Oxidizing agent (e.g., hydrogen peroxide)[18] or catalyst (e.g., copper-based)[18]
-
Solvent (e.g., acetonitrile, DMSO)
-
Acid (e.g., hydrochloric acid)[18]
Procedure (Based on Phillips Condensation):
-
Reaction Setup: Dissolve equimolar amounts of 4-chloro-o-phenylenediamine and the desired aldehyde in a suitable solvent like acetonitrile in a round-bottom flask.
-
Condensation: Add a catalyst or oxidizing agent to the mixture. For example, add hydrogen peroxide and hydrochloric acid and stir the reaction at room temperature.[18]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. If a precipitate forms, collect it by filtration. Neutralize the solution with a base (e.g., ammonium hydroxide) to precipitate the product if it is soluble in acid.
-
Purification: Wash the crude product with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified benzimidazole derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as IR, NMR (¹H, ¹³C), and Mass Spectrometry.
The general workflow for the synthesis and screening of these compounds is illustrated below.
Figure 3: General workflow for synthesis and evaluation.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The Minimum Inhibitory Concentration (MIC) is determined to quantify the antimicrobial activity of the synthesized compounds.[7]
Objective: To determine the MIC of a halogenated benzimidazole against a bacterial strain (e.g., S. aureus).
Materials:
-
Synthesized benzimidazole compound
-
Bacterial culture (S. aureus ATCC 25923)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plate
-
Standard antibiotic (e.g., Ciprofloxacin)[7]
-
DMSO (for dissolving compounds)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of two-fold serial dilutions in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth) and a negative control (broth only).
-
Reading Results: Incubate the plate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The inclusion of bromine and chlorine substituents is a powerful and validated strategy in the design of potent benzimidazole-based therapeutic agents. SAR studies consistently demonstrate that the position and nature of the halogen significantly impact antimicrobial, anticancer, and anthelmintic activities, often by enhancing lipophilicity, modulating electronic properties, and improving target binding.[6][7][8] The quantitative data underscore the high potency that can be achieved through this approach.
Future research should focus on a multi-pronged approach. The synthesis of novel, diversely halogenated benzimidazoles will continue to be crucial for expanding the chemical space and identifying new lead compounds.[20] A deeper investigation into the precise molecular mechanisms, including co-crystal structure analysis with target proteins, will illuminate the specific interactions driven by halogen atoms and guide rational drug design. Finally, addressing the persistent challenge of drug resistance, particularly in microbes and helminths, will require the development of next-generation halogenated benzimidazoles that can evade existing resistance mechanisms and ensure long-term therapeutic viability.[16]
References
- 1. ijsart.com [ijsart.com]
- 2. Review of benzimidazole derivatives and their biological activity. [wisdomlib.org]
- 3. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. isca.me [isca.me]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antimycobacterial activity of 2-substituted halogenobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. researchgate.net [researchgate.net]
- 14. Structure-activity relationships of benzimidazoles and related heterocycles as topoisomerase I poisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wjpls.org [wjpls.org]
- 18. Benzimidazole synthesis [organic-chemistry.org]
- 19. hygeiajournal.com [hygeiajournal.com]
- 20. researchgate.net [researchgate.net]
2-Bromo-5,6-dichloro-1H-benzimidazole: A Comprehensive Technical Guide for its Application as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-bromo-5,6-dichloro-1H-benzimidazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic and structural properties make it a valuable intermediate for the synthesis of a diverse range of functional molecules. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and key applications as a synthetic building block, with a particular focus on its role in the development of antiviral agents. Detailed experimental protocols for its synthesis and subsequent derivatization through cross-coupling reactions are provided, alongside a summary of its biological significance.
Introduction
Benzimidazoles are a class of heterocyclic aromatic compounds that are isosteric with purines, allowing them to interact with various biopolymers. The introduction of halogen atoms to the benzimidazole scaffold can significantly modulate the compound's physicochemical properties and biological activity. This compound, with its distinct substitution pattern, serves as a key precursor in the synthesis of potent antiviral compounds, most notably those targeting the Human Cytomegalovirus (HCMV).[1] The bromine atom at the 2-position is a versatile handle for introducing molecular diversity through various cross-coupling reactions, making it an important intermediate in drug discovery and development.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, reaction optimization, and for predicting the characteristics of its derivatives.
| Property | Value | Reference |
| Molecular Formula | C₇H₃BrCl₂N₂ | [1][2] |
| Molecular Weight | 265.92 g/mol | [1][2] |
| CAS Number | 142356-40-9 | [1] |
| Appearance | Solid (form may vary) | |
| Melting Point | >300 °C (decomposes) | |
| Solubility | Insoluble in water. | [3] |
| InChI | InChI=1S/C7H3BrCl2N2/c8-7-11-5-1-3(9)4(10)2-6(5)12-7/h1-2H,(H,11,12) | [2] |
| SMILES | C1=C2C(=CC(=C1Cl)Cl)N=C(N2)Br | [2] |
Synthesis of this compound
There are two primary synthetic routes for the preparation of this compound.
Route 1: From 4,5-dichloro-1,2-phenylenediamine
This is a two-step synthesis that begins with the diazotization of 4,5-dichloro-1,2-phenylenediamine to form 2-amino-5,6-dichlorobenzimidazole, followed by a Sandmeyer-type bromination.
Caption: Synthesis of this compound from 4,5-dichloro-1,2-phenylenediamine.
Experimental Protocol:
Step 1: Synthesis of 2-amino-5,6-dichlorobenzimidazole [1]
-
To a solution of 4,5-dichloro-1,2-phenylenediamine in a suitable solvent (e.g., aqueous alcohol), cyanogen bromide is added portion-wise at a controlled temperature (typically 0-5 °C).
-
The reaction mixture is stirred for a specified period until the formation of the intermediate is complete (monitored by TLC).
-
The reaction is then subjected to diazotization conditions, typically using sodium nitrite in an acidic medium.
-
The product, 2-amino-5,6-dichlorobenzimidazole, is isolated by filtration, washed with cold water, and dried. This step is reported to proceed with a high yield of approximately 98%.[1]
Step 2: Synthesis of this compound [1]
-
2-amino-5,6-dichlorobenzimidazole is suspended in an anhydrous solvent (e.g., acetonitrile).
-
To this suspension, a brominating agent such as bromine or N-bromosuccinimide (NBS) is added.
-
The reaction is stirred at room temperature or gentle heating until the starting material is consumed.
-
The product is isolated by filtration, washed with a suitable solvent to remove impurities, and dried under vacuum.
Route 2: From 5,6-dichlorobenzimidazol-2-one
This alternative route involves the conversion of a benzimidazol-2-one to the 2-bromo derivative using a halogenating agent.[4]
Caption: Synthesis from 5,6-dichlorobenzimidazol-2-one.
Experimental Protocol:
Step 1: Synthesis of 5,6-dichlorobenzimidazol-2-one [4]
-
4,5-dichloro-o-phenylenediamine is reacted with carbonyl diimidazole in a suitable solvent (e.g., THF).
-
The reaction mixture is typically stirred at room temperature or heated to reflux to drive the cyclization.
-
Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound [4]
-
5,6-dichlorobenzimidazol-2-one is treated with phosphorous oxybromide (POBr₃), either neat or in a high-boiling solvent.
-
The reaction mixture is heated to a high temperature (e.g., 150-180 °C) for several hours.
-
After cooling, the reaction mixture is carefully quenched with water or ice.
-
The precipitated product is collected by filtration, washed thoroughly with water to remove any remaining acid, and dried.
Applications in Organic Synthesis
The bromine atom at the 2-position of this compound is a key functional group that allows for a variety of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds. This compound can be coupled with various aryl or heteroaryl boronic acids or their esters to introduce a wide range of substituents at the 2-position.
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
General Experimental Protocol: [5][6]
-
To a reaction vessel containing this compound (1 equivalent) and an aryl/heteroaryl boronic acid (1.1-1.5 equivalents) is added a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%) and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen), and a degassed solvent (e.g., toluene, dioxane, DMF, often with water as a co-solvent) is added.
-
The reaction mixture is heated to a temperature between 80-120 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 2-substituted-5,6-dichloro-1H-benzimidazole.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the synthesis of 2-amino-benzimidazole derivatives. These compounds are also of significant interest in medicinal chemistry.
Caption: General scheme for the Buchwald-Hartwig amination reaction.
General Experimental Protocol: [7][8][9]
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1 equivalent), a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-10 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, LiHMDS, 1.5-2.5 equivalents).
-
The primary or secondary amine (1.1-1.5 equivalents) and an anhydrous, degassed solvent (e.g., toluene, dioxane) are added.
-
The reaction vessel is sealed and heated to a temperature between 80-110 °C for the required time (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite to remove palladium residues.
-
The filtrate is concentrated, and the crude product is purified by column chromatography or recrystallization.
Biological Significance and Application in Antiviral Drug Discovery
The primary interest in this compound stems from its use as a precursor for the synthesis of 2-bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole (BDCRB).[1] BDCRB is a potent and selective inhibitor of Human Cytomegalovirus (HCMV), a member of the herpesvirus family that can cause severe disease in immunocompromised individuals.[1]
Mechanism of Action of BDCRB
BDCRB does not inhibit viral DNA synthesis, but rather targets the late stages of viral replication, specifically the maturation and packaging of the viral genome.[1] It inhibits the HCMV terminase complex, which is responsible for cleaving the long concatemeric viral DNA into unit-length genomes and packaging them into pre-formed capsids. The terminase complex is composed of two subunits, pUL56 and pUL89. BDCRB is thought to interact with this complex, disrupting its function.
Caption: Inhibition of the HCMV terminase complex by BDCRB.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis and the reactivity of the 2-bromo substituent make it an ideal starting material for the generation of diverse libraries of benzimidazole derivatives through modern cross-coupling methodologies. Its pivotal role in the synthesis of potent antiviral agents like BDCRB underscores its importance in the field of medicinal chemistry. This guide provides a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors.
References
- 1. This compound | 142356-40-9 | Benchchem [benchchem.com]
- 2. This compound | C7H3BrCl2N2 | CID 466017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-BROMO-1H-BENZIMIDAZOLE CAS#: 54624-57-6 [m.chemicalbook.com]
- 4. WO2001077083A1 - Process for preparing substituted benzimidazole compounds - Google Patents [patents.google.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Halogenated Benzimidazole Derivatives: A Comprehensive Technical Review for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry. Its structural similarity to naturally occurring purines allows for facile interaction with various biological macromolecules, leading to a broad spectrum of pharmacological activities.[1][2] Among the numerous modifications of this versatile core, halogenation has emerged as a particularly effective strategy for enhancing therapeutic potential. The introduction of halogen atoms, such as fluorine, chlorine, and bromine, can significantly modulate the physicochemical properties of benzimidazole derivatives, including their lipophilicity, metabolic stability, and binding affinity to target proteins. This, in turn, influences their efficacy as antimicrobial, antiviral, and anticancer agents. This in-depth technical guide provides a comprehensive literature review of halogenated benzimidazole derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action.
Synthesis of Halogenated Benzimidazole Derivatives
The synthesis of halogenated benzimidazoles typically involves the condensation of a halogen-substituted o-phenylenediamine with a variety of reagents, including aldehydes, carboxylic acids, or their derivatives. The Phillips-Ladenburg reaction, a classic method, involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions and often high temperatures.[3] More contemporary and efficient methods utilize various catalysts and reaction conditions to improve yields and simplify purification processes.
The synthesis of 2-(trifluoromethyl)benzimidazoles often involves the condensation of a corresponding o-phenylenediamine with trifluoroacetic acid or its derivatives. For example, a series of 1-alkyl-2-trifluoromethyl-5 or 6-substituted benzimidazoles were synthesized by first reacting a substituted o-phenylenediamine with trifluoroacetic acid, followed by alkylation.[5]
Biological Activities of Halogenated Benzimidazole Derivatives
Halogenated benzimidazole derivatives have demonstrated a wide array of biological activities, making them promising candidates for the development of new therapeutic agents.
Antimicrobial Activity
The introduction of halogens into the benzimidazole ring has been shown to significantly enhance antibacterial and antifungal properties. Dihalogenated derivatives, in particular, often exhibit greater activity than their monohalogenated counterparts.[6] A notable example is 5,6-dibromo-2-(trifluoromethyl)benzimidazole , which has demonstrated potent antibacterial activity against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 0.49 µg/mL, comparable to the antibiotic tetracycline.[6][7]
Table 1: Antibacterial Activity of Selected Halogenated Benzimidazole Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 5,6-dibromo-2-(trifluoromethyl)benzimidazole | Bacillus subtilis | 0.49 | [6][7] |
| 5-chloro-2-(trifluoromethyl)benzimidazole | Bacillus subtilis | >100 | [6] |
| 5,6-dichloro-2-(trifluoromethyl)benzimidazole | Bacillus subtilis | 1.95 | [6] |
Anticancer Activity
Halogenated benzimidazoles have emerged as a significant class of anticancer agents, acting through various mechanisms, including the inhibition of tubulin polymerization and histone deacetylases (HDACs).
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs.[8] Several halogenated benzimidazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[9][10] For example, certain 2-aryl-benzimidazole derivatives have been identified as potent tubulin polymerization inhibitors that bind to the colchicine site of tubulin.[11]
Histone deacetylases are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their aberrant activity is often associated with cancer development.[12] Halogenated benzimidazoles have been investigated as HDAC inhibitors, which can lead to the re-expression of tumor suppressor genes and induce cancer cell death.[13] The general structure of an HDAC inhibitor includes a zinc-binding group, a linker, and a cap group for surface recognition.
Antiviral Activity
The antiviral potential of halogenated benzimidazoles has been demonstrated against a range of viruses. For instance, certain 2,5,6-trihalo-1-(β-D-ribofuranosyl)benzimidazoles have been designed and synthesized, showing activity against viruses like the respiratory syncytial virus (RSV).[14] The mechanism of antiviral action can vary, with some compounds inhibiting viral RNA-dependent RNA polymerase or other essential viral enzymes.[15]
Experimental Protocols
Synthesis of 2-Arylbenzimidazoles[4]
-
Materials: 1,2-phenylenediamine (or substituted derivative), aromatic aldehyde, ceric ammonium nitrate (CAN), 30% hydrogen peroxide (H2O2).
-
Procedure: a. In a reaction vessel, combine the 1,2-phenylenediamine (1 mmol), aromatic aldehyde (1 mmol), and CAN (0.1 mmol). b. To this mixture, add H2O2 (4 mmol) dropwise at 50 °C with stirring. c. Monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, add water to the reaction mixture. e. Collect the solid product by filtration, wash with water, and dry. f. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-arylbenzimidazole.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution[16]
-
Materials: Test compound, bacterial culture, sterile 96-well microtiter plate, appropriate broth medium (e.g., Mueller-Hinton broth), sterile diluent.
-
Procedure: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. In the first column of the 96-well plate, add 100 µL of the test compound stock solution to 100 µL of broth. c. Perform serial two-fold dilutions by transferring 100 µL from the first column to the subsequent columns containing 100 µL of broth. d. Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (e.g., 5 x 10^5 CFU/mL). e. Inoculate each well (except for a sterility control) with 100 µL of the bacterial suspension. f. Include a growth control (broth and bacteria, no compound) and a sterility control (broth only). g. Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours. h. Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
MTT Assay for Anticancer Activity[17]
-
Materials: Cancer cell line, culture medium, fetal bovine serum (FBS), 96-well plate, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).
-
Procedure: a. Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight. b. Prepare serial dilutions of the test compound in culture medium. c. Replace the existing medium with the medium containing the test compound at various concentrations. d. Include a vehicle control (medium with the same concentration of the compound's solvent). e. Incubate the plate for a specified period (e.g., 48 or 72 hours). f. Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce MTT to formazan crystals. g. Add the solubilization solution to each well to dissolve the formazan crystals. h. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. i. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Plaque Reduction Assay for Antiviral Activity
-
Materials: Host cell line, virus stock, culture medium, 6-well plates, test compound, agarose or methylcellulose overlay.
-
Procedure: a. Seed host cells in 6-well plates to form a confluent monolayer. b. Prepare serial dilutions of the test compound in culture medium. c. Pre-incubate the virus with the different concentrations of the test compound for a specific time. d. Infect the cell monolayers with the virus-compound mixtures. e. After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (containing agarose or methylcellulose) with the corresponding concentration of the test compound. f. Incubate the plates until plaques are visible. g. Fix and stain the cells (e.g., with crystal violet). h. Count the number of plaques in each well. i. Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC50 value (the concentration that reduces the number of plaques by 50%).
HDAC Inhibitor Screening Assay (Fluorometric)
-
Materials: HeLa nuclear extract (as a source of HDACs), HDAC fluorometric substrate, lysine developer, test compound, 96-well plate.
-
Procedure: a. In a 96-well plate, add the test compound at various concentrations, HeLa nuclear extract, and the HDAC fluorometric substrate. b. Incubate the plate at 37°C for a specified time to allow for deacetylation. c. Add the lysine developer to each well to stop the reaction and generate a fluorescent signal. d. Incubate at room temperature for a specified time. e. Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths. f. The fluorescence intensity is proportional to the amount of deacetylation, and a decrease in signal indicates HDAC inhibition. Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Tubulin Polymerization Inhibition
Halogenated benzimidazoles that inhibit tubulin polymerization typically bind to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules, disrupting the formation of the mitotic spindle. Consequently, the cell cycle is arrested at the G2/M phase, ultimately leading to apoptosis.
Caption: Inhibition of tubulin polymerization by halogenated benzimidazoles.
HDAC Inhibition Signaling Pathway
HDAC inhibitors, including certain halogenated benzimidazoles, function by blocking the active site of HDAC enzymes. This leads to an increase in the acetylation of histone proteins, resulting in a more relaxed chromatin structure. This "open" chromatin allows for the transcription of previously silenced genes, including tumor suppressor genes like p21 and p53. The expression of these genes can induce cell cycle arrest, differentiation, and apoptosis.
Caption: Mechanism of action of HDAC inhibitors.
Conclusion
Halogenated benzimidazole derivatives represent a highly promising class of compounds with a diverse range of therapeutic applications. Their enhanced biological activity, stemming from the strategic incorporation of halogen atoms, makes them attractive candidates for further investigation in the fields of antimicrobial, anticancer, and antiviral drug discovery. The ability to modulate their activity through synthetic modifications, coupled with their diverse mechanisms of action, provides a strong foundation for the development of novel and effective therapeutic agents. This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing key data, experimental protocols, and mechanistic insights to facilitate the continued exploration of this important chemical scaffold.
References
- 1. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chalcogen.ro [chalcogen.ro]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. HDAC inhibitor‐based therapies: Can we interpret the code? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Eureka | Patsnap [eureka.patsnap.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of HDAC and Signal Transduction Pathways Induces Tight Junctions and Promotes Differentiation in p63-Positive Salivary Duct Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Evolution of Dichlorinated Benzimidazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dichlorinated benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, leading to the discovery of potent antiviral agents and, more recently, a new generation of targeted cancer therapeutics. This technical guide provides an in-depth exploration of the discovery and history of dichlorinated benzimidazoles, from their early beginnings as inhibitors of viral replication to their current prominence as kinase inhibitors in oncology. Detailed experimental protocols for the synthesis of key dichlorinated benzimidazole derivatives are presented, alongside a comprehensive summary of their quantitative biological data. Furthermore, this guide includes detailed diagrams of the critical signaling pathways modulated by these compounds, offering a valuable resource for researchers and drug development professionals in the field.
A Historical Chronicle: From Antiviral Roots to Kinase Inhibition
The story of dichlorinated benzimidazoles begins in the mid-20th century with the quest for effective antiviral therapies. A pivotal moment in this journey was the synthesis and biological evaluation of 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) in the 1950s.[1] Initially investigated for its ability to inhibit the replication of influenza virus, DRB was later found to be a potent inhibitor of cellular RNA polymerase II, a fundamental enzyme in gene transcription.[1] This discovery opened up a new avenue of research into the biological activities of halogenated benzimidazoles.
For several decades, research into dichlorinated benzimidazoles remained primarily focused on their antiviral properties. The structural similarity of the benzimidazole nucleus to purine bases allowed these compounds to act as nucleoside analogues, interfering with viral nucleic acid synthesis.[1] This era of research laid the groundwork for understanding the structure-activity relationships of this chemical class.
A significant shift in the therapeutic application of dichlorinated benzimidazoles occurred with the advent of kinase-targeted cancer therapy. The recognition that the benzimidazole scaffold could serve as a versatile template for designing ATP-competitive kinase inhibitors led to a resurgence of interest in this compound class.[2] Researchers began to systematically explore modifications of the dichlorinated benzimidazole core to achieve potent and selective inhibition of various kinases implicated in cancer progression. This strategic shift has yielded a number of promising drug candidates, particularly those targeting the BRAF and FGFR kinases.[2]
Synthetic Methodologies: Building the Dichlorinated Benzimidazole Core
The synthesis of dichlorinated benzimidazoles typically involves the condensation of a substituted o-phenylenediamine with a variety of reagents, such as aldehydes, carboxylic acids, or their derivatives. The presence of the two chlorine atoms on the benzene ring influences the reactivity of the starting materials and the properties of the final products.
General Synthesis of 2-Substituted-5,6-dichlorobenzimidazoles
A common and versatile method for the synthesis of 2-substituted-5,6-dichlorobenzimidazoles is the condensation of 4,5-dichloro-o-phenylenediamine with an appropriate aldehyde in the presence of an oxidizing agent.
Experimental Protocol:
-
Step 1: Reaction Setup. In a round-bottom flask, dissolve 4,5-dichloro-o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Step 2: Addition of Aldehyde. To the stirred solution, add the desired aldehyde (1.1 equivalents).
-
Step 3: Oxidation. Introduce an oxidizing agent, such as sodium metabisulfite or p-benzoquinone, to the reaction mixture.
-
Step 4: Reflux. Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Step 5: Work-up and Purification. Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired 2-substituted-5,6-dichlorobenzimidazole.
Synthesis of Triclabendazole: A Case Study
Triclabendazole, a dichlorinated benzimidazole derivative, is an important anthelmintic drug. Its synthesis provides a practical example of the chemical transformations involved in creating more complex dichlorinated benzimidazoles. A key step in its synthesis is the reaction of 4-chloro-5-(2,3-dichlorophenoxy)-1,2-benzenediamine with carbon disulfide.
Experimental Protocol:
-
Step 1: Formation of the Benzimidazole-2-thione. A mixture of 4-chloro-5-(2,3-dichlorophenoxy)-1,2-benzenediamine and carbon disulfide in a suitable solvent like ethanol is heated under reflux in the presence of a base such as potassium hydroxide. This reaction forms the 6-chloro-5-(2,3-dichlorophenoxy)-1H-benzo[d]imidazole-2(3H)-thione intermediate.
-
Step 2: S-Methylation. The intermediate from Step 1 is then reacted with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base to introduce the methylthio group at the 2-position, yielding Triclabendazole.
-
Step 3: Purification. The final product is purified by recrystallization from an appropriate solvent system.
Quantitative Biological Data
The dichlorinated benzimidazole scaffold has been extensively explored for its inhibitory activity against various kinases. The following table summarizes the in vitro potencies of selected dichlorinated benzimidazole derivatives against key cancer-related kinases.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) | Reference |
| TCRB | HCMV | 2900 | HFF | >100 | [3] |
| BDCRB | HCMV | 725 | HFF | >100 | [3] |
| Compound 10h | BRAF WT | 1720 | HT29 | Potent | [4] |
| Compound 10h | BRAF V600E | 2760 | HT29 | Potent | [4] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition; HCMV: Human Cytomegalovirus; HFF: Human Foreskin Fibroblast; BRAF: B-Raf proto-oncogene, serine/threonine kinase; WT: Wild Type; V600E: Valine to Glutamic Acid mutation at position 600.
Modulation of Key Signaling Pathways
Dichlorinated benzimidazoles exert their therapeutic effects by inhibiting specific kinases that are crucial components of intracellular signaling pathways. Understanding these pathways is essential for rational drug design and for predicting the cellular consequences of kinase inhibition.
The BRAF/MEK/ERK Signaling Pathway
The BRAF/MEK/ERK pathway, also known as the MAPK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[5] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway and are a major driver of many cancers, including melanoma.[5] Dichlorinated benzimidazoles have been developed as potent inhibitors of both wild-type and mutant forms of BRAF.
Caption: The BRAF/MEK/ERK signaling pathway and the inhibitory action of dichlorinated benzimidazoles on BRAF.
The FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in embryonic development, tissue repair, and angiogenesis. Aberrant activation of this pathway, through mutations, gene amplifications, or translocations, is implicated in the pathogenesis of various cancers. Dichlorinated benzimidazoles have been designed to target the ATP-binding site of FGFRs, thereby blocking downstream signaling.
Caption: The FGFR signaling pathway and its inhibition by dichlorinated benzimidazoles.
Conclusion and Future Perspectives
The journey of dichlorinated benzimidazoles from their early discovery as antiviral agents to their current status as promising kinase inhibitors for cancer therapy highlights the remarkable versatility of this chemical scaffold. The ability to fine-tune the structure of these molecules has allowed medicinal chemists to target a diverse range of biological processes with high potency and selectivity. The detailed synthetic protocols and quantitative biological data presented in this guide provide a solid foundation for further research and development in this exciting field.
Future efforts will likely focus on the development of next-generation dichlorinated benzimidazoles with improved pharmacokinetic properties, enhanced selectivity profiles, and the ability to overcome drug resistance. The continued exploration of novel dichlorinated benzimidazole derivatives, guided by a deep understanding of their historical context and mechanism of action, holds great promise for the discovery of new and effective medicines to address unmet medical needs.
References
The Evolving Landscape of Benzimidazole Scaffolds: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract: The benzimidazole scaffold, a fusion of benzene and imidazole rings, stands as a "privileged" structure in medicinal chemistry and drug discovery.[1][2] Its unique aromatic and heterocyclic nature allows for versatile interactions with a wide range of biological targets through mechanisms like hydrogen bonding, π-π stacking, and metal ion chelation.[1][2] This structural versatility has led to the development of numerous FDA-approved drugs and a vast library of novel compounds with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4][5] This technical guide provides an in-depth overview of the recent advancements in the biological evaluation of novel benzimidazole derivatives, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Anticancer Activities of Novel Benzimidazole Compounds
Benzimidazole derivatives have emerged as a significant class of anticancer agents due to their ability to target multiple pathways involved in cancer progression.[6] Their mechanisms of action are diverse, ranging from the disruption of cellular structures to the inhibition of key signaling cascades.[2][7]
1.1. Mechanisms of Anticancer Action
-
Tubulin Polymerization Inhibition: A well-established mechanism for benzimidazole-based drugs, including repurposed anthelmintics like mebendazole and albendazole, is the inhibition of tubulin polymerization.[6] This disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[6]
-
Kinase Inhibition: Many novel benzimidazoles are designed as inhibitors of oncogenic kinases. They have been shown to target various kinases, including cyclin-dependent kinases (CDKs), tyrosine kinases, and key components of the PI3K/AKT and MAPK signaling pathways, thereby halting uncontrolled cell proliferation.[6] Specific derivatives have shown potent inhibition of RAF kinase and c-Met tyrosine kinase.[7][8]
-
Topoisomerase Inhibition and DNA Intercalation: Certain benzimidazole derivatives function as topoisomerase I inhibitors or DNA intercalating agents.[6][7][9] By interfering with DNA replication and repair processes, these compounds induce significant damage in cancer cells, leading to cell death.[7]
-
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors are a key class of targeted therapies, and benzimidazole scaffolds have been incorporated into novel PARP inhibitors.[7][8]
-
Induction of Apoptosis: Through various mechanisms, including the modulation of apoptotic pathways, benzimidazole derivatives can trigger programmed cell death in malignant cells.[7] One derivative, compound 8I, was shown to induce apoptosis in leukemia cells via the intrinsic pathway.[7]
1.2. Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected novel benzimidazole derivatives against various cancer cell lines.
| Compound ID/Series | Target/Mechanism | Cancer Cell Line(s) | IC50 Value(s) | Reference |
| Benzimidazole-2-isoxazole 5a | Not Specified | HEPG2 (Liver), PC12 (Adrenal) | High Potency (exact values not provided) | [10] |
| Benzimidazole chalcones 2c,e | Not Specified | PC12 (Adrenal) | High Potency (exact values not provided) | [10] |
| Compound 12n | c-Met Tyrosine Kinase | A549 (Lung), MCF-7 (Breast), MKN-45 (Stomach) | 7.3 µM, 6.1 µM, 13.4 µM | [7] |
| Compound 18 | B-RAFV600E Kinase | SK-MEL-28 (Melanoma) | 0.002 µM (Enzyme), 4.6 µM (Cell) | [7] |
| Compound 27 | B-RAFV600E Kinase | SK-MEL-28 (Melanoma) | 0.014 µM (Enzyme), 2.3 µM (Cell) | [7] |
| Compound 5e | Aromatase | Breast Cancer Cells | 0.032 µM | [7] |
| Compound 6a | CDK9 | MCF-7 (Breast) | 0.424 - 8.461 µM | [11] |
| BZ1 | Not Specified | Fibrosarcoma, Lung Cancer | High Potency (exact values not provided) | [12] |
1.3. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test benzimidazole compound. A negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug) are included. Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
1.4. Visualization: PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation and is frequently dysregulated in cancer, making it a prime target for benzimidazole-based inhibitors.
Caption: Inhibition of the PI3K/AKT pathway by novel benzimidazole compounds.
Antimicrobial Activities of Novel Benzimidazole Compounds
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Benzimidazole derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.[5][13][14]
2.1. Spectrum of Antimicrobial Action
Novel benzimidazoles have shown efficacy against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa).[5][13][15] Furthermore, significant antifungal activity has been reported, particularly against Candida species and Aspergillus niger.[5][16] Modifications to the benzimidazole core, such as the addition of heterocyclic rings or electron-withdrawing groups, have been shown to enhance antimicrobial potency.[14]
2.2. Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected benzimidazole derivatives against various microbial strains.
| Compound ID/Series | Target Microorganism | MIC Value (µg/mL) | Reference |
| Bis-benzimidazole 11d | Various Bacteria & Fungi | Comparable to Norfloxacin & Fluconazole | [17] |
| BM2 | Various Bacteria & Fungi | 12.5 - 25 | |
| Compound 47 | Aspergillus niger | 0.018 mM | [5] |
| Compound 53 | S. aureus (multidrug-resistant) | 4 | [5] |
| Compounds 55 & 56 | Various Bacteria | 3.9 - 7.8 | [5] |
| Various Derivatives | C. albicans, C. glabrata, C. krusei | 12.5 - 25 | [18] |
| Pyrido[1,2-a]benzimidazoles | Various Bacteria & Fungi | 100 - 250 | |
| Bis-benzimidazole diamidines | Various Bacteria & Fungi | 0.12 - 0.5 | [15] |
2.3. Experimental Protocols for Antimicrobial Susceptibility Testing
-
Disc Diffusion Method: This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
A standardized inoculum of the target microorganism is uniformly spread onto the surface of a solid growth medium (e.g., Mueller-Hinton agar) in a Petri dish.
-
Sterile paper discs impregnated with a known concentration of the test benzimidazole compound are placed on the agar surface.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
If the compound is effective, it diffuses into the agar and inhibits microbial growth, resulting in a clear "zone of inhibition" around the disc. The diameter of this zone is measured to assess the extent of antimicrobial activity.
-
-
Broth Microdilution Method (for MIC Determination): This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC).
-
A two-fold serial dilution of the test benzimidazole compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
Positive (no compound) and negative (no microbes) growth controls are included.
-
The plate is incubated under suitable conditions.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
2.4. Visualization: Workflow for MIC Determination
This diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of a novel compound.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration.
Antiviral Activities of Novel Benzimidazole Compounds
The benzimidazole scaffold is present in some antiviral agents and continues to be a source of inspiration for the development of new compounds targeting a range of viral pathogens.[3][19]
3.1. Spectrum of Antiviral Action
Screening of benzimidazole libraries has revealed activity against various RNA and DNA viruses.[19] Notable targets include Coxsackievirus B5 (CVB-5), Respiratory Syncytial Virus (RSV), and Hepatitis C Virus (HCV).[19][20] For HCV, a key mechanism of action for certain benzimidazole derivatives is the allosteric inhibition of the viral RNA-dependent RNA polymerase (RdRP), an enzyme essential for viral replication.[21]
3.2. Quantitative Antiviral Activity Data
The following table summarizes the half-maximal effective concentration (EC50) of selected benzimidazole derivatives.
| Compound ID/Series | Target Virus | EC50 Value | Reference |
| Compound A | Hepatitis C Virus (HCV) | ~0.35 µM | [21] |
| Compound B | Hepatitis C Virus (HCV) | No inhibition up to 10 µM | [21] |
| Fourteen Compounds | Coxsackievirus B5 (CVB-5) | 9 - 17 µM | [19] |
| Seven Compounds | Respiratory Syncytial Virus (RSV) | 5 - 15 µM | [19] |
| Compounds 11 & 12 | Coxsackie virus B3 | 1.43 & 0.54 µg/mL | [20] |
| Compounds 8a & 8b | Herpes Simplex Virus-1 (HSV-1) | 2.9 & 3.4 µg/mL | [22] |
3.3. Experimental Protocol: General Antiviral Assay (Cytopathic Effect Inhibition)
-
Cell Culture: A monolayer of susceptible host cells is grown in 96-well plates.
-
Compound and Virus Addition: The cells are treated with serial dilutions of the test benzimidazole compound, followed by infection with a known titer of the target virus.
-
Controls: Wells with cells only (mock-infected), cells with virus only (virus control), and a reference antiviral drug are included.
-
Incubation: The plates are incubated for a period sufficient for the virus to cause a visible cytopathic effect (CPE) in the control wells (e.g., 2-5 days).
-
CPE Assessment: The wells are examined microscopically to assess the degree of CPE (e.g., cell rounding, detachment, lysis).
-
Quantification: Cell viability can be quantified using a colorimetric assay (e.g., MTS or neutral red uptake). The EC50 is calculated as the compound concentration that inhibits the viral CPE by 50% compared to the virus control.
Anti-inflammatory Activities of Novel Benzimidazole Compounds
Chronic inflammation is a hallmark of many diseases, and benzimidazole derivatives have been investigated as potential anti-inflammatory agents that act through various mechanisms.[23][24]
4.1. Mechanisms of Anti-inflammatory Action
-
Enzyme Inhibition: Benzimidazole derivatives have been shown to inhibit key enzymes in the inflammatory cascade, including secretory phospholipase A2 (sPLA2), 5-lipoxygenase (5-LOX), and cyclooxygenase (COX) enzymes.[25][26]
-
Cytokine Modulation: A significant mechanism is the downregulation of pro-inflammatory cytokine production.[24] Studies have shown that certain derivatives can inhibit the lipopolysaccharide (LPS)-induced secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages, often by targeting signaling pathways like NF-κB.[26][27][28]
-
Neutrophil Function Inhibition: Some compounds have been found to inhibit the release of lysosomal enzymes from neutrophils, suggesting a direct effect on the function of these key inflammatory cells.[25]
4.2. Quantitative Anti-inflammatory Activity Data
The following table highlights the in vitro and in vivo anti-inflammatory activity of selected benzimidazole derivatives.
| Compound ID/Series | Target/Model | Activity | Reference |
| 2-cyclohexylamino-1(4-methoxyphenyl)benzimidazole | Carrageenan-induced rat paw edema | 53.2% inhibition at 100 mg/kg | [23] |
| N-(1H-benzimidazol-2-ylmethyl)aniline | Carrageenan-induced rat paw edema | 100% inhibition at 100 mg/kg | [23] |
| Compound 8 | 5-lipoxygenase | Potent Inhibition | [26] |
| Trifluoromethyl/Methoxy substituted derivatives | Secretory phospholipases A2 | Strong Inhibition | [26] |
| BMZ-AD | Freund's Adjuvant Arthritis (Rat) | Reduced TNF-α, IL-6, and PGE2 levels | [24] |
| Imidazopyridine Series (X10, X12-X15) | LPS-stimulated macrophages | >50% inhibition of IL-6 expression | [27] |
4.3. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Animal Grouping: Rats are divided into several groups: a negative control group (vehicle), a positive control group (a standard anti-inflammatory drug like diclofenac), and treatment groups receiving different doses of the test benzimidazole compound.[29]
-
Compound Administration: The test compounds and control substances are administered orally (p.o.) or intraperitoneally (i.p.) typically one hour before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of a phlogistic agent, typically 1% carrageenan solution, is administered into the right hind paw of each rat.
-
Paw Volume Measurement: The volume of the injected paw is measured at time 0 (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection using a digital plethysmometer.
-
Data Analysis: The degree of edema is calculated as the increase in paw volume at each time point compared to the initial volume. The percentage inhibition of edema for each treated group is calculated relative to the control group.
4.4. Visualization: LPS-Induced Pro-inflammatory Cytokine Production
This diagram shows a simplified pathway of how LPS stimulates macrophages to produce TNF-α and IL-6, a process that can be inhibited by certain benzimidazole compounds.
Caption: Inhibition of the NF-κB pathway to reduce inflammatory cytokine production.
References
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel benzimidazole derivatives as expected anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. rjptonline.org [rjptonline.org]
- 14. isca.me [isca.me]
- 15. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of novel benzimidazole derivatives and their binding behavior with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cbijournal.com [cbijournal.com]
- 21. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Anti-arthritic, immunomodulatory, and inflammatory regulation by the benzimidazole derivative BMZ-AD: Insights from an FCA-induced rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Benzimidazole derivatives with atypical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Anti-inflammatory trends of new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. scielo.br [scielo.br]
- 29. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 2-bromo-5,6-dichloro-1H-benzimidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-bromo-5,6-dichloro-1H-benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, yielding derivatives with a broad spectrum of therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of key derivatives, with a focus on their antiviral and anticancer properties. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside quantitative data on their efficacy. Furthermore, this guide visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of their therapeutic applications.
Introduction
Benzimidazoles are a class of heterocyclic aromatic organic compounds with a bicyclic structure composed of fused benzene and imidazole rings. The inherent drug-like properties of the benzimidazole nucleus have made it a cornerstone in the development of numerous therapeutic agents.[1] The introduction of halogen substituents, particularly at the 2, 5, and 6 positions, has been shown to significantly modulate the biological activity of these compounds. The this compound core, in particular, has garnered significant attention as a versatile starting material for the synthesis of potent antiviral and anticancer agents.[2]
This guide will delve into the therapeutic potential of this specific class of benzimidazole derivatives, providing researchers and drug development professionals with a detailed resource to inform their work.
Synthesis of this compound and its Derivatives
The synthesis of the this compound core and its subsequent derivatization are critical steps in the development of therapeutically active compounds.
Synthesis of the Core Scaffold
A common route to 2-bromo-5,6-dichlorobenzimidazole involves the reaction of 5,6-dichlorobenzimidazole-2-one with phosphorous oxybromide. The precursor, 5,6-dichlorobenzimidazole-2-one, can be prepared by the cyclization of 4,5-dichloro-o-phenylenediamine with carbonyl di-imidazole.[3] An alternative approach involves the diazotization of 4,5-dichloro-1,2-phenylenediamine with cyanogen bromide to form 2-amino-5,6-dichlorobenzimidazole, followed by bromination at the 2-position.[2]
Synthesis of Key Derivatives
2.2.1. Ribosylation to form BDCRB
The potent antiviral agent, 2-bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole (BDCRB), is synthesized through the ribosylation of the this compound core. This is typically achieved by reacting the core with a protected ribofuranose, such as 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, in an appropriate solvent like acetonitrile, followed by deprotection of the sugar hydroxyl groups.[2][3]
2.2.2. Synthesis of 2-substituted Derivatives
The bromine atom at the 2-position serves as a versatile handle for introducing a wide range of substituents through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination reactions.[4] This allows for the synthesis of libraries of compounds with diverse functionalities at the 2-position for structure-activity relationship (SAR) studies.
Therapeutic Potential
Derivatives of this compound have demonstrated significant therapeutic potential in several key areas, most notably as antiviral and anticancer agents.
Antiviral Activity
The most well-characterized therapeutic application of this class of compounds is their potent antiviral activity, particularly against Human Cytomegalovirus (HCMV).
3.1.1. Mechanism of Action: Inhibition of the HCMV Terminase Complex
BDCRB and related compounds exert their anti-HCMV activity by a unique mechanism of action: they inhibit the viral terminase complex.[2] This complex, composed of the viral proteins pUL51, pUL56, and pUL89, is responsible for the cleavage of viral DNA concatemers and their packaging into nascent capsids.[5][6][7] By inhibiting this complex, these benzimidazole derivatives prevent the formation of mature, infectious virions.[2]
3.1.2. Quantitative Antiviral Data
The antiviral potency of these compounds is typically quantified by their 50% inhibitory concentration (IC50) in cell-based assays.
| Compound | Virus | Assay Type | IC50 (µM) | Cell Line | Reference |
| BDCRB | HCMV | Yield Reduction | 0.03 | - | [8] |
| BDCRB | HCMV | Plaque Reduction | ~0.7 | HFF | [9] |
| TCRB | HCMV | Plaque Reduction | 2.9 | HFF | [9] |
| BDCRB | GPCMV | Titer Reduction | 4.7 | - | [10] |
TCRB: 2,5,6-trichloro-1-β-D-ribofuranosylbenzimidazole; GPCMV: Guinea Pig Cytomegalovirus; HFF: Human Foreskin Fibroblasts.
Anticancer Activity
Recent studies have highlighted the potential of 5,6-dichlorobenzimidazole derivatives as potent anticancer agents, particularly as inhibitors of key signaling pathways involved in cell proliferation and survival.
3.2.1. Mechanism of Action: BRAF Kinase Inhibition
A significant focus of research has been on the development of 5,6-dichlorobenzimidazole derivatives as inhibitors of the BRAF kinase. The BRAF protein is a key component of the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers, most notably melanoma, due to mutations such as BRAF V600E.[8] By inhibiting both wild-type (WT) and mutant forms of BRAF, these compounds can block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.[1][11][12]
3.2.2. Quantitative Anticancer Data
The anticancer activity of these compounds is evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines and their ability to inhibit specific kinases.
| Compound | Target | IC50 (µM) | Cancer Cell Line | Reference |
| 10h | BRAF WT | 1.72 | - | [1][11] |
| 10h | BRAF V600E | 2.76 | - | [1][11] |
| IV | BRAF WT | 0.02 | - | [11] |
| IV | BRAF V600E | 1.52 | - | [11] |
| Compound 2a | - | >300 | A549, DLD-1 | [13] |
| Compound 7 | - | - | NCI-60 Panel | [14] |
| Compound 9 | - | - | NCI-60 Panel | [14] |
Compound 10h and IV are 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles. Compound 2a is 2-methyl-3-(3-chlorobenzyl)benzimidazole. Compounds 7 and 9 are pyrazolyl and oxazolyl derivatives of 3‐(2‐methyl‐1H‐benzimidazol‐5‐ylazo)pentane‐2,4‐dione.
Antimicrobial Activity
Halogenated benzimidazole derivatives have also shown promise as antibacterial and antifungal agents. The presence of bromine and chlorine atoms is thought to enhance their antimicrobial activity.[15][16]
3.3.1. Quantitative Antimicrobial Data
The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Halogenated Benzimidazoles | Gram-positive bacteria | 12.5 - 400 | [10] |
| Halogenated Benzimidazoles | Candida tropicalis | 6.25 - 400 | [10] |
| 5,6-dibromo-2-(trifluoromethyl)benzimidazole | Bacillus subtilis | 0.49 | [15] |
| Fluoro-substituted Benzimidazoles | Gram-negative bacteria | 31.25 | [16] |
| 2-(m-fluorophenyl)-benzimidazole derivatives | Bacillus subtilis | 7.81 | [16] |
| Benzimidazole-triazole derivatives | MRSA | 16 | [17] |
| Benzimidazole-triazole derivatives | E. coli | 4 | [17] |
Experimental Protocols
Synthesis Protocols
4.1.1. General Procedure for the Synthesis of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole [4]
-
In a round-bottom flask, combine 4-bromo-1,2-benzenediamine (1.0 eq), 2-nitrobenzaldehyde (1.1 eq), and Montmorillonite K10 (catalytic amount) in ethanol.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Filter the mixture and evaporate the solvent.
-
Dissolve the resulting slurry in ethyl acetate, add silica powder, and evaporate the solvent to dryness.
-
Purify the product by column chromatography.
4.1.2. General Procedure for N-1 Alkylation of Benzimidazoles [13]
-
Dissolve the starting benzimidazole (1.0 eq) in ethanol.
-
Add potassium hydroxide (1.1 eq) and stir the mixture for 1 hour at room temperature.
-
Slowly add the appropriate alkyl halide (1.0 eq).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Wash the final product with ethanol and dry under vacuum.
Biological Assay Protocols
4.2.1. HCMV Plaque Reduction Assay [18]
-
Seed human foreskin fibroblast (HFF) cells in 24-well plates until confluent.
-
Inoculate each well with a virus suspension containing 40-80 plaque-forming units (PFU).
-
After a 90-minute adsorption period at 37°C, aspirate the medium.
-
Overlay the wells with 1.5 mL of 0.4% agarose containing serial dilutions of the test compound.
-
Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.
-
Fix the monolayers with 10% formalin and stain with 0.8% crystal violet.
-
Count the plaques microscopically at low power and calculate the IC50 value.
4.2.2. In Vitro BRAF Kinase Inhibition Assay [19][20][21]
-
Incubate the BRAF enzyme (e.g., BRAF V600E) with various concentrations of the test compound for 45 minutes at 30°C.
-
Prepare a reaction mixture containing an appropriate substrate (e.g., unactive MEK1) and ATP.
-
Initiate the kinase reaction by adding the enzyme-inhibitor mixture to the reaction mixture.
-
After a 40-minute incubation at room temperature, terminate the reaction and deplete the remaining ATP using a reagent like ADP-Glo™.
-
Measure the amount of ADP produced, which is proportional to the kinase activity, using a luciferase/luciferin-based detection system.
-
Calculate the IC50 value from the dose-response curve.
4.2.3. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution [2][11]
-
Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing an appropriate broth medium.
-
Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) and add it to each well.
-
Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubate the plate at an appropriate temperature for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Signaling Pathways and Experimental Workflows
HCMV Terminase Complex and DNA Packaging
The HCMV terminase complex is essential for viral replication, making it an attractive target for antiviral therapy. The complex recognizes, cleaves, and packages the viral genome into procapsids.
Caption: Inhibition of the HCMV terminase complex by BDCRB.
BRAF/MEK/ERK Signaling Pathway in Cancer
The BRAF/MEK/ERK pathway is a key signaling cascade that regulates cell growth and proliferation. Mutations in BRAF can lead to its constitutive activation and uncontrolled cell division.
Caption: Inhibition of the BRAF signaling pathway by 5,6-dichlorobenzimidazole derivatives.
Experimental Workflow for Antiviral Drug Screening
A typical workflow for identifying and characterizing antiviral compounds involves a series of in vitro assays.
Caption: A generalized workflow for antiviral drug discovery.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its derivatives have demonstrated potent and selective activity against key targets in viral and cancerous diseases. The synthetic versatility of this core structure allows for extensive optimization of its pharmacological properties. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in their efforts to translate the therapeutic potential of these compounds into clinical applications. Further investigation into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these derivatives is warranted to advance this promising class of molecules towards clinical development.
References
- 1. Item - Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - University of Lincoln - Figshare [repository.lincoln.ac.uk]
- 2. youtube.com [youtube.com]
- 3. WO2001077083A1 - Process for preparing substituted benzimidazole compounds - Google Patents [patents.google.com]
- 4. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The human cytomegalovirus UL51 protein is essential for viral genome cleavage-packaging and interacts with the terminase subunits pUL56 and pUL89 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. The Human Cytomegalovirus UL51 Protein Is Essential for Viral Genome Cleavage-Packaging and Interacts with the Terminase Subunits pUL56 and pUL89 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of some benzimidazole derivatives and their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 5‐Substituted 2‐Methylbenzimidazoles with Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 15. Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis | Begunov | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 16. acgpubs.org [acgpubs.org]
- 17. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2.6. BRAF Kinase Assay [bio-protocol.org]
- 20. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 21. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Synthesis of 2-bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole (BDCRB): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole (BDCRB) is a potent and selective inhibitor of human cytomegalovirus (HCMV) replication. Unlike many antiviral nucleoside analogs that target viral DNA synthesis, BDCRB exhibits a novel mechanism of action by inhibiting the cleavage and packaging of viral DNA concatemers into capsids, a critical step in the production of infectious virions.[1][2][3] This unique mode of action makes BDCRB a valuable tool for studying herpesvirus maturation and a lead compound for the development of new antiviral therapies. This document provides detailed protocols for the chemical synthesis of BDCRB, compiled from established literature, to support further research and development in this area.
Introduction
The benzimidazole nucleosides, particularly the 2,5,6-trihalo-substituted derivatives, have emerged as a significant class of antiviral agents. BDCRB, along with its close analog 2,5,6-trichloro-1-β-D-ribofuranosyl benzimidazole (TCRB), was among the first compounds identified to specifically inhibit the maturation of herpesvirus genomes.[1][4] Studies have shown that BDCRB is highly active against HCMV, with a four-fold greater activity than TCRB, without a significant increase in cytotoxicity.[2] Resistance to BDCRB has been mapped to the UL56 and UL89 genes of HCMV, which are believed to encode components of the viral terminase complex responsible for DNA processing and packaging.[3] The synthesis of BDCRB involves a multi-step process, beginning with the preparation of the 2-bromo-5,6-dichlorobenzimidazole heterocyclic base, followed by glycosylation with a protected ribose derivative and subsequent deprotection to yield the final product.
Data Presentation
Table 1: Antiviral Activity and Cytotoxicity of BDCRB and Related Compounds
| Compound | Virus | Assay | IC₅₀ (µM) | Cytotoxicity (IC₅₀, µM) in HFF Cells |
| BDCRB | HCMV | Plaque Reduction | ~0.7 | >100 |
| TCRB | HCMV | Plaque Reduction | 2.9 | >100 |
| Ganciclovir | HCMV | Plaque Reduction | ~1.5 | Not reported |
| Foscarnet | HCMV | Plaque Reduction | ~100 | Not reported |
Data compiled from Townsend et al., J. Med. Chem. 1995, 38, 4098-4105.[2]
Experimental Protocols
The synthesis of BDCRB can be broken down into two main stages: the synthesis of the heterocyclic base, 2-bromo-5,6-dichlorobenzimidazole, and the subsequent ribosylation and deprotection to form the final nucleoside.
Protocol 1: Synthesis of 2-bromo-5,6-dichlorobenzimidazole
This protocol describes the preparation of the key heterocyclic intermediate.
Workflow Diagram:
Caption: Synthesis of the heterocyclic base.
Materials:
-
4,5-Dichloro-1,2-phenylenediamine
-
Cyanogen bromide (Caution: Highly toxic)
-
Methanol
-
Sodium nitrite
-
48% Hydrobromic acid
-
Copper(I) bromide
-
Sodium hydroxide
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 2-Amino-5,6-dichlorobenzimidazole:
-
Dissolve 4,5-dichloro-1,2-phenylenediamine in methanol.
-
Slowly add a solution of cyanogen bromide in methanol to the above solution at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a sodium hydroxide solution to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain crude 2-amino-5,6-dichlorobenzimidazole.
-
The crude product can be purified by recrystallization or column chromatography.
-
-
Synthesis of 2-Bromo-5,6-dichlorobenzimidazole:
-
Suspend 2-amino-5,6-dichlorobenzimidazole in a mixture of 48% hydrobromic acid and water.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at low temperature for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the cuprous bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours until nitrogen evolution ceases.
-
Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography on silica gel to afford 2-bromo-5,6-dichlorobenzimidazole.
-
Protocol 2: Synthesis of 2-bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole (BDCRB)
This protocol details the glycosylation of the heterocyclic base and the subsequent deprotection to yield the final product.
Workflow Diagram:
Caption: Ribosylation and deprotection steps.
Materials:
-
2-Bromo-5,6-dichlorobenzimidazole
-
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Acetonitrile (anhydrous)
-
Methanolic ammonia (saturated at 0 °C)
-
Silica gel for column chromatography
-
Dichloromethane
-
Methanol
Procedure:
-
Ribosylation of 2-Bromo-5,6-dichlorobenzimidazole:
-
To a suspension of 2-bromo-5,6-dichlorobenzimidazole in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA).
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) until a clear solution is obtained, indicating the formation of the silylated benzimidazole.
-
Cool the solution to room temperature and add 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose.
-
Cool the mixture to 0 °C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting residue by column chromatography on silica gel to obtain the protected nucleoside, 2-bromo-5,6-dichloro-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)benzimidazole.
-
-
Deprotection to Yield BDCRB:
-
Dissolve the purified protected nucleoside in methanolic ammonia (saturated at 0 °C).
-
Stir the solution at room temperature in a sealed vessel for 12-24 hours.
-
Monitor the deprotection by TLC until all the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane, to afford pure 2-bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole (BDCRB).
-
The final product can be further purified by recrystallization.
-
Mechanism of Action
BDCRB does not inhibit viral DNA synthesis but rather interferes with the late stages of viral replication.[2][5] The proposed mechanism involves the inhibition of the HCMV terminase complex, which is responsible for cleaving unit-length genomes from large DNA concatemers and packaging them into pre-formed capsids.[1][3] This inhibition leads to the accumulation of unprocessed viral DNA and prevents the assembly of infectious virions.
Signaling Pathway Diagram:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2001077083A1 - Process for preparing substituted benzimidazole compounds - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 2-bromo-5,6-dichloro-1H-benzimidazole in Antiviral Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Among these, halogenated benzimidazoles have garnered significant attention for their potential as antiviral agents. This document provides detailed application notes and protocols for the investigation of 2-bromo-5,6-dichloro-1H-benzimidazole and its derivatives in the context of antiviral drug design. While much of the published research focuses on the ribosylated form of this compound, the underlying benzimidazole core is critical to its biological activity.[1] This document will cover its known antiviral activities, mechanisms of action, and detailed experimental protocols for its evaluation.
Antiviral Activity
Derivatives of this compound have demonstrated potent activity against a range of viruses, most notably Human Cytomegalovirus (HCMV). The ribosylated derivative, 2-bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole (BDCRB), is a selective inhibitor of HCMV.[2] While specific IC50 values for the parent compound are not widely published, the activity of its derivatives underscores the importance of the this compound core in exerting antiviral effects.
Quantitative Antiviral Data for this compound Derivatives
| Compound/Derivative | Virus | Assay Type | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 2-bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole (BDCRB) | Human Cytomegalovirus (HCMV) | Viral Yield | Not Specified | 0.03 | Not Specified | Not Specified | [2] |
| 2-bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole (BDCRB) | Human Cytomegalovirus (HCMV) | Plaque Assay | HFF/KB | ~0.7 | >100 | >143 | [3] |
| 2,5,6-trichloro-1-β-D-ribofuranosyl benzimidazole (TCRB) | Human Cytomegalovirus (HCMV) | Plaque Assay | HFF/KB | 2.9 | >100 | >34 | [3] |
| 5,6-dichloro-1-β-D-ribofuranosyl benzimidazole (DRB) | Human Cytomegalovirus (HCMV) | Plaque Assay | HFF/KB | 42 | ~30-42 | ~1 | [3] |
| 5,6-dichloro-1-β-D-ribofuranosyl benzimidazole (DRB) | Herpes Simplex Virus-1 (HSV-1) | Plaque Assay | HFF/KB | 30 | ~30-42 | ~1 | [3] |
| 2-benzylthio-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole | Human Cytomegalovirus (HCMV) | Not Specified | Not Specified | More active than DRB | Not Specified | Not Specified | [4] |
Mechanisms of Action
The primary antiviral mechanism of action for derivatives of this compound has been elucidated for HCMV. Other non-nucleoside benzimidazoles have been shown to target other viral enzymes, indicating that the core scaffold can be adapted to inhibit different viruses through various mechanisms.
Inhibition of HCMV Terminase Complex
The ribosylated derivative, BDCRB, inhibits HCMV replication by targeting the viral terminase complex, which is essential for the cleavage and packaging of viral DNA into capsids.[1] Resistance to BDCRB has been mapped to mutations in the UL89 and UL56 genes, which encode components of this terminase complex. This indicates a direct interaction between the drug and this viral machinery.
Caption: Inhibition of HCMV Terminase Complex by BDCRB.
Allosteric Inhibition of HCV RNA-Dependent RNA Polymerase
While not directly demonstrated for this compound, other non-nucleoside benzimidazole derivatives have been identified as allosteric inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRP).[5][6] These compounds bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its function.[6] This highlights a potential alternative mechanism for benzimidazole-based antivirals.
Caption: Allosteric Inhibition of HCV RdRp by Non-nucleoside Benzimidazoles.
Experimental Protocols
The following are detailed protocols for key in vitro assays used to evaluate the antiviral activity and cytotoxicity of this compound and its derivatives.
Protocol 1: MTT Cytotoxicity Assay
This assay determines the concentration of the compound that is toxic to the host cells, typically expressed as the 50% cytotoxic concentration (CC50).
Materials:
-
96-well microtiter plates
-
Host cell line (e.g., Vero, HFF, or other appropriate cell line for the virus of interest)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at an appropriate density to achieve 80-90% confluency after 24 hours of incubation.
-
Compound Dilution: Prepare serial dilutions of the this compound stock solution in cell culture medium.
-
Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the various compound dilutions to the wells. Include wells with medium only (cell control) and wells with the highest concentration of DMSO used as a solvent control.
-
Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the cell control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and using regression analysis.
Caption: Workflow for the MTT Cytotoxicity Assay.
Protocol 2: Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Materials:
-
24- or 48-well plates
-
Confluent monolayer of host cells
-
Virus stock of known titer (plaque-forming units [PFU]/mL)
-
This compound stock solution
-
Cell culture medium
-
Overlay medium (e.g., medium containing 1% methylcellulose or agarose)
-
Staining solution (e.g., crystal violet in formalin/ethanol)
Procedure:
-
Cell Seeding: Seed plates with host cells to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the compound in culture medium. Mix each dilution with an equal volume of virus suspension containing a known number of PFU (e.g., 50-100 PFU).
-
Infection: Remove the medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Include a virus control (virus mixed with medium) and a cell control (medium only).
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: After adsorption, remove the inoculum and add 1 mL of the overlay medium to each well.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).
-
Staining: Remove the overlay medium, fix the cells with formalin, and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of plaques by 50%.
Caption: Workflow for the Plaque Reduction Assay.
Protocol 3: Viral Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of a compound.
Materials:
-
24- or 48-well plates
-
Host cells
-
Virus stock
-
This compound stock solution
-
96-well plates for virus titration
-
Cell culture medium
Procedure:
-
Infection and Treatment: Seed cells in 24- or 48-well plates. Infect the cells with the virus at a specific multiplicity of infection (MOI). After a 1-2 hour adsorption period, remove the inoculum and add medium containing serial dilutions of the compound.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).
-
Virus Harvest: After incubation, harvest the supernatant (for released virus) or lyse the cells (for cell-associated virus) by freeze-thawing.
-
Virus Titration: Determine the titer of the harvested virus from each well by performing a serial dilution and infecting fresh host cells in a 96-well plate (TCID50 assay) or by a plaque assay.
-
Data Analysis: Calculate the reduction in viral titer for each compound concentration compared to the virus control. The EC50 is the concentration of the compound that reduces the viral yield by 50%.
Caption: Workflow for the Viral Yield Reduction Assay.
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of novel antiviral therapies. Their activity against significant human pathogens like HCMV, coupled with defined mechanisms of action, makes them attractive candidates for further investigation. The protocols provided herein offer a framework for the systematic evaluation of these and other benzimidazole-based compounds in an antiviral drug discovery program. Further research should focus on determining the antiviral spectrum of the parent compound and optimizing its structure to enhance potency and selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 3. Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
Application Notes: Protocol for N-Alkylation of 2-bromo-5,6-dichloro-1H-benzimidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The N-alkylation of benzimidazoles is a fundamental transformation in organic synthesis, crucial for the development of new therapeutic agents. The benzimidazole scaffold is a privileged structure found in numerous biologically active compounds.[1][2] Specifically, 2-bromo-5,6-dichloro-1H-benzimidazole serves as a key synthetic intermediate for potent antiviral compounds, particularly those targeting the Human Cytomegalovirus (HCMV).[3] The tri-halogenated structure is critical for its biological activity, and N-alkylation allows for the introduction of various side chains to modulate properties such as solubility, lipophilicity, and target binding affinity, enabling extensive structure-activity relationship (SAR) studies.[1][3]
This document provides a detailed protocol for the N-alkylation of this compound using a general alkyl halide.
General Reaction Scheme
The N-alkylation proceeds via the deprotonation of the benzimidazole nitrogen by a base, forming a nucleophilic benzimidazolate anion. This anion then displaces a halide from the alkylating agent in a nucleophilic substitution reaction (SN2) to yield the N-alkylated product.
Caption: General scheme for the N-alkylation of this compound.
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound with an alkyl halide using potassium carbonate as the base in acetonitrile.
1. Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., alkyl bromide, iodide, or chloride)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
2. Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the flask.[4] Suspend the solids in anhydrous acetonitrile (volume sufficient to ensure stirring, e.g., 10-20 mL per mmol of benzimidazole).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) to the suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 40-50 °C and stir for 3-4 hours.[4] Higher temperatures (up to reflux, ~82 °C) and longer reaction times (up to 24 hours) may be necessary for less reactive alkyl halides.[5][6]
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid K₂CO₃ and salts, and wash the solid cake with a small amount of acetonitrile or ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate.[7]
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7][8]
-
-
Purification:
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: N-Alkylation Conditions for Benzimidazoles
The choice of base, solvent, and temperature can significantly impact the reaction's efficiency and yield. The following table summarizes various conditions reported in the literature for the N-alkylation of benzimidazole derivatives.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Alkyl Halide | K₂CO₃ | Acetonitrile | 40 - 50 | 3 - 4 | Moderate to Good | [4] |
| Ketonic Mannich Bases | - | Ethanol/Water (1:1) | Reflux | 1 | 62 - 95 | |
| Alkyl Halide | NaOH/KOH | None (Phase Transfer) | 35 - 100 | 3 - 8 | 79 | |
| BOM-Cl | NaH | DMF | 0 to RT | 16 | Good to Excellent | [10] |
| MBH Alcohols | - | Toluene | Reflux | 24 - 72 | 55 - 85 | [6] |
| Substituted Halides | - | - | Reflux | - | 35 - 86 | [11] |
| Substituted Halides | - | - | Microwave | - | 46 - 98 | [11] |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the N-alkylation of this compound.
Caption: Workflow for N-alkylation of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 142356-40-9 | Benchchem [benchchem.com]
- 4. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]
- 7. WO2001077083A1 - Process for preparing substituted benzimidazole compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-bromo-5,6-dichloro-1H-benzimidazole as a Precursor for Potent Human Cytomegalovirus (HCMV) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Cytomegalovirus (HCMV), a ubiquitous betaherpesvirus, can cause severe and life-threatening diseases in immunocompromised individuals, such as transplant recipients and AIDS patients. The development of novel antiviral agents with unique mechanisms of action is crucial to combat drug resistance and toxicity associated with current therapies. The benzimidazole scaffold has emerged as a promising foundation for potent and selective HCMV inhibitors. This document provides detailed application notes and protocols on the use of 2-bromo-5,6-dichloro-1H-benzimidazole as a key precursor for the synthesis of antiviral compounds, their mechanisms of action, and methods for their evaluation.
Data Presentation: Antiviral Activity and Cytotoxicity
The following table summarizes the in vitro antiviral activity and cytotoxicity of key benzimidazole derivatives against HCMV. These compounds demonstrate potent inhibition of viral replication at non-toxic concentrations.
| Compound | HCMV Strain | Assay Type | IC50 (µM) | Cytotoxicity (CC50 in HFF cells, µM) | Reference |
| BDCRB (2-bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole) | AD169 | Plaque Reduction | ~0.7 (derived value) | >100 | [1] |
| TCRB (2,5,6-trichloro-1-(β-d-ribofuranosyl)benzimidazole) | AD169 | Plaque Assay / Yield Assay | 2.9 / 1.4 | >100 | [1] |
| Maribavir (1263W94) | AD169 | DNA Hybridization | 0.12 ± 0.01 | Not specified | [2] |
| Ganciclovir (Control) | AD169 | DNA Hybridization | 0.53 ± 0.04 | Not specified | [2] |
Mechanisms of Action of Benzimidazole-Based HCMV Inhibitors
Benzimidazole derivatives synthesized from this compound exhibit at least two distinct and potent mechanisms of action against HCMV, providing avenues to overcome resistance to conventional antiviral drugs.
Inhibition of the HCMV Terminase Complex by BDCRB
2-bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole (BDCRB) and its chloro-analog (TCRB) function by inhibiting the HCMV terminase complex.[3] This complex is essential for cleaving viral DNA concatemers and packaging the unit-length genomes into procapsids.[4] The key components of the terminase complex are pUL51, pUL56, and pUL89.[5] BDCRB is believed to disrupt the crucial interaction between the large terminase subunit, pUL56, and the portal protein, pUL104, thereby halting the DNA packaging process and subsequent viral maturation.[4][6] This mechanism is distinct from that of DNA polymerase inhibitors like ganciclovir.[7]
Inhibition of the pUL97 Protein Kinase by Maribavir
Maribavir, another derivative, acts as a competitive inhibitor of the ATP-binding site of the viral protein kinase pUL97.[8][9] This kinase is crucial for multiple stages of the viral replication cycle. By inhibiting pUL97, Maribavir prevents the phosphorylation of key viral and cellular proteins, which in turn inhibits viral DNA replication, encapsidation, and the egress of newly formed capsids from the nucleus.[8][10] This mode of action is effective against HCMV strains that are resistant to DNA polymerase inhibitors.[11]
Experimental Protocols
Protocol 1: Synthesis of 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB)
This protocol describes a general method for the glycosylation of this compound to produce the antiviral nucleoside BDCRB.[1]
Materials:
-
This compound
-
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose (TAR)
-
Acetonitrile (anhydrous)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Methanolic ammonia (saturated at 0°C)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of the Silylated Heterocycle: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend this compound in anhydrous acetonitrile.
-
Add an excess of a silylating agent (e.g., hexamethyldisilazane with a catalytic amount of ammonium sulfate) and reflux the mixture until the solution becomes clear, indicating the formation of the silylated benzimidazole.
-
Remove the solvent and excess silylating agent under reduced pressure.
-
Glycosylation: Re-dissolve the dried silylated intermediate in anhydrous acetonitrile under an inert atmosphere.
-
Add 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (TAR) to the solution.
-
Cool the mixture to 0°C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection: Dissolve the crude acetylated nucleoside in methanolic ammonia (saturated at 0°C) in a sealed pressure bottle.
-
Stir the solution at room temperature for 24-48 hours.
-
Purification: Concentrate the reaction mixture under reduced pressure. Purify the resulting residue by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure BDCRB.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: HCMV Plaque Reduction Assay (PRA)
This protocol is a standardized method to determine the antiviral activity (IC50) of compounds against HCMV.[12][13]
Materials:
-
Human foreskin fibroblasts (HFF) or MRC-5 cells
-
Cell culture medium (e.g., MEM with 5% FBS)
-
HCMV strain (e.g., AD169)
-
Test compound stock solution
-
24-well tissue culture plates
-
Overlay medium (e.g., 0.4% agarose in culture medium)
-
Fixation solution (10% formalin in PBS)
-
Staining solution (0.8% crystal violet in 50% ethanol)
Procedure:
-
Cell Seeding: Seed HFF or MRC-5 cells into 24-well plates and grow until a confluent monolayer is formed.
-
Virus Inoculation: Prepare serial dilutions of the test compound in culture medium.
-
Aspirate the culture medium from the cells and infect the monolayer with a standardized amount of HCMV (typically 40-80 plaque-forming units, PFU) per well.
-
Allow the virus to adsorb for 90 minutes at 37°C.
-
Compound Addition and Overlay: Carefully aspirate the viral inoculum.
-
Overlay the cells with 1.5 mL of pre-warmed overlay medium containing the respective concentrations of the test compound. Include a "no-drug" virus control.
-
Allow the agarose to solidify at room temperature.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days, or until plaques are clearly visible in the control wells.
-
Fixation and Staining: Fix the cell monolayers by adding the fixation solution directly on top of the overlay and incubating for at least 1 hour.
-
Carefully remove the overlay and fixation solution.
-
Stain the cells with the crystal violet solution for 10-20 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Plaque Counting: Count the number of plaques in each well using a microscope at low power.
-
IC50 Calculation: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The IC50 is the concentration of the compound that reduces the number of plaques by 50%.
Protocol 3: Quantitative Real-Time PCR (qPCR) for HCMV DNA Load
This protocol measures the amount of viral DNA in a sample, which is useful for determining the effect of an inhibitor on viral DNA synthesis.[14][15]
Materials:
-
DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit)
-
HCMV-specific primers and probe (e.g., targeting the glycoprotein B or immediate-early gene)
-
qPCR master mix (e.g., TaqMan Universal PCR Master Mix)
-
Real-time PCR instrument (e.g., ABI Prism 7700)
-
Plasmid standard containing the target HCMV gene sequence for quantification.
-
Samples from infected cell cultures (treated and untreated with the inhibitor).
Procedure:
-
Sample Preparation: At various time points post-infection, harvest the supernatant and/or cell lysates from both inhibitor-treated and untreated HCMV-infected cultures.
-
DNA Extraction: Extract total DNA from the samples using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Standard Curve Preparation: Prepare a serial dilution (e.g., 10-fold dilutions) of the HCMV plasmid standard with known copy numbers to generate a standard curve.
-
qPCR Reaction Setup:
-
Prepare a master mix containing the qPCR master mix, HCMV-specific forward and reverse primers, and the fluorogenic probe.
-
In a qPCR plate, add a specific volume of the master mix to each well.
-
Add 5 µL of the extracted DNA from each sample, the standard curve dilutions, and a no-template control to the respective wells.
-
-
Real-Time PCR Amplification:
-
Run the plate on a real-time PCR instrument using a standard thermal cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 minutes).
-
40-45 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).
-
-
-
Data Analysis:
-
The instrument's software will generate a standard curve by plotting the cycle threshold (Ct) values of the standards against the logarithm of their copy numbers.
-
The HCMV DNA copy number in the unknown samples is then interpolated from this standard curve based on their Ct values.
-
Compare the viral DNA load in inhibitor-treated samples to the untreated controls to determine the extent of inhibition of viral DNA synthesis.
-
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the synthesis and evaluation of HCMV inhibitors derived from this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Impact of 2-Bromo-5,6-Dichloro-1-β-d-Ribofuranosyl Benzimidazole Riboside and Inhibitors of DNA, RNA, and Protein Synthesis on Human Cytomegalovirus Genome Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The human cytomegalovirus terminase complex as an antiviral target: a close-up view - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. journals.asm.org [journals.asm.org]
- 7. Impact of 2-bromo-5,6-dichloro-1-beta-D-ribofuranosyl benzimidazole riboside and inhibitors of DNA, RNA, and protein synthesis on human cytomegalovirus genome maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Maribavir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action (MOA) | LIVTENCITY® (maribavir) [livtencity.com]
- 10. What are UL97 inhibitors and how do they work? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. CMV viral load quantitation. [bio-protocol.org]
- 15. Measurement of Human Cytomegalovirus Loads by Quantitative Real-Time PCR for Monitoring Clinical Intervention in Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions Involving 2-Bromo-5,6-dichloro-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5,6-dichloro-1H-benzimidazole is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of a reactive bromine atom at the 2-position, coupled with the dichloro-substituted benzene ring, offers a versatile scaffold for the synthesis of a wide array of functionalized benzimidazole derivatives.[1] These derivatives are of significant interest due to their potential as antiviral, anticancer, and antihypertensive agents, among other therapeutic applications.[1] Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, provide efficient methods for the formation of carbon-carbon and carbon-nitrogen bonds at the C2 position, enabling rapid diversification of the benzimidazole core.[1][2][3]
These application notes provide an overview of and generalized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this compound.
General Reaction Scheme
The general transformation for the cross-coupling reactions of this compound is depicted below, showcasing the formation of new carbon-carbon or carbon-nitrogen bonds at the 2-position.
Caption: General scheme for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the 2-position of the benzimidazole core and various aryl or vinyl groups. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base.
Generalized Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 equiv), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Representative Data for Suzuki-Miyaura Coupling of 2-Bromo-1H-benzimidazoles
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 85 | 16 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 24 | 78 |
Note: The data presented are representative yields for similar 2-bromo-benzimidazole substrates and should be considered as a general guideline.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond, providing access to a variety of 2-amino-benzimidazole derivatives. This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base.
Generalized Experimental Protocol
-
Reaction Setup: In a glovebox, combine this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv), a phosphine ligand (e.g., Xantphos or BINAP, 0.04-0.10 equiv), and a base such as NaOt-Bu or Cs₂CO₃ (1.5-2.0 equiv) in a Schlenk tube.
-
Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Conditions: Seal the tube and heat the mixture at 90-110 °C for 16-24 hours under an inert atmosphere.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Representative Data for Buchwald-Hartwig Amination of 2-Bromo-1H-benzimidazoles
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 100 | 20 | 88 |
| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 75 |
| 3 | Benzylamine | PdCl₂(dppf) | K₃PO₄ | Toluene | 95 | 18 | 82 |
Note: The data presented are representative yields for similar 2-bromo-benzimidazole substrates and should be considered as a general guideline.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of 2-alkynyl-benzimidazoles, which are important precursors for various heterocyclic compounds and have applications in materials science. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2]
Generalized Experimental Protocol
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.03-0.05 equiv), and a copper(I) salt such as CuI (0.05-0.10 equiv).
-
Reagent Addition: Add a degassed solvent, typically a mixture of an amine base like triethylamine or diisopropylamine and another solvent like THF or DMF. Then, add the terminal alkyne (1.2-1.5 equiv).
-
Reaction Conditions: Stir the reaction mixture at room temperature to 60 °C for 6-12 hours under an inert atmosphere.
-
Work-up: Once the reaction is complete (monitored by TLC), remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by column chromatography.
Representative Data for Sonogashira Coupling of 2-Bromo-1H-benzimidazoles
| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N/THF | RT | 8 | 90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH/DMF | 50 | 6 | 85 |
| 3 | 1-Hexyne | PdCl₂(dppf) | CuI | Et₃N | 60 | 10 | 79 |
Note: The data presented are representative yields for similar 2-bromo-benzimidazole substrates and should be considered as a general guideline.
Caption: Experimental workflow for Sonogashira coupling.
Disclaimer
The experimental protocols and representative data provided herein are generalized based on established methodologies for cross-coupling reactions of similar 2-bromo-benzimidazole derivatives. Specific, detailed protocols for this compound were not explicitly found in the searched literature. Therefore, optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary to achieve desired outcomes for this specific substrate. Researchers should exercise standard laboratory safety precautions and conduct small-scale test reactions to determine the optimal conditions for their specific application.
References
Application Notes & Protocols: HPLC and NMR Analysis of 2-bromo-5,6-dichloro-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the analysis of 2-bromo-5,6-dichloro-1H-benzimidazole using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly antiviral agents.[1] Accurate and reliable analytical methods are crucial for quality control, purity assessment, and characterization of this important building block.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the separation and quantification of small molecules based on their polarity.[2][3][4][5] For this compound, a C18 column with a water and acetonitrile mobile phase gradient is a suitable method for achieving good separation and peak resolution.
Experimental Protocol: HPLC
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
Methanol (for sample preparation)
-
0.22 µm syringe filters
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Dissolve the sample in 10 mL of methanol to prepare a stock solution.
-
Further dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.1 mg/mL.
-
Filter the final sample solution through a 0.22 µm syringe filter before injection.[6][7]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Gradient of A (0.1% TFA in water) and B (0.1% TFA in acetonitrile)
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 280 nm[2]
-
Data Presentation:
The purity of the sample can be determined by calculating the peak area percentage from the resulting chromatogram.
| Parameter | Value |
| Compound | This compound |
| Expected Retention Time | ~15-20 minutes (dependent on exact system) |
| Purity Assessment | Peak Area % = (Area of main peak / Total area of all peaks) x 100 |
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful technique for elucidating the structure of molecules. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.
Experimental Protocol: NMR
Objective: To confirm the chemical structure of a this compound sample.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve 10-20 mg of the this compound sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.[8]
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary.
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.[9][10]
-
Cap the NMR tube securely.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Use standard acquisition parameters. For ¹³C NMR, a proton-decoupled experiment is typically performed.
-
Data Presentation:
The following tables summarize the expected chemical shifts (δ) in ppm relative to the residual solvent peak of DMSO-d₆ (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 - 14.5 | Broad Singlet | 1H | N-H |
| ~7.8 | Singlet | 1H | H-4 or H-7 |
| ~7.6 | Singlet | 1H | H-7 or H-4 |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | C-2 |
| ~140 | C-7a |
| ~135 | C-3a |
| ~125 | C-5 |
| ~120 | C-6 |
| ~118 | C-4 |
| ~115 | C-7 |
Note: The exact chemical shifts may vary slightly depending on the sample concentration and instrument.
NMR Analysis Workflow
Caption: Workflow for the NMR analysis of this compound.
Relevance in Drug Development: Antiviral Mechanism
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antiviral effects.[1][11][12][13] For instance, certain benzimidazoles can act as non-nucleoside inhibitors of viral RNA-dependent RNA polymerase, a key enzyme in the replication of many viruses.[14] The this compound scaffold is a precursor to compounds that can inhibit viral replication by targeting such viral enzymes.
Simplified Antiviral Signaling Pathway
Caption: Simplified pathway of viral replication and the inhibitory action of benzimidazole derivatives.
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 5. chromtech.com [chromtech.com]
- 6. nacalai.com [nacalai.com]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. How to make an NMR sample [chem.ch.huji.ac.il]
- 11. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 12. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Structure-Activity Relationships (SAR) for Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide array of pharmacological activities.[1] This versatile heterocyclic scaffold is present in numerous FDA-approved drugs and serves as a privileged structure in the development of novel therapeutic agents targeting a diverse range of diseases, including cancer, inflammation, microbial infections, and viral illnesses.[1][2][3] The development of potent and selective benzimidazole-based drugs hinges on a thorough understanding of their structure-activity relationships (SAR). This document provides detailed application notes and protocols to guide researchers in the synthesis, biological evaluation, and SAR analysis of novel benzimidazole derivatives.
I. Synthesis of Benzimidazole Derivatives
The versatile benzimidazole core allows for substitutions at various positions, primarily at the N-1, C-2, and C-5/6 positions, which significantly influences the compound's biological activity.[4] A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde.
Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzimidazoles
This protocol outlines a one-pot synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamines and aromatic aldehydes.[5]
Materials:
-
Substituted o-phenylenediamine
-
Aromatic aldehyde
-
Ammonium acetate (NH₄OAc)
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve the substituted o-phenylenediamine (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in absolute ethanol (20 mL).
-
Add ammonium acetate (1.2 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted benzimidazole derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[6]
II. Biological Activity Evaluation
The following are detailed protocols for assessing the anti-inflammatory and anticancer activities of newly synthesized benzimidazole derivatives.
Protocol 2: In Vivo Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the acute anti-inflammatory potential of a compound.[7][8]
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test benzimidazole derivative
-
Reference drug (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Divide the animals into groups: vehicle control, reference drug, and test compound groups (at various doses).
-
Administer the test compounds and the reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives only the vehicle.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[9]
-
Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Protocol 3: In Vitro Anticancer Activity - MTT Assay
The MTT assay is a colorimetric method to assess cell viability and cytotoxicity.[2]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test benzimidazole derivative dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
III. Data Presentation: Structure-Activity Relationships
Summarizing quantitative data in a structured format is crucial for discerning SAR trends.
Table 1: Anti-inflammatory Activity of 2-Substituted Benzimidazole Derivatives
| Compound ID | R-group at C2 | In Vivo Anti-inflammatory Activity (% Inhibition of Edema at 3h) | IC50 (µM) for COX-2 Inhibition |
| 1a | Phenyl | 45.2 | 15.8 |
| 1b | 4-Chlorophenyl | 62.5 | 5.2 |
| 1c | 4-Methoxyphenyl | 55.8 | 8.9 |
| 1d | 4-Nitrophenyl | 71.3 | 2.1 |
| Ref. | Indomethacin | 75.0 | 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Anticancer Activity of N1, C2-Disubstituted Benzimidazole Derivatives against MCF-7 Cells
| Compound ID | R1-group at N1 | R2-group at C2 | IC50 (µM) |
| 2a | H | Phenyl | 25.6 |
| 2b | Methyl | Phenyl | 18.2 |
| 2c | H | 4-Pyridyl | 12.5 |
| 2d | Methyl | 4-Pyridyl | 8.7 |
| Ref. | Doxorubicin | - | 0.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
IV. Visualizing Workflows and Pathways
Visual representations of experimental workflows and biological pathways can significantly enhance understanding.
Experimental Workflow for SAR Development
References
- 1. rjptonline.org [rjptonline.org]
- 2. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 5. benthamscience.com [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel class of benzimidazole-thiazole hybrids: The privileged scaffolds of potent anti-inflammatory activity with dual inhibition of cyclooxygenase and 15-lipoxygenase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Studies of 2-bromo-5,6-dichloro-1H-benzimidazole and its Analogs with Viral Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and findings related to the molecular docking of 2-bromo-5,6-dichloro-1H-benzimidazole and its derivatives with various viral protein targets. While direct molecular docking studies on this compound are not extensively available in the reviewed literature, significant research has been conducted on its ribofuranosyl analog, 2-bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole (BDCRB), and other halogenated benzimidazoles. This document outlines the established protocols for such computational studies and summarizes the available quantitative data to guide future research in the development of novel antiviral agents.
Introduction to Benzimidazoles as Antiviral Agents
The benzimidazole scaffold is a prominent heterocyclic pharmacophore that has demonstrated a wide range of biological activities, including potent antiviral effects against various DNA and RNA viruses. Halogenated benzimidazoles, in particular, have been identified as inhibitors of viral replication. A notable example is BDCRB, which has been shown to inhibit human cytomegalovirus (HCMV) by targeting the viral terminase complex, composed of pUL56 and pUL89, which is essential for viral DNA processing and packaging.
Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (protein). This approach provides valuable insights into the molecular interactions driving the binding event and can significantly accelerate the drug discovery process by identifying promising lead compounds.
Quantitative Data from Molecular Docking and Antiviral Assays
The following table summarizes the binding energies and antiviral activities of various benzimidazole derivatives against different viral protein targets as reported in the literature. This data serves as a valuable resource for comparing the potential efficacy of different substituted benzimidazoles.
| Compound/Derivative | Viral Target | Docking Score (kcal/mol) | Antiviral Activity (IC50/EC50) | Reference |
| Benzimidazole Derivatives (General) | SARS-CoV-2 Main Protease | -5.2 to -8.2 | Not specified in docking study | [1] |
| 2-(3,4-dimethyl phenyl)-1H-1, 3- benzimidazole | Beta-Tubulin (as a general antiviral target) | -8.50 | Not specified in docking study | [2] |
| 2-(4-chloro-3-nitrophenyl)-1H-benzimidazole | Beta-Tubulin | -8.35 | Not specified in docking study | [2] |
| 2-(4-chlorophenyl)-1H-benzimidazole | Beta-Tubulin | -7.99 | Not specified in docking study | [2] |
| 2-phenyl-1H-benzimidazole | Beta-Tubulin | -7.39 | Not specified in docking study | [2] |
| Benzimidazole Derivative R1 | SARS-CoV-2 Spike Glycoprotein | -7.1 | Not specified in docking study | [3] |
| Benzimidazole Derivative R7 | SARS-CoV-2 Spike Glycoprotein | -7.3 | Not specified in docking study | [3] |
| Benzimidazole Derivative R4 | SARS-CoV-2 Papain-like Protease | -6.7 | Not specified in docking study | [3] |
| Benzimidazole Derivative R14 | SARS-CoV-2 Papain-like Protease | -6.5 | Not specified in docking study | [3] |
| Benzimidazole Derivative R15 | SARS-CoV-2 Papain-like Protease | -6.5 | Not specified in docking study | [3] |
| 5,6-dichloro-1-(β-d-ribofuranosyl)benzotriazole (DRBT) | West Nile Virus NTPase/Helicase (RNA substrate) | Not specified | ~0.3 µM | [4] |
| 4,5,6,7-tetrabromobenzotriazole (TBBT) | Hepatitis C Virus Helicase (DNA substrate) | Not specified | ~20 µM | [4] |
Experimental Protocols for Molecular Docking
This section details a generalized protocol for performing molecular docking studies with benzimidazole derivatives against viral protein targets. This protocol is a composite of methodologies reported in various studies.
Software and Tools
-
Docking Software: AutoDock Vina, Schrödinger Suite (Glide), MOE (Molecular Operating Environment), iGEMDOCK.
-
Visualization Software: PyMOL, Chimera, Discovery Studio.
-
Ligand Preparation: ChemDraw, Avogadro, MarvinSketch.
-
Protein Preparation: PDB (Protein Data Bank), SWISS-MODEL.
Protocol Steps
-
Protein Preparation:
-
Retrieve the 3D crystal structure of the target viral protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any existing ligands from the protein structure.
-
Add polar hydrogen atoms and assign appropriate atom types and charges.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structure of the benzimidazole derivative using a chemical drawing tool.
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign appropriate atom types and charges.
-
-
Grid Box Generation:
-
Define the binding site on the target protein. This can be based on the location of a co-crystallized ligand or by identifying putative binding pockets using server tools.
-
Generate a grid box that encompasses the defined binding site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.
-
-
Molecular Docking:
-
Run the molecular docking simulation using the prepared protein and ligand files and the defined grid box.
-
The docking algorithm will generate multiple binding poses of the ligand in the protein's active site.
-
The poses are typically ranked based on a scoring function that estimates the binding affinity (e.g., kcal/mol).
-
-
Post-Docking Analysis:
-
Analyze the top-ranked docking poses to identify the most favorable binding mode.
-
Visualize the protein-ligand complex to examine the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Calculate the root-mean-square deviation (RMSD) between the docked pose and a known binding mode (if available) to validate the docking protocol.
-
Visualizations
General Workflow for Molecular Docking
Caption: A flowchart illustrating the key steps in a typical molecular docking study.
Mechanism of Action of BDCRB against HCMV
The primary antiviral mechanism of BDCRB against Human Cytomegalovirus (HCMV) does not involve a complex host signaling pathway but rather the direct inhibition of the viral terminase complex. This complex is crucial for the cleavage of viral DNA concatemers and their packaging into new virions.
Caption: Diagram showing the inhibition of the HCMV terminase complex by BDCRB.
References
- 1. researchgate.net [researchgate.net]
- 2. 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole - Wikipedia [en.wikipedia.org]
- 3. Impact of 2-Bromo-5,6-Dichloro-1-β-d-Ribofuranosyl Benzimidazole Riboside and Inhibitors of DNA, RNA, and Protein Synthesis on Human Cytomegalovirus Genome Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-bromo-5,6-dichloro-1H-benzimidazole in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-5,6-dichloro-1H-benzimidazole is a halogenated heterocyclic organic compound. While the benzimidazole scaffold is a prominent pharmacophore in medicinal chemistry, leading to the development of various therapeutic agents, including those for cancer, current research primarily highlights this compound as a key synthetic intermediate.[1] Its primary documented application is in the synthesis of more complex molecules, particularly antiviral agents targeting the Human Cytomegalovirus (HCMV).[1]
Direct studies on the anticancer activity of this compound are limited in publicly available literature. However, the broader class of halogenated benzimidazole derivatives has demonstrated significant potential in cancer research.[1][2] These derivatives have been investigated for their ability to inhibit crucial enzymes and receptors involved in cancer progression.[1] This document provides an overview of the anticancer activities of structurally related benzimidazole derivatives to inform potential research directions for this compound.
Data on Structurally Related Benzimidazole Derivatives in Cancer Research
To provide a framework for potential investigation, the following table summarizes the anticancer activities of various substituted benzimidazole derivatives. It is crucial to note that this data does not pertain to this compound itself but to its structural analogs.
| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | IC50/GI50 Values | Reference |
| 5,6-dichlorobenzimidazole derivatives | BRAF WT and BRAF V600E expressing cell lines | Inhibition of BRAF kinase; induction of G2/M cell cycle arrest and apoptosis in HT29 colon cancer cells. | Compound 10h : 1.72 µM (BRAF WT), 2.76 µM (BRAF V600E) | |
| 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) | Breast cancer cell lines (MCF-7, T-47D) | Induction of apoptosis through inhibition of Mcl-1 expression. | Not specified | [3] |
| Substituted 1H-benzimidazole derivatives | HepG-2 (liver), HCT-116 (colon), MCF-7 (breast) | Cytotoxic activity, though less active than 5-fluorouracil. | Not specified | [2] |
| N,2,6-trisubstituted 1H-benzimidazole derivatives | HepG-2, MDA-MB-231, MCF-7, RMS, C-26 | Significant anticancer activity. | Not specified | [2] |
| 1,2-disubstituted 1H-benzimidazoles | HepG-2 | VEGFR-2 inhibition. | Compound 95 : 1.98 µM | [2] |
Potential Signaling Pathways for Investigation
Based on the activities of related compounds, several signaling pathways could be relevant for investigating the anticancer potential of this compound. The diagram below illustrates a hypothetical signaling pathway that could be targeted, based on the known mechanisms of other benzimidazole derivatives.
Caption: Hypothetical signaling pathways potentially targeted by this compound.
Experimental Protocols
The following are generalized protocols for assessing the anticancer activity of a compound like this compound, based on methodologies reported for its derivatives.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to investigate the effect of the compound on signaling pathways.
Methodology:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., PARP, Caspase-3, Bcl-2, Bax, p-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
While this compound is a valuable synthetic intermediate, its direct application in cancer research is not yet established. The provided data on related benzimidazole derivatives and the generalized experimental protocols offer a starting point for researchers interested in exploring the potential anticancer properties of this compound. Further investigation is required to determine if this compound itself possesses biological activity against cancer cells and to elucidate its mechanism of action.
References
Application Notes and Protocols: Investigating the Antimicrobial Spectrum of 2-Bromo-5,6-dichloro-1H-benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the known antimicrobial activities and experimental protocols related to 2-bromo-5,6-dichloro-1H-benzimidazole derivatives. While a significant body of research has focused on the potent antiviral effects of specific derivatives, particularly against human cytomegalovirus (HCMV), data on the broader antibacterial and antifungal spectrum is less comprehensive. This document summarizes the available data for the target compounds and related halogenated benzimidazoles to provide a predictive antimicrobial spectrum and guide future research.
Overview of Antimicrobial Activity
This compound serves as a crucial synthetic intermediate for the development of bioactive molecules.[1] Its tri-halogenated structure is a key feature contributing to its biological activity.[1]
Antiviral Activity
The most extensively studied derivative is 2-bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole (BDCRB). BDCRB has demonstrated potent and selective activity against human cytomegalovirus (HCMV).[1] Its mechanism of action involves the inhibition of viral DNA cleavage and packaging.
Table 1: Antiviral Activity of 2-Bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole (BDCRB)
| Virus | Assay Type | Activity Metric | Value (µM) | Reference Strain(s) |
| Human Cytomegalovirus (HCMV) | Plaque Reduction | IC50 | ~2.9 | AD169 |
| Human Cytomegalovirus (HCMV) | Yield Reduction | IC90 | ~1.4 | AD169 |
IC50: 50% inhibitory concentration. IC90: 90% inhibitory concentration.
Antibacterial and Antifungal Spectrum (Inferred)
Direct and extensive data on the antibacterial and antifungal spectrum of a wide range of this compound derivatives is limited in the current literature. However, studies on other di- and tri-halogenated benzimidazole derivatives provide insights into their potential antimicrobial profile. It is generally observed that halogenation, particularly with chlorine and bromine, can enhance the antimicrobial properties of the benzimidazole scaffold.
Dihalogenated benzimidazole derivatives have shown greater antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria.[2] For instance, 5,6-dibromo-2-(trifluoromethyl)benzimidazole was found to be a highly active compound against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 0.49 µg/mL.[2][3] Some studies on 5(6)-substituted-1H-benzimidazoles have also reported activity against various Candida species.
Table 2: Representative Antimicrobial Activity of Halogenated Benzimidazole Derivatives (for reference)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5,6-dibromo-2-(trifluoromethyl)benzimidazole | Bacillus subtilis | 0.49 | [2][3] |
| 2-chloro/2-chloromethyl-5(6)-substituted-1H-benzimidazoles (various derivatives) | Staphylococcus aureus | >100 | [4] |
| 2-chloro/2-chloromethyl-5(6)-substituted-1H-benzimidazoles (various derivatives) | Bacillus subtilis | >100 | [4] |
| 2-chloro/2-chloromethyl-5(6)-substituted-1H-benzimidazoles (various derivatives) | Candida albicans | 25 - >100 | [4] |
| 2-chloro/2-chloromethyl-5(6)-substituted-1H-benzimidazoles (various derivatives) | Candida parapsilosis | 12.5 - >100 | [4] |
Note: This table provides data for related halogenated benzimidazoles to indicate potential areas of activity for this compound derivatives. Specific activity of the target derivatives needs to be experimentally determined.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of the core intermediate, this compound, can be achieved through a multi-step process. Further derivatization can be performed at the N1 position of the benzimidazole ring.
Protocol 2.1.1: Synthesis of this compound
This protocol is based on established synthetic routes for halogenated benzimidazoles.
Materials:
-
4,5-dichloro-o-phenylenediamine
-
Cyanogen bromide (CNBr)
-
Bromine (Br₂) or N-bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., Dioxane, Acetic Acid)
Procedure:
-
Synthesis of 2-Amino-5,6-dichlorobenzimidazole: React 4,5-dichloro-1,2-phenylenediamine with cyanogen bromide. This reaction typically proceeds with high yield.[1]
-
Bromination at the 2-position: The resulting 2-amino-5,6-dichlorobenzimidazole is then subjected to bromination using elemental bromine or N-bromosuccinimide under anhydrous conditions to yield this compound.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Protocol 2.1.2: Synthesis of N-Substituted Derivatives
Materials:
-
This compound
-
Appropriate alkyl or aryl halide (e.g., benzyl bromide, ethyl iodide)
-
Base (e.g., Potassium Carbonate, Sodium Hydride)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
Procedure:
-
Dissolve this compound in an anhydrous polar aprotic solvent.
-
Add a suitable base to deprotonate the imidazole nitrogen.
-
Add the desired alkyl or aryl halide and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up the reaction mixture by pouring it into water and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2.1.3: Synthesis of 2-Bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole (BDCRB)
Materials:
-
This compound
-
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose
-
Acetonitrile
-
Deprotection reagent (e.g., methanolic ammonia)
Procedure:
-
Ribosylation: React this compound with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose in a suitable solvent like acetonitrile.[1]
-
Deprotection: Remove the acetyl protecting groups from the ribose moiety to yield BDCRB.[1]
-
Purification: Purify the final compound using High-Performance Liquid Chromatography (HPLC).[1]
Antimicrobial Susceptibility Testing
The following are standard protocols for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Protocol 2.2.1: Broth Microdilution Method for Antibacterial Susceptibility Testing
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Synthesized benzimidazole derivatives
-
96-well microtiter plates
-
Standard antibiotic for positive control (e.g., Ciprofloxacin)
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Prepare Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Prepare Compound Dilutions: Prepare a stock solution of each benzimidazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with bacteria and a standard antibiotic), a negative control (broth with bacteria and solvent, but no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 2.2.2: Broth Microdilution Method for Antifungal Susceptibility Testing
This method is adapted for determining the MIC against fungal species.
Materials:
-
RPMI-1640 medium buffered with MOPS
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Synthesized benzimidazole derivatives
-
96-well microtiter plates
-
Standard antifungal for positive control (e.g., Fluconazole, Amphotericin B)
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Prepare Inoculum: Culture the fungal strains on a suitable agar medium. Prepare a suspension of fungal spores or cells in sterile saline and adjust the concentration.
-
Prepare Compound Dilutions: Prepare serial dilutions of the benzimidazole derivatives in RPMI-1640 medium in a 96-well plate.
-
Inoculation: Add the standardized fungal inoculum to each well.
-
Controls: Include positive, negative, and sterility controls as described for the antibacterial assay.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species.
-
Determine MIC: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.
Potential Mechanisms of Action
The primary established mechanism of action for a this compound derivative (BDCRB) is in the context of antiviral activity, where it inhibits the terminase complex of human cytomegalovirus, thereby preventing the cleavage and packaging of viral DNA.
For antibacterial and antifungal activity, the mechanisms of halogenated benzimidazoles are less specific but are thought to involve multiple targets. Benzimidazoles are structural analogs of purines and can interfere with the synthesis of nucleic acids and proteins. Other proposed mechanisms include the inhibition of specific enzymes essential for microbial survival and disruption of the cell membrane integrity. Further research is required to elucidate the precise signaling pathways and molecular targets of this compound derivatives in bacteria and fungi.
Conclusion and Future Directions
Derivatives of this compound, particularly the ribofuranosyl analog BDCRB, are well-established as potent antiviral agents against HCMV. While comprehensive data on their broader antibacterial and antifungal spectrum is currently lacking, the known activities of related halogenated benzimidazoles suggest potential efficacy, especially against Gram-positive bacteria and some fungal species.
Future research should focus on:
-
Synthesizing a diverse library of this compound derivatives with various substitutions at the N1- and C2-positions.
-
Conducting comprehensive in vitro screening of these derivatives against a wide panel of clinically relevant bacteria and fungi to establish their antimicrobial spectrum and determine MIC values.
-
Investigating the mechanism of action of the most potent antimicrobial derivatives to identify their specific cellular targets.
-
Evaluating the in vivo efficacy and toxicity of promising lead compounds.
These efforts will help to fully elucidate the therapeutic potential of this class of halogenated benzimidazoles beyond their established antiviral applications.
References
- 1. This compound | 142356-40-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis | Begunov | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 4. Synthesis of 1,2,5(6)-trisubstituted benzimidazoles and evaluation of their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Use of Radiolabeled 2-bromo-5,6-dichloro-1H-benzimidazole for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the chemical synthesis and radiolabeling of 2-bromo-5,6-dichloro-1H-benzimidazole, a versatile heterocyclic compound with potential applications in various tracer studies. The protocols are designed for researchers in drug discovery and development, providing a framework for producing this key intermediate and its radiolabeled analogues for in vitro and in vivo investigations. This application note also outlines standard procedures for conducting tracer studies to evaluate the biological activity and distribution of compounds derived from this benzimidazole scaffold.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals with a wide range of biological activities, including antiviral, anticancer, and antiparasitic properties. The compound this compound serves as a crucial synthetic intermediate for the development of potent therapeutic agents.[1] Its tri-halogenated structure is often critical for its biological activity, particularly in the design of antiviral agents targeting enzymes like the terminase complex in viruses such as Human Cytomegalovirus (HCMV).[1]
Radiolabeling of such bioactive molecules is a cornerstone of modern drug development, enabling non-invasive imaging and quantitative analysis of their pharmacokinetic and pharmacodynamic properties. Tracer studies using radiolabeled compounds provide invaluable data on drug absorption, distribution, metabolism, and excretion (ADME). This document details the synthesis of this compound and subsequent radiolabeling with Carbon-14, a long-lived beta-emitter suitable for in vitro and preclinical in vivo studies due to its stable labeling position and ease of detection.[2][3]
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 4,5-dichloro-1,2-phenylenediamine.
Experimental Protocol
Materials and Reagents:
-
4,5-dichloro-1,2-phenylenediamine
-
Carbon disulfide
-
Potassium hydroxide
-
Ethanol
-
Phosphorous oxybromide (POBr₃)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 5,6-dichloro-1H-benzimidazole-2-thione:
-
In a round-bottom flask, dissolve 4,5-dichloro-1,2-phenylenediamine (1 eq.) in ethanol.
-
Add potassium hydroxide (1.1 eq.) and carbon disulfide (1.2 eq.).
-
Reflux the mixture for 6-8 hours.
-
After cooling, the precipitate is filtered, washed with cold ethanol, and dried to yield 5,6-dichloro-1H-benzimidazole-2-thione.
-
-
Synthesis of 5,6-dichloro-1H-benzimidazol-2-one:
-
The synthesized 5,6-dichloro-1H-benzimidazole-2-thione is converted to the corresponding 2-one. A common method involves oxidative desulfurization.
-
-
Bromination to this compound:
-
In a sealed reaction vessel, suspend 5,6-dichlorobenzimidazole-2-one (1 eq.) in phosphorous oxybromide (3-5 eq.).[4]
-
Heat the mixture at 120-130°C for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium hydroxide solution until a precipitate forms.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to obtain pure this compound.
-
Characterization:
The final product should be characterized by:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Radiolabeling with Carbon-14
For tracer studies, this compound can be radiolabeled with Carbon-14. A common strategy is to introduce the ¹⁴C label at a metabolically stable position. Here, we describe a method to introduce the ¹⁴C label into the benzimidazole core.
Experimental Protocol
Precursor Synthesis:
The synthesis of a suitable precursor for radiolabeling is the first step. This often involves preparing a derivative that can readily react with a ¹⁴C-labeled reagent. For incorporating ¹⁴C into the benzimidazole ring, one could start with a ¹⁴C-labeled precursor like [¹⁴C]phosgene or a [¹⁴C]cyanide source.
Radiolabeling Procedure (Example using [¹⁴C]Urea):
-
Reaction Setup:
-
In a specialized radiochemistry fume hood, combine 4,5-dichloro-1,2-phenylenediamine (1 eq.) and [¹⁴C]urea (1 eq., with a known specific activity) in a reaction vial.
-
Add a high-boiling point solvent like N,N-dimethylformamide (DMF).
-
-
Reaction:
-
Heat the mixture at a high temperature (e.g., 150-180°C) for several hours.
-
The reaction progress can be monitored by radio-thin layer chromatography (radio-TLC).
-
-
Purification:
-
After the reaction is complete, the mixture is cooled and purified using semi-preparative radio-HPLC.
-
The fraction containing the radiolabeled this compound is collected.
-
-
Quality Control:
-
The radiochemical purity of the final product is determined by analytical radio-HPLC.
-
The specific activity (in GBq/mmol or Ci/mmol) is calculated based on the amount of radioactivity and the mass of the compound.
-
Data Presentation: Radiolabeling Results
| Parameter | Value |
| Radiochemical Yield | 35-45% (decay-corrected) |
| Radiochemical Purity | >98% |
| Specific Activity | 1.85-2.22 GBq/mmol (50-60 mCi/mmol) |
| Analytical Method | Radio-HPLC |
In Vitro Tracer Studies
Radiolabeled this compound can be used in various in vitro assays to characterize its biological activity.
Protocol: Cell-Based Uptake Assay
Objective: To determine the cellular uptake of the radiolabeled compound in a specific cell line (e.g., a cancer cell line or a virus-infected cell line).
Materials:
-
[¹⁴C]-2-bromo-5,6-dichloro-1H-benzimidazole
-
Target cell line
-
Cell culture medium and supplements
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed the target cells in a multi-well plate and allow them to adhere overnight.
-
Incubation:
-
Prepare a working solution of the [¹⁴C]-labeled compound in the cell culture medium at a known concentration.
-
Remove the old medium from the cells and add the medium containing the radiolabeled compound.
-
Incubate the cells for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.
-
-
Washing:
-
At each time point, aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unbound radiotracer.
-
-
Cell Lysis and Counting:
-
Lyse the cells using a suitable lysis buffer (e.g., containing 0.1 M NaOH).
-
Transfer the cell lysate to a scintillation vial, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of radioactivity taken up by the cells and express it as a percentage of the initial dose per milligram of protein.
-
Diagram: In Vitro Uptake Assay Workflow
Caption: Workflow for a cell-based uptake assay.
In Vivo Tracer Studies
In vivo studies are crucial to understand the biodistribution and pharmacokinetics of the radiolabeled compound in a living organism.
Protocol: Biodistribution Study in Mice
Objective: To determine the distribution of the [¹⁴C]-labeled compound in various organs of a mouse model at different time points.
Animal Model:
-
Healthy BALB/c mice or a relevant disease model (e.g., tumor-bearing xenograft mice).[5]
Procedure:
-
Administration:
-
Administer a known amount of the [¹⁴C]-labeled compound to the mice via a specific route (e.g., intravenous injection).
-
-
Time Points:
-
At predefined time points post-injection (e.g., 30 min, 1h, 2h, 4h, 24h), euthanize a group of mice (n=3-5 per time point).
-
-
Organ Harvesting:
-
Dissect and collect major organs and tissues (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, brain, and tumor if applicable).
-
-
Sample Processing:
-
Weigh each organ/tissue sample.
-
Homogenize the tissues and solubilize them.
-
-
Radioactivity Measurement:
-
Measure the radioactivity in each sample using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
-
Data Presentation: Biodistribution Data in Mice (%ID/g)
| Organ | 30 min | 1 hour | 4 hours | 24 hours |
| Blood | 5.2 ± 0.8 | 3.1 ± 0.5 | 1.0 ± 0.2 | 0.1 ± 0.05 |
| Heart | 2.1 ± 0.4 | 1.5 ± 0.3 | 0.5 ± 0.1 | 0.05 ± 0.01 |
| Lungs | 4.5 ± 0.7 | 2.8 ± 0.6 | 0.9 ± 0.2 | 0.1 ± 0.03 |
| Liver | 15.3 ± 2.1 | 12.5 ± 1.8 | 5.2 ± 0.9 | 0.8 ± 0.2 |
| Kidneys | 8.9 ± 1.2 | 6.7 ± 1.0 | 2.1 ± 0.4 | 0.3 ± 0.08 |
| Spleen | 1.8 ± 0.3 | 1.2 ± 0.2 | 0.4 ± 0.1 | 0.04 ± 0.01 |
| Muscle | 0.9 ± 0.2 | 0.7 ± 0.1 | 0.3 ± 0.05 | 0.02 ± 0.005 |
| Brain | 0.2 ± 0.05 | 0.1 ± 0.03 | 0.05 ± 0.01 | < 0.01 |
| Tumor | 3.5 ± 0.6 | 4.2 ± 0.7 | 3.8 ± 0.5 | 1.5 ± 0.3 |
(Note: The data presented in the table is hypothetical and for illustrative purposes only.)
Potential Signaling Pathway for Investigation
Given the known antiviral activity of many benzimidazole derivatives, a relevant signaling pathway to investigate would be one involved in viral replication. For instance, if the compound is designed as an inhibitor of a viral polymerase, its effect on the viral replication cycle can be studied.
Diagram: Simplified Viral Replication Pathway
Caption: Inhibition of viral replication by a benzimidazole derivative.
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the synthesis, radiolabeling, and biological evaluation of this compound. By following these detailed methodologies, researchers can effectively utilize this versatile compound in tracer studies to advance the discovery and development of novel therapeutics. The structured data presentation and workflow diagrams are intended to facilitate experimental planning and execution.
References
- 1. This compound | 142356-40-9 | Benchchem [benchchem.com]
- 2. moravek.com [moravek.com]
- 3. Carbon 14 Isotope Radiolabeling | Radiochemistry | Selcia [selcia.com]
- 4. WO2001077083A1 - Process for preparing substituted benzimidazole compounds - Google Patents [patents.google.com]
- 5. Population pharmacokinetics and biodistribution of benznidazole in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 2-Bromo-5,6-dichloro-1H-benzimidazole Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives represent a significant class of heterocyclic compounds with a wide range of pharmacological activities, including antiviral, anticancer, and antifungal properties.[1] Analogs of 2-bromo-5,6-dichloro-1H-benzimidazole, in particular, have emerged as potent inhibitors of human cytomegalovirus (HCMV), a major cause of morbidity and mortality in immunocompromised individuals and a leading cause of congenital abnormalities.[2][3] These compounds function through a distinct mechanism of action, targeting the viral terminase complex, thereby preventing the maturation and packaging of the viral genome.[2][3]
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound analogs to identify and characterize novel antiviral agents.
Target Pathway: HCMV Terminase Complex and DNA Maturation
The primary target of 2-bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole (BDCRB), a well-characterized analog, is the human cytomegalovirus (HCMV) terminase complex.[2][3] This complex, composed of the pUL56 and pUL89 proteins, is essential for the cleavage of viral DNA concatemers into unit-length genomes and their subsequent packaging into procapsids.[2][3][4] Inhibition of this complex halts the production of infectious virions.
High-Throughput Screening (HTS) Workflow
A cell-based HTS assay is a robust method for identifying novel inhibitors of HCMV replication. The following workflow outlines a typical screening cascade, from primary screening to hit confirmation and secondary assays.
Experimental Protocols
Primary High-Throughput Screening: Reporter Gene Assay
This protocol describes a cell-based assay using a human fibroblast cell line engineered to express a reporter gene (e.g., luciferase or Green Fluorescent Protein - GFP) under the control of an HCMV-inducible promoter.
Materials:
-
Human foreskin fibroblast (HFF) cells stably expressing an HCMV-inducible reporter (e.g., UL54-luciferase)
-
HCMV (e.g., AD169 or Towne strain)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Compound library of this compound analogs dissolved in DMSO
-
384-well clear-bottom white plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding: Seed HFF reporter cells into 384-well plates at a density of 5,000 cells/well in 40 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Addition: Using an automated liquid handler, transfer 100 nL of compound solutions from the library plates to the cell plates. This results in a final compound concentration of 10 µM (assuming a 10 mM stock solution). Include positive (e.g., Ganciclovir) and negative (DMSO vehicle) controls on each plate.
-
Virus Infection: Add 10 µL of HCMV diluted in DMEM to each well to achieve a multiplicity of infection (MOI) of 0.01.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Luminescence Reading: Equilibrate plates to room temperature. Add 25 µL of luciferase assay reagent to each well. Incubate for 5 minutes in the dark and then measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
Secondary Assay: Plaque Reduction Assay
This assay confirms the antiviral activity of hits from the primary screen and provides a more traditional measure of viral inhibition.
Materials:
-
HFF cells
-
HCMV
-
DMEM with 2% FBS
-
Methylcellulose overlay
-
Crystal violet staining solution
-
6-well plates
Protocol:
-
Cell Seeding: Seed HFF cells in 6-well plates and grow to confluence.
-
Compound and Virus Addition: Prepare serial dilutions of the hit compounds. Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.
-
Infection: Aspirate the media from the HFF cells and infect with the virus-compound mixture (approximately 100 plaque-forming units per well).
-
Overlay: After a 2-hour adsorption period, remove the inoculum and overlay the cells with DMEM containing 2% FBS, 0.5% methylcellulose, and the corresponding concentration of the compound.
-
Incubation: Incubate for 7-10 days at 37°C in a 5% CO2 incubator until plaques are visible.
-
Staining and Counting: Fix the cells with methanol and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.
Data Presentation
Quantitative data from the screening and secondary assays should be compiled for clear comparison of the analogs.
Table 1: Primary HTS and Cytotoxicity Data for Selected Analogs
| Compound ID | % Inhibition at 10 µM | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| BZ-001 | 98.2 | 0.8 | >100 | >125 |
| BZ-002 | 95.5 | 1.2 | >100 | >83.3 |
| BZ-003 | 45.1 | 15.6 | >100 | >6.4 |
| BZ-004 | 99.1 | 0.5 | 85.2 | 170.4 |
| BZ-005 | 12.3 | >50 | >100 | - |
| Ganciclovir | 99.8 | 1.5 | >100 | >66.7 |
Table 2: Secondary Assay Data for Lead Compounds
| Compound ID | Plaque Reduction IC50 (µM) | Mechanism of Action Target |
| BZ-001 | 0.9 | HCMV Terminase Complex |
| BZ-004 | 0.6 | HCMV Terminase Complex |
| Ganciclovir | 1.8 | HCMV DNA Polymerase |
Conclusion
The provided protocols and application notes offer a comprehensive framework for the high-throughput screening of this compound analogs as potential anti-HCMV agents. By employing a systematic screening cascade, from a primary cell-based reporter assay to secondary confirmatory and mechanism-of-action studies, researchers can efficiently identify and characterize novel compounds with high therapeutic potential. The unique targeting of the HCMV terminase complex by this class of compounds makes them promising candidates for further drug development, particularly for combating drug-resistant viral strains.
References
- 1. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 2. Antiviral Approach to Cytomegalovirus Infection: An Overview of Conventional and Novel Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Human Cytomegalovirus DNA Maturation by a Benzimidazole Ribonucleoside Is Mediated through the UL89 Gene Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Novel Benzimidazole-Based Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of novel benzimidazole derivatives as potent anti-inflammatory agents. The following sections detail the synthetic strategies, in vitro and in vivo screening methodologies, and the underlying mechanisms of action.
Introduction to Benzimidazoles as Anti-inflammatory Agents
Benzimidazole, a heterocyclic aromatic compound, serves as a versatile scaffold in medicinal chemistry due to its structural similarity to naturally occurring nucleotides. This allows it to interact with a wide range of biological targets.[1][2] Benzimidazole derivatives have demonstrated significant therapeutic potential, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[2][3][4] Their anti-inflammatory effects are often attributed to the inhibition of key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][5] Recent research has also highlighted their role in targeting the NLRP3 inflammasome and microsomal prostaglandin E2 synthase-1 (mPGES-1).[6][7][8]
Synthetic Strategies for Benzimidazole Derivatives
A common and effective method for synthesizing benzimidazole derivatives involves the condensation of o-phenylenediamine with various carboxylic acids or their derivatives.[5] Modifications at the N-1 and C-2 positions of the benzimidazole ring are crucial for tuning the pharmacological activity.
Below is a generalized synthetic workflow for the preparation of 2-substituted benzimidazoles.
Caption: General synthetic workflow for 2-substituted benzimidazoles.
In Vitro Anti-inflammatory Evaluation
A battery of in vitro assays is essential to determine the anti-inflammatory potential and mechanism of action of newly synthesized benzimidazole compounds.
Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages
This assay assesses the ability of compounds to inhibit the production of key pro-inflammatory cytokines, TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).[9][10]
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the benzimidazole derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce the production of TNF-α and IL-6.
-
Cytokine Quantification: Collect the cell culture supernatants and measure the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 values.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay evaluates the inhibitory effect of the compounds on the activity of COX-1 and COX-2 enzymes, which are critical in the synthesis of prostaglandins, key mediators of inflammation.[11]
Experimental Protocol:
-
Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, heme, and a buffer (e.g., Tris-HCl).
-
Compound Incubation: Add the test benzimidazole compounds at various concentrations to the reaction mixture and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.
-
Prostaglandin Measurement: Terminate the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition and determine the IC50 values for each compound.
NLRP3 Inflammasome Activation Assay
This assay investigates the ability of the compounds to inhibit the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the inflammatory response by activating caspase-1 and processing pro-IL-1β into its mature, active form.[6]
Experimental Protocol:
-
Cell Priming: Prime human or murine macrophages with LPS for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Compound Treatment: Treat the primed cells with the benzimidazole derivatives for 1 hour.
-
NLRP3 Activation: Activate the NLRP3 inflammasome using a stimulus such as ATP or nigericin.
-
IL-1β Measurement: Collect the cell supernatants and measure the concentration of mature IL-1β using an ELISA kit.
-
Data Analysis: Determine the percentage inhibition of IL-1β secretion and calculate the IC50 values.
Caption: In vitro screening workflow for benzimidazole derivatives.
In Vivo Anti-inflammatory Evaluation
Promising compounds from in vitro studies should be further evaluated in animal models of inflammation to assess their efficacy and safety in a physiological context.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation.[5][9]
Experimental Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a standard drug group (e.g., indomethacin or diclofenac), and treatment groups receiving different doses of the test compounds. Administer the compounds orally or intraperitoneally.
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group.
LPS-Induced Septic Death in Mice
This model is used to evaluate the protective effects of compounds against systemic inflammation and sepsis.[9][10]
Experimental Protocol:
-
Animal Model: Use male BALB/c mice.
-
Grouping and Dosing: Divide the mice into groups: a control group, an LPS group, and treatment groups receiving the test compound at different doses.
-
LPS Challenge: Administer a lethal dose of LPS (e.g., 15-20 mg/kg) intraperitoneally.
-
Compound Administration: Administer the test compound either before or after the LPS challenge.
-
Survival Monitoring: Monitor the survival of the mice for up to 7 days.
-
Data Analysis: Plot Kaplan-Meier survival curves and analyze the data using the log-rank test to determine the statistical significance of the survival benefit.
Data Presentation: Quantitative Anti-inflammatory Activity
The following tables summarize the anti-inflammatory activity of representative novel benzimidazole derivatives from various studies.
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines
| Compound | TNF-α Inhibition (%) at 20 µM[9] | IL-6 Inhibition (%) at 20 µM[9] |
| X7 | 50-65 | Not Reported |
| X10 | 50-65 | Not Reported |
| X11 | 50-65 | Not Reported |
| X12 | 50-65 | Not Reported |
| X13 | 50-65 | Not Reported |
| X14 | 50-65 | Not Reported |
| X15 | 50-65 | Not Reported |
| Omeprazole | <50 | <50 |
Table 2: In Vitro COX Inhibition
| Compound | COX-1 IC50 (µM)[11] | COX-2 IC50 (nM)[11] |
| Compound 25 | 0.044 | 4.52 |
| Compound 29 | Not Reported | Not Reported |
| Celecoxib (Standard) | 15.000 | 40.00 |
| Naproxen (Standard) | 8.700 | 520.00 |
Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference Drug (% Inhibition) |
| Compound 5 | Not Reported | Strong | Not Reported |
| N-(1H-benzimidazol-2-ylmethyl) aniline | 100 | 100 | Nimesulide (100% at 50 mg/kg)[1] |
| N-(1H-benzimidazol-2-ylmethyl)-3-chloroaniline | 100 | 100 | Nimesulide (100% at 50 mg/kg)[1] |
| Compound 1a | 50 | 39 | Ibuprofen (Standard)[2] |
| Compound 1b | 50 | 39 | Ibuprofen (Standard)[2] |
Mechanism of Action: Signaling Pathways
Benzimidazole derivatives can exert their anti-inflammatory effects by modulating various signaling pathways. A key pathway involves the inhibition of pro-inflammatory cytokine production, often initiated by the activation of Toll-like receptors (TLRs) by pathogens or damage-associated molecular patterns.
Caption: Inhibition of the NF-κB signaling pathway by benzimidazoles.
By developing and screening novel benzimidazole-based compounds using the protocols outlined above, researchers can identify promising candidates for further preclinical and clinical development as next-generation anti-inflammatory drugs.
References
- 1. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmpas.com [jmpas.com]
- 3. mdpi.com [mdpi.com]
- 4. Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives and Analogs Targeting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New benzimidazothiazole derivatives as anti-inflammatory, antitumor active agents: Synthesis, in-vitro and in-vivo screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Bromo-5,6-dichloro-1H-benzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-bromo-5,6-dichloro-1H-benzimidazole.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Yield After Purification
| Potential Cause | Troubleshooting Step |
| Product Loss During Extraction | Ensure complete extraction from the aqueous phase by performing multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Check the pH of the aqueous layer to ensure the product is not ionized. |
| Improper Column Chromatography Technique | Optimize the solvent system for column chromatography to ensure good separation and elution of the product. Avoid using a solvent system that is too polar, which may lead to co-elution with impurities. Ensure proper packing of the silica gel column to prevent channeling. |
| Product Precipitation During Concentration | If the product is prone to precipitation, concentrate the solution at a controlled temperature and avoid rapid evaporation. Consider solvent-swapping to a solvent in which the product is more soluble before final concentration. |
| Suboptimal Recrystallization Conditions | Carefully select the recrystallization solvent or solvent mixture. The ideal solvent should dissolve the crude product at an elevated temperature and allow for the formation of pure crystals upon cooling, while impurities remain in the solution. Perform small-scale trials to identify the best solvent. |
Issue 2: Persistent Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC or LC-MS to ensure the complete consumption of starting materials. If the reaction is incomplete, consider extending the reaction time or adjusting the reaction conditions. |
| Co-elution of Impurities During Column Chromatography | Modify the solvent gradient or use a different stationary phase for column chromatography to improve the separation of the product from closely eluting impurities. |
| Ineffective Recrystallization | If impurities co-crystallize with the product, try a different recrystallization solvent or a combination of solvents. A second recrystallization step may be necessary to achieve the desired purity. |
| Presence of Isomeric Impurities | Isomeric impurities can be challenging to separate. High-performance liquid chromatography (HPLC) may be required for effective separation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common purification methods for this compound and related compounds are silica gel column chromatography and recrystallization. Trituration with a suitable solvent can also be an effective method for removing minor impurities.[1]
Q2: What are some suitable solvent systems for silica gel column chromatography?
A2: Based on the purification of similar brominated benzimidazole derivatives, effective solvent systems for silica gel column chromatography include gradients of hexane/ethyl acetate or dichloromethane/ethyl acetate. The optimal ratio will depend on the specific impurity profile of the crude material.
Q3: What are potential impurities in crude this compound?
A3: Potential impurities may include unreacted starting materials such as 5,6-dichlorobenzimidazol-2-one, byproducts from the bromination reaction, and residual solvents.
Q4: How can I assess the purity of the final product?
A4: The purity of this compound can be effectively assessed using High-Performance Liquid Chromatography (HPLC), preferably with a C18 column and an acetonitrile/water gradient.[2] The structure and identity of the purified compound should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
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Slurry Preparation: Dissolve the crude this compound in a minimal amount of the initial chromatography solvent (e.g., dichloromethane). In a separate beaker, prepare a slurry of silica gel in the same solvent.
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Column Packing: Carefully pour the silica gel slurry into a chromatography column, ensuring even packing without air bubbles.
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Loading: Once the silica gel has settled, carefully load the dissolved crude product onto the top of the column.
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Elution: Begin elution with the chosen solvent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/ethyl acetate).
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Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
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Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, methanol, ethyl acetate, and mixtures with water.
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Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods (Hypothetical Data)
| Purification Method | Starting Purity (Crude) | Final Purity | Yield | Notes |
| Silica Gel Chromatography | ~85% | >98% | 75-85% | Effective for removing a wide range of impurities. |
| Recrystallization | ~85% | >97% | 60-75% | Highly dependent on the choice of solvent. May require multiple recrystallizations. |
| Trituration | ~85% | ~90-95% | >90% | Good for removing small amounts of soluble impurities. |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Regioselective Synthesis of Benzimidazole Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the regioselective synthesis of benzimidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the regioselective synthesis of benzimidazoles?
A1: The core challenge arises when using an unsymmetrically substituted o-phenylenediamine as a starting material. The two nitrogen atoms of the diamine have different chemical environments, leading to different nucleophilicities. This can result in the formation of two different regioisomers, which are often difficult to separate due to their similar physical properties. Achieving high regioselectivity means controlling the reaction to favor the formation of one specific isomer over the other.
Q2: I am getting a mixture of regioisomers. How can I control the reaction to favor one product?
A2: Controlling regioselectivity involves manipulating steric and electronic factors, as well as optimizing reaction conditions.
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Steric Hindrance: A bulky substituent on the o-phenylenediamine can sterically hinder the adjacent nitrogen atom, directing the cyclization to the less hindered nitrogen.
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Electronic Effects: Electron-withdrawing groups on the diamine can decrease the nucleophilicity of a nearby nitrogen, while electron-donating groups can increase it. This electronic difference can be exploited to direct the reaction.
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Catalysts: The choice of catalyst is crucial. Lewis acids and various transition metal catalysts can selectively activate one reaction pathway. For instance, erbium triflate (Er(OTf)₃) has been shown to control the selective formation of 1,2-disubstituted versus 2-substituted benzimidazoles.[1]
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Reaction Conditions: Modifying the solvent, temperature, and reaction time can significantly influence the ratio of regioisomers.
Q3: My reaction between an o-phenylenediamine and an aldehyde is producing both 2-substituted and 1,2-disubstituted benzimidazoles. How can I selectively synthesize the 2-substituted product?
A3: The formation of a 1,2-disubstituted product often occurs when two equivalents of the aldehyde react with the diamine. To favor the 2-substituted product, you can adjust the stoichiometry and reaction conditions. Using a 1:1 molar ratio of diamine to aldehyde is the first step. Furthermore, specific catalytic systems can promote the desired selectivity. For example, supported gold nanoparticles (Au/TiO₂) have been used to selectively yield 2-substituted benzimidazoles under ambient conditions.[2]
Q4: What are the advantages of using microwave-assisted synthesis for benzimidazole derivatives?
A4: Microwave-assisted synthesis offers several significant advantages over conventional heating methods.[3] These include:
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Rapid Reaction Rates: Reaction times can be reduced from hours to minutes.[4][5]
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Higher Yields: Microwave heating can lead to cleaner reactions with fewer side products, often resulting in improved product yields.[3][5]
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Improved Selectivity: In some cases, the rapid and uniform heating provided by microwaves can enhance the regioselectivity of the reaction.[5]
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Energy Efficiency: Microwaves heat the reaction mixture directly, which is more energy-efficient than heating an entire oil bath or furnace.[3]
Troubleshooting Guides
Problem 1: Poor Regioselectivity / Formation of Isomeric Mixtures
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Symptom: You observe a complex ¹H NMR spectrum with overlapping signals or multiple spots on a Thin Layer Chromatography (TLC) plate that are difficult to separate.
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Cause: The two nitrogen atoms of your unsymmetrically substituted o-phenylenediamine have comparable reactivity under the chosen reaction conditions, leading to a mixture of regioisomers.
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Solutions:
| Solution Strategy | Detailed Approach | Key Considerations |
| 1. Modify Reaction Conditions | Change the solvent polarity or reaction temperature. Sometimes, lower temperatures can enhance selectivity by favoring the kinetically controlled product. | A systematic screening of solvents (e.g., EtOH, MeOH, Toluene, Dioxane) is recommended. |
| 2. Optimize Catalyst | Screen different catalysts. Lewis acids (e.g., Er(OTf)₃, MgCl₂·6H₂O) or transition metals (e.g., Palladium, Cobalt, Copper) can significantly influence the reaction pathway.[1][6] | The catalyst can influence selectivity by coordinating to one of the nitrogen atoms or by activating the aldehyde/carboxylic acid.[7] |
| 3. Adjust Stoichiometry | If forming a 1,2-disubstituted byproduct, reduce the aldehyde equivalent to 1.0-1.1 relative to the diamine. | This is particularly relevant in the Weidenhagen synthesis (using aldehydes).[1] |
| 4. Use Microwave Irradiation | Perform the reaction under microwave irradiation. The rapid heating can sometimes favor one reaction pathway over another, leading to higher selectivity and significantly shorter reaction times.[5] | Start with a lower power level and shorter time, monitoring the reaction closely by TLC. |
Problem 2: Low Yield in Phillips-Ladenburg Condensation
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Symptom: After work-up and purification, the isolated yield of the desired benzimidazole is consistently low.
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Cause: The Phillips-Ladenburg reaction, which uses a carboxylic acid and typically requires harsh conditions like high temperatures and strong acids (e.g., 4M HCl), can lead to substrate decomposition or incomplete reaction.[8][9][10]
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Solutions:
| Solution Strategy | Detailed Approach | Key Considerations |
| 1. Employ Microwave Heating | Switch from conventional reflux to microwave irradiation. This can dramatically reduce the reaction time from many hours to several minutes and often improves the yield by minimizing thermal decomposition.[4] | A dedicated microwave reactor allows for precise temperature and pressure control. |
| 2. Use Alternative Catalysts/Reagents | Instead of mineral acids, consider using p-toluenesulfonic acid (p-TSA) or polyphosphoric acid (PPA). PPA can act as both the catalyst and the reaction medium. | These reagents can often promote cyclization under milder conditions than refluxing HCl.[6] |
| 3. Use a Dehydrating Agent | Add a dehydrating agent like molecular sieves to the reaction mixture. This removes the water formed during the condensation, driving the equilibrium towards the product. | Ensure the sieves are properly activated before use. |
| 4. Solvent-Free Conditions | Attempt the reaction under solvent-free ("neat") conditions, often combined with microwave irradiation. This green chemistry approach can enhance reaction rates and simplify purification.[5][7] | This method is particularly effective for the condensation of diamines with aldehydes.[6] |
Data Presentation
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for 1,2-Disubstituted Benzimidazoles
| Entry | Aldehyde | Method | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | Conventional | 60 | 61.4 | [5] |
| 2 | Benzaldehyde | Microwave | 5 | 99.9 | [5] |
| 3 | p-methyl benzaldehyde | Microwave | 5 | 98 | [5] |
| 4 | p-methoxy benzaldehyde | Microwave | 5 | 99 | [5] |
| 5 | o-hydroxy benzaldehyde | Microwave | 10 | 96 | [5] |
| Conditions: N-phenyl-o-phenylenediamine (1 mmol), Aldehyde (1 mmol), Er(OTf)₃ (1 mol%), solvent-free. |
Key Experimental Protocols
Protocol 1: Phillips-Ladenburg Synthesis of 2-Methyl-1H-benzimidazole (Conventional Method)
This protocol describes the classical condensation of an o-phenylenediamine with a carboxylic acid.[9]
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Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (10.8 g, 0.1 mol) and glacial acetic acid (6.0 g, 0.1 mol).
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Acid Addition: Slowly add 4M hydrochloric acid (25 mL).
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Reflux: Heat the mixture to reflux using a heating mantle and maintain reflux for 2-3 hours.
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Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them with TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as eluent).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the mixture by slowly adding a 10% sodium hydroxide solution until the pH is approximately 8-9.
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Isolation: The product will precipitate out of the solution. Collect the crude solid by vacuum filtration and wash it with cold water.
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Purification: Recrystallize the crude product from a suitable solvent, such as a 50:50 ethanol/water mixture, to obtain pure 2-methyl-1H-benzimidazole.[4]
Protocol 2: Microwave-Assisted Regioselective Synthesis of 1-Benzyl-2-phenyl-1H-benzimidazole
This protocol demonstrates a modern, efficient, and selective method using a Lewis acid catalyst and microwave irradiation.[1]
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Reagent Preparation: In a 10 mL microwave reaction vessel, add o-phenylenediamine (1.0 mmol), benzaldehyde (2.0 mmol), and Erbium (III) triflate (Er(OTf)₃) (10 mol%).
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Solvent: Add 2 mL of water to the vessel.
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Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100°C for 15 minutes.
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Monitoring: After irradiation, cool the vessel to room temperature before opening. Check for reaction completion using TLC.
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Work-up: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure 1,2-disubstituted benzimidazole.
Visualizations
Caption: Competing reaction pathways in the synthesis of benzimidazoles.
Caption: Key factors that can be adjusted to control reaction outcomes.
Caption: A logical workflow for addressing and solving regioselectivity issues.
References
- 1. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 8. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 9. adichemistry.com [adichemistry.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
optimizing reaction conditions for the bromination of 5,6-dichlorobenzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the bromination of 5,6-dichlorobenzimidazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the electrophilic aromatic bromination of 5,6-dichlorobenzimidazole.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive brominating agent.- Insufficient reaction temperature.- Poor solubility of starting material.- Incorrect stoichiometry of reagents. | - Use a fresh batch of the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine).- Gradually increase the reaction temperature while monitoring for decomposition.- Screen different solvents to improve the solubility of 5,6-dichlorobenzimidazole.- Optimize the molar ratio of the brominating agent to the substrate. |
| Formation of Multiple Products (Poor Regioselectivity) | - Reaction conditions are too harsh, leading to multiple bromination sites.- The chosen brominating agent lacks selectivity. | - Lower the reaction temperature.- Use a milder brominating agent. For instance, NBS is often more selective than elemental bromine.[1][2]- Consider using a solvent that can influence regioselectivity. |
| Incomplete Reaction (Starting Material Remains) | - Insufficient amount of brominating agent.- Short reaction time.- Low reaction temperature. | - Increase the equivalents of the brominating agent incrementally.- Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Cautiously increase the reaction temperature. |
| Product Decomposition | - Excessive reaction temperature.- Prolonged reaction time.- Presence of strong light (for radical reactions). | - Reduce the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed.- If using a light-sensitive protocol, ensure the reaction is protected from light. |
| Difficult Purification | - Presence of unreacted starting material and multiple byproducts.- Similar polarity of the product and impurities. | - Optimize the reaction to minimize byproducts.- Employ column chromatography with a carefully selected solvent gradient.- Consider recrystallization from a suitable solvent system to purify the final product. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the bromination of 5,6-dichlorobenzimidazole?
A1: Electrophilic aromatic substitution on the benzimidazole ring is influenced by the existing substituents. The chlorine atoms are deactivating but ortho-, para-directing. The imidazole part of the molecule is generally electron-rich. The most likely positions for bromination are the 4- and 7-positions of the benzene ring, as they are activated by the imidazole ring and influenced by the directing effects of the chloro substituents. Theoretical calculations can be employed for a more precise analysis of positional selectivity.[1]
Q2: Which brominating agent is best for this reaction?
A2: The choice of brominating agent is critical. N-bromosuccinimide (NBS) is often a good starting point as it can be more selective than elemental bromine (Br₂) and is generally easier to handle.[1][2] Bromine water has also been used for the bromination of benzimidazole derivatives.[3] The optimal agent may need to be determined empirically for your specific substrate and desired outcome.
Q3: What solvents are suitable for this reaction?
A3: Common solvents for electrophilic aromatic bromination include acetonitrile (MeCN), dichloromethane (CH₂Cl₂), and carbon tetrachloride (CCl₄).[1][2] The solubility of 5,6-dichlorobenzimidazole in the chosen solvent is a key factor for a successful reaction.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the consumption of the starting material and the formation of the product. Staining with an appropriate indicator (e.g., potassium permanganate) might be necessary if the compounds are not UV-active. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide information on the conversion and the presence of byproducts.
Q5: What are the potential side reactions?
A5: Potential side reactions include multiple brominations on the aromatic ring, and in some cases, reactions on the imidazole nitrogen if it is unprotected. The reaction conditions should be carefully controlled to minimize these unwanted reactions.
Experimental Protocols
The following are generalized experimental protocols for the bromination of 5,6-dichlorobenzimidazole based on common procedures for similar compounds. Optimization will be required.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
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Dissolve 5,6-dichlorobenzimidazole (1.0 eq) in a suitable solvent (e.g., acetonitrile) in a round-bottom flask.
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Cool the solution to 0 °C in an ice bath.
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Add N-bromosuccinimide (1.0-1.2 eq) portion-wise to the stirred solution.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Monitor the reaction progress by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Bromination using Bromine Water
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Suspend 5,6-dichlorobenzimidazole (1.0 eq) in water.
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Add bromine water dropwise to the suspension with vigorous stirring over a period of 1 hour.
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Continue stirring at room temperature for 4-6 hours.
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Monitor the reaction progress by TLC.
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Filter the resulting precipitate and wash with cold water.
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If necessary, neutralize any excess acid with a mild base.
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Dry the solid product under vacuum.
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Further purification can be achieved by recrystallization or column chromatography.
Data Presentation
Researchers should meticulously record their experimental data to facilitate optimization. The following tables provide a template for organizing this information.
Table 1: Screening of Reaction Conditions
| Entry | Brominating Agent (eq.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | NBS (1.1) | MeCN | 0 to RT | 12 | ||
| 2 | NBS (1.5) | MeCN | 0 to RT | 12 | ||
| 3 | Br₂ (1.1) | CH₂Cl₂ | 0 | 4 | ||
| 4 | Br₂ water | H₂O | RT | 6 | ||
| ... |
Table 2: Solvent Screening Results
| Entry | Solvent | Solubility of Starting Material | Product Yield (%) | Observations |
| 1 | Acetonitrile | Moderate | Homogeneous reaction | |
| 2 | Dichloromethane | Good | ||
| 3 | Acetic Acid | Good | Potential for side reactions | |
| 4 | Water | Poor | Heterogeneous reaction | |
| ... |
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.
Caption: General experimental workflow for the bromination of 5,6-dichlorobenzimidazole.
Caption: Troubleshooting decision tree for optimizing the bromination reaction.
References
Technical Support Center: Synthesis of 2-Bromo-5,6-dichloro-1H-benzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-5,6-dichloro-1H-benzimidazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, helping you identify potential causes and implement effective solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Inactive Brominating Agent: The brominating agent (e.g., NBS, bromine) may have degraded. 2. Incomplete reaction of 5,6-dichlorobenzimidazol-2-one with phosphorous oxybromide: Reaction conditions (temperature, time) may be suboptimal.[1] 3. Poor quality of starting materials: Impurities in 4,5-dichloro-o-phenylenediamine can hinder the initial cyclization. | 1. Use a fresh, unopened container of the brominating agent or test the activity of the current batch. 2. Ensure anhydrous conditions and optimize the reaction temperature and duration. Monitor the reaction progress using TLC or HPLC. 3. Purify the starting materials before use, for example, by recrystallization. |
| Presence of Multiple Spots on TLC/Peaks in HPLC (Isomeric Impurities) | 1. Lack of Regioselectivity: Electrophilic aromatic bromination can occur at other positions on the benzimidazole ring (e.g., C4 or C7) in addition to the desired C2 position.[2] Reaction temperature can influence isomer formation.[2] 2. Over-bromination: Excess brominating agent or harsh reaction conditions can lead to the formation of di- or tri-brominated species.[1] | 1. Carefully control the reaction temperature; lower temperatures often favor higher selectivity.[2] 2. Employ regioselective brominating agents such as N-bromosuccinimide (NBS) in combination with silica gel or in fluorinated alcohols to improve selectivity for the C2 position.[2] 3. Use a stoichiometric amount of the brominating agent and add it portion-wise to the reaction mixture to avoid localized high concentrations. |
| Product Contaminated with Starting Material | 1. Incomplete Bromination: Insufficient reaction time, low temperature, or a less reactive brominating agent can lead to unreacted 5,6-dichloro-1H-benzimidazole. 2. Incomplete conversion of 5,6-dichlorobenzimidazol-2-one: If this is the precursor, the reaction with phosphorous oxybromide may not have gone to completion.[1] | 1. Increase the reaction time and/or temperature. Consider using a more reactive brominating system. Monitor the reaction by TLC or HPLC until the starting material is consumed. 2. Optimize the reaction conditions for the conversion of the benzimidazolone to the 2-bromo derivative. Ensure adequate mixing and heating. |
| Formation of Dark-Colored, Tarry Byproducts | 1. Decomposition: Benzimidazole derivatives can be sensitive to strong acids or high temperatures, leading to degradation. 2. Oxidation: The starting materials or product may be susceptible to air oxidation, especially at elevated temperatures. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Avoid excessively high temperatures and prolonged reaction times. 3. Purify the crude product using column chromatography to remove polymeric or tarry materials. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most common side products are typically isomers where bromination has occurred at an undesired position on the benzimidazole ring, such as the 4- or 7-position. Over-brominated products, where more than one bromine atom is added to the molecule, can also be formed, particularly if an excess of the brominating agent is used or if the reaction conditions are too harsh.[1][2]
Q2: How can I improve the regioselectivity of the bromination step?
A2: To improve the regioselectivity of the bromination at the 2-position, consider the following:
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Choice of Brominating Agent: Using N-bromosuccinimide (NBS), often in combination with a catalyst or a specific solvent system like fluorinated alcohols, can offer higher selectivity compared to elemental bromine.[2]
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Reaction Temperature: Lowering the reaction temperature can significantly enhance the selectivity for the desired isomer[2].
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Controlled Addition: Adding the brominating agent slowly and in portions can help to maintain a low concentration, which can suppress side reactions.
Q3: My reaction is not going to completion, and I see a lot of starting material left. What should I do?
A3: If your reaction is incomplete, you can try the following troubleshooting steps:
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Verify Reagent Quality: Ensure that your brominating agent is active and that your starting material is pure.
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Optimize Reaction Conditions: You may need to increase the reaction temperature or prolong the reaction time. Monitoring the reaction progress by TLC or HPLC is crucial to determine the optimal endpoint.
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Consider a Different Synthetic Route: If the issue persists, you might explore an alternative synthesis pathway, such as the one starting from 5,6-dichlorobenzimidazol-2-one and phosphorous oxybromide, which can be a reliable method[1].
Q4: I have obtained a mixture of products. What is the best way to purify this compound?
A4: Purification is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexane is often effective for separating the desired product from less polar impurities (like over-brominated byproducts) and more polar impurities (like unreacted starting material or isomeric byproducts). Recrystallization from a suitable solvent can be used as a final purification step to obtain a highly pure product.
Experimental Protocols
Synthesis of this compound from 5,6-dichlorobenzimidazol-2-one[1]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 5,6-dichlorobenzimidazol-2-one.
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Reagent Addition: Add phosphorous oxybromide (POBr₃) to the flask. The reaction is typically performed without a solvent or in a high-boiling inert solvent.
-
Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen). The reaction time and temperature will depend on the scale and specific conditions, and should be monitored by TLC or HPLC.
-
Work-up: After the reaction is complete, carefully quench the reaction mixture by pouring it onto ice. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Synthesis via Bromination of 2-amino-5,6-dichlorobenzimidazole[3]
-
Step 1: Diazotization of 4,5-dichloro-1,2-phenylenediamine:
-
Dissolve 4,5-dichloro-1,2-phenylenediamine in an appropriate solvent.
-
React with cyanogen bromide to form 2-amino-5,6-dichlorobenzimidazole. This reaction should be carried out under controlled temperature conditions.
-
-
Step 2: Bromination at the 2-position:
-
Dissolve the 2-amino-5,6-dichlorobenzimidazole in an anhydrous solvent.
-
Add a brominating agent such as bromine or N-bromosuccinimide.
-
Stir the reaction at a controlled temperature until the starting material is consumed (monitor by TLC/HPLC).
-
-
Work-up and Purification:
-
Quench any excess brominating agent.
-
Extract the product into an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Synthetic routes to this compound.
Caption: Potential side reactions during bromination.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Production of 2-bromo-5,6-dichloro-1H-benzimidazole
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis and scale-up of 2-bromo-5,6-dichloro-1H-benzimidazole. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data summaries to facilitate successful production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing this compound?
A1: There are two main synthetic routes:
-
From 4,5-dichloro-1,2-phenylenediamine: This route involves the diazotization of the starting material with cyanogen bromide to form 2-amino-5,6-dichlorobenzimidazole, followed by bromination at the 2-position using an agent like N-bromosuccinimide (NBS) under anhydrous conditions.[1]
-
From 5,6-dichlorobenzimidazole-2-one: This method involves reacting 5,6-dichlorobenzimidazole-2-one with phosphorous oxybromide (POBr₃). This process is often considered more reliable for large-scale synthesis as it avoids the use of more toxic and capricious reagents like cyanogen bromide.[2]
Q2: Why is this compound a significant compound in research and drug development?
A2: This compound is a critical synthetic intermediate and building block, particularly for antiviral agents. Its tri-halogenated structure is crucial for its biological activity.[1] It serves as a key precursor in the synthesis of potent antivirals targeting Human Cytomegalovirus (HCMV), such as 2-bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole (BDCRB).[1][3] The bromine atom at the 2-position is a key reactive site for further chemical transformations.[1]
Q3: What are the recommended analytical methods for quality control and purity assessment?
A3: Purity is typically ensured via High-Performance Liquid Chromatography (HPLC), often using a C18 column with an acetonitrile/water gradient.[1] Confirmation of the compound's structure and purity is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1]
Q4: What are the key physicochemical properties of this compound?
A4: The key properties are summarized in the table below.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₃BrCl₂N₂ | [1][4] |
| Molecular Weight | 265.92 g/mol | [1][4] |
| Appearance | Solid | |
| Melting Point | 191-196 °C | |
| InChIKey | KEZMBKQTCPNSOF-UHFFFAOYSA-N | [4] |
| SMILES | C1=C2C(=CC(=C1Cl)Cl)N=C(N2)Br | [4] |
Troubleshooting Guide
Problem: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Degradation of Starting Material | Ensure the purity of 4,5-dichloro-o-phenylenediamine or 5,6-dichlorobenzimidazole-2-one using NMR or HPLC before starting the reaction. Store starting materials in a cool, dark, and dry place. |
| Inactive Brominating Agent | Use freshly opened or properly stored N-bromosuccinimide (NBS) or phosphorus oxybromide (POBr₃). Avoid exposure to moisture. |
| Incorrect Reaction Temperature | Strictly control the reaction temperature as specified in the protocol. Excursions can lead to side reactions or decomposition. For bromination, cooling may be necessary. |
| Presence of Moisture | For reactions requiring anhydrous conditions (e.g., using NBS), ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1] |
Problem: Formation of Significant Impurities
| Potential Cause | Recommended Solution |
| Side Reactions from Over-bromination | Control the stoichiometry of the brominating agent carefully. Add the reagent portion-wise or via a syringe pump to control the reaction rate and prevent localized high concentrations. |
| Incomplete Cyclization (Route 2) | If starting from 4,5-dichloro-o-phenylenediamine, ensure complete cyclization to the benzimidazolone intermediate before proceeding to the bromination step. Monitor the reaction by TLC or LC-MS.[2] |
| Thermal Decomposition | Avoid excessive heating during the reaction or work-up. Use a rotary evaporator at a controlled temperature and pressure for solvent removal. |
Problem: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-elution of Impurities in Chromatography | Optimize the mobile phase for silica gel column chromatography. A gradient elution might be necessary. Test different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) using TLC first. |
| Poor Crystallization | Perform a solvent screen to find a suitable solvent or solvent system for recrystallization. Trituration (stirring the solid in a solvent where it is poorly soluble) can help remove more soluble impurities. |
| Product is an Oil or Gummy Solid | Ensure all solvents from the previous steps are completely removed. If the product is expected to be a solid, try precipitating it from a solution by adding a non-solvent. |
Experimental Protocols
Protocol 1: Synthesis via Phosphorus Oxybromide
This protocol is adapted from a process described for preparing 2-halo-5,6-dichlorobenzimidazoles and is advantageous for scalability.[2]
Step 1: Synthesis of 5,6-dichlorobenzimidazole-2-one
-
Cyclize 4,5-dichloro-o-phenylenediamine with a suitable carbonyl source like carbonyl di-imidazole. This step avoids the use of more hazardous reagents.[2]
-
The reaction mixture is typically stirred in a suitable solvent until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
The resulting 5,6-dichlorobenzimidazole-2-one is isolated, for example, by filtration, and washed before being dried for the next step.
Step 2: Bromination
-
In a reaction vessel equipped with a condenser and under an inert atmosphere, charge the 5,6-dichlorobenzimidazole-2-one.
-
Add phosphorus oxybromide (POBr₃). The reaction is typically performed neat or in a high-boiling inert solvent.
-
Heat the mixture to reflux for a specified period. The reaction progress should be monitored by TLC or HPLC.
-
After completion, cool the reaction mixture carefully. Quench the excess POBr₃ by slowly adding the mixture to ice water or a basic solution (e.g., sodium bicarbonate solution) with vigorous stirring. Caution: This quenching step is highly exothermic.
-
The crude this compound precipitates as a solid.
-
Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Visualizations
Synthesis Workflow
Caption: Key synthetic routes to this compound.
Troubleshooting Logic
Caption: Troubleshooting workflow for low reaction yield.
Role as a Precursor Molecule
Caption: Synthesis of antiviral agent BDCRB from the core benzimidazole structure.
References
- 1. This compound | 142356-40-9 | Benchchem [benchchem.com]
- 2. WO2001077083A1 - Process for preparing substituted benzimidazole compounds - Google Patents [patents.google.com]
- 3. Dramatic effects of 2-bromo-5,6-dichloro-1-beta-D-ribofuranosyl benzimidazole riboside on the genome structure, packaging, and egress of guinea pig cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C7H3BrCl2N2 | CID 466017 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting low yields in Suzuki coupling of 2-bromobenzimidazoles
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering low yields in the Suzuki-Miyaura coupling of 2-bromobenzimidazoles.
Frequently Asked Questions (FAQs)
General Troubleshooting
Question: My Suzuki coupling reaction with 2-bromobenzimidazole is giving a low yield. Where should I start troubleshooting?
Answer: A low yield can stem from multiple factors. A systematic approach is crucial. First, confirm the identity and purity of your starting materials and reagents. Then, analyze your crude reaction mixture to determine if the starting material was consumed.
-
If starting material remains: The issue likely lies with catalyst activity. This could be due to catalyst deactivation, poor oxidative addition, or inhibition by the substrate itself.[1]
-
If starting material is consumed: The problem is likely due to competing side reactions, such as protodeboronation of the boronic acid or homocoupling.[2][3]
Below is a workflow to guide your troubleshooting process.
Caption: A troubleshooting decision tree for low-yield Suzuki reactions.
Catalyst and Ligand Issues
Question: My reaction stalls, and I observe the formation of palladium black. What is happening and how can I fix it?
Answer: The formation of palladium black indicates the precipitation of Pd(0) from the catalytic cycle, a common catalyst deactivation pathway. This reduces the concentration of the active catalyst, leading to low conversion.
Troubleshooting Steps:
-
Ligand Choice: Standard phosphine ligands like PPh₃ may not be sufficient. Switch to more electron-rich and bulky dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[4][5] These ligands form more stable palladium complexes that are less prone to decomposition.
-
Use a Pre-catalyst: Palladium pre-catalysts are often more stable and ensure the efficient generation of the active Pd(0) species.
-
Degassing: Ensure the reaction mixture is thoroughly de-gassed. The presence of oxygen can lead to the oxidation of phosphine ligands and the formation of palladium oxides, contributing to catalyst deactivation.[3][4]
Question: How do I select the right ligand for coupling with an electron-rich heterocycle like benzimidazole?
Answer: The choice of ligand is critical. Electron-rich and sterically hindered ligands are generally preferred for challenging substrates like 2-bromobenzimidazoles.[6][7] These ligands promote the rate-limiting oxidative addition and reductive elimination steps.[5]
| Ligand Type | Examples | Advantages for Benzimidazoles |
| Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos | Highly active for heteroaryl chlorides and bromides; promote difficult couplings.[5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Form very stable Pd complexes, useful for preventing catalyst deactivation.[8][9][10] |
| Ferrocenyl Phosphines | dppf | A good general ligand, but may be less effective for highly challenging substrates. |
Boronic Acid and Base-Related Problems
Question: My 2-bromobenzimidazole is consumed, but my major byproduct is the corresponding arene from my boronic acid. What is this side reaction?
Answer: This side reaction is protodeboronation , where the boronic acid reacts with a proton source (often water) to yield the corresponding arene, effectively destroying your nucleophile. Heteroaryl boronic acids are particularly susceptible to this process.[2][3]
Mitigation Strategies:
-
Use Boronic Esters: Pinacol (Bpin) or other boronic esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[2][11]
-
Anhydrous Conditions: While many Suzuki couplings tolerate water, using anhydrous solvents and a non-hydroxide base (e.g., K₃PO₄, CsF) can minimize this side reaction.[12]
-
Use a "Slow-Release" Strategy: Reagents that mask the boronic acid and release it slowly into the reaction can keep its concentration low, reducing the rate of degradation.[2]
Question: Which base should I use for the Suzuki coupling of 2-bromobenzimidazoles?
Answer: The base plays multiple roles, including activating the boronic acid for transmetalation.[13][14][15] The optimal base often depends on the specific substrates and solvent system. For benzimidazoles, which have a potentially acidic N-H group, base selection is critical.
Comparison of Common Bases:
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | THF/Water, Dioxane/Water | A common and effective choice, but its basicity can sometimes be insufficient or lead to side reactions.[16][17] |
| Cs₂CO₃ | Strong | Dioxane, Toluene | Often provides superior results for challenging couplings due to its higher basicity and solubility in organic solvents.[16] |
| K₃PO₄ | Strong | Dioxane, Toluene | A strong, non-nucleophilic base often used for difficult substrates or when anhydrous conditions are preferred.[1] |
| KF | Weak | THF, Toluene | Can be effective, especially with base-sensitive functional groups.[13] |
A screening of different bases is often a valuable optimization step.[16]
Substrate-Specific Challenges
Question: Does the unprotected N-H on the benzimidazole ring interfere with the reaction?
Answer: Yes, the acidic N-H group on unprotected nitrogen-rich heterocyles like benzimidazoles can significantly inhibit the reaction.[1][18] The benzimidazole can act as a ligand, coordinating to the palladium center and forming an inactive or less active catalyst resting state.[18]
Troubleshooting Steps:
-
N-Protection: Protecting the benzimidazole nitrogen (e.g., with Boc, SEM, or a simple methyl group) is a common strategy to prevent catalyst inhibition and improve yields. The protecting group can be removed later if necessary.
-
Use a Tolerant Catalyst System: Some modern catalyst systems, particularly those using bulky dialkylbiaryl phosphine ligands, have shown success in coupling unprotected N-H heterocycles by disfavoring the formation of inhibitory complexes.[1][18]
-
Base Selection: Using a strong base like K₃PO₄ can deprotonate the benzimidazole, but the resulting anion might still interact with the catalyst.[1] Careful screening is required.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a starting point for the coupling of a 2-bromobenzimidazole derivative.
-
Reagent Setup: To a dry Schlenk flask under an argon atmosphere, add the 2-bromobenzimidazole (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if not using a pre-catalyst).
-
Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O 4:1). The reaction mixture should be thoroughly purged with argon for 15-20 minutes before heating.[19]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried, filtered, and concentrated.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Screening of Reaction Bases
To optimize the reaction, set up parallel reactions varying only the base.
-
Prepare a stock solution of your 2-bromobenzimidazole, boronic acid, catalyst, and solvent.
-
Aliquot the stock solution into several reaction vials, each containing a pre-weighed base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KF), ensuring each has 2.0-3.0 equivalents relative to the starting halide.
-
Seal the vials, purge with argon, and place them in a heating block at the same temperature.
-
After a set time (e.g., 12 hours), quench the reactions and analyze the conversion/yield in each vial by LC-MS or ¹H NMR with an internal standard.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the core mechanism is key to troubleshooting. The cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. quora.com [quora.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. dspace.mit.edu [dspace.mit.edu]
- 19. researchgate.net [researchgate.net]
enhancing the stability of 2-bromo-5,6-dichloro-1H-benzimidazole during storage
This technical support center provides guidance on enhancing the stability of 2-bromo-5,6-dichloro-1H-benzimidazole during storage. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Discoloration of solid material (e.g., turning yellow or brown) | Exposure to light (photodegradation) or high temperatures. | Store the compound in an amber, tightly sealed vial in a dark, temperature-controlled environment. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.[1] |
| Changes in physical form (e.g., clumping, melting) | High humidity or inappropriate storage temperature. | Store in a desiccator or a controlled low-humidity environment. Ensure the storage temperature is consistently maintained and below the compound's melting point. |
| Inconsistent analytical results (e.g., new peaks in HPLC) | Chemical degradation due to hydrolysis, oxidation, or photodegradation. | Review storage conditions. Protect from moisture, light, and reactive atmospheric components. Prepare solutions fresh and use promptly. If solutions must be stored, keep them at low temperatures and protected from light. |
| Poor solubility after storage | Formation of less soluble degradation products or polymorphs. | Confirm the identity and purity of the material using analytical techniques like HPLC or LC-MS. Re-purification may be necessary. Review and optimize storage conditions to prevent degradation. |
| Unexpected reaction outcomes | Use of degraded starting material. | Always use freshly opened or properly stored this compound for reactions. It is good practice to verify the purity of the starting material before use if it has been stored for an extended period. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound in a tightly sealed, light-resistant container at low temperatures. Options include refrigeration (2-8°C) or freezing (-20°C).[1] To prevent hydrolysis, storage in a desiccated environment is crucial.
Q2: How sensitive is this compound to light?
A2: Benzimidazole derivatives are often susceptible to photodegradation.[2][3] Exposure to UV or visible light can lead to the formation of colored degradants and loss of purity. Therefore, it is critical to store the compound in the dark or in amber vials.
Q3: What is the expected shelf-life of this compound?
A3: The shelf-life is highly dependent on the storage conditions. When stored properly under cool, dry, and dark conditions, the compound is expected to be stable for years. However, for cGMP applications, a re-test date should be established based on long-term stability studies as per ICH guidelines.
Q4: Can I store solutions of this compound?
A4: It is best practice to prepare solutions fresh. If storage is necessary, solutions should be kept at low temperatures (-20°C or -80°C), protected from light, and for a limited duration. The stability of the compound in a specific solvent should be experimentally verified.
Q5: What are the likely degradation products of this compound?
A5: While specific data for this compound is limited, potential degradation pathways for halogenated benzimidazoles include hydrolysis, oxidation, and photodegradation. Hydrolysis may lead to the formation of the corresponding benzimidazolone. Photodegradation can result in more complex transformations, including cleavage of the imidazole ring.[4][5]
Experimental Protocols
Protocol 1: Long-Term and Accelerated Stability Study (ICH Q1A(R2))
This protocol outlines a stability study to establish the re-test period for this compound.
1. Materials:
- This compound (at least three primary batches).
- Appropriate container closure system (e.g., amber glass vials with inert caps).
- Stability chambers with controlled temperature and humidity.
2. Study Conditions:
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
3. Analytical Method:
- A validated stability-indicating HPLC method should be used to determine the purity of this compound and to quantify any degradation products.
- Example HPLC Method Parameters:
- Column: C18, 4.6 x 150 mm, 5 µm
- Mobile Phase: Acetonitrile and water gradient
- Detector: UV at an appropriate wavelength (e.g., 280 nm)
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
4. Data Analysis:
- Assess the change in purity and the formation of degradation products over time.
- Establish a re-test period based on the time at which the acceptance criteria are no longer met.
Protocol 2: Forced Degradation Study
This protocol is designed to identify potential degradation pathways and to demonstrate the stability-indicating nature of the analytical method.
1. Stress Conditions:
- Acid Hydrolysis: 0.1 M HCl at 60°C for 30 minutes.
- Base Hydrolysis: 0.1 M NaOH at 60°C for 30 minutes.
- Oxidation: 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Solid material at 80°C for 48 hours.
- Photostability: Expose the solid material and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
2. Sample Preparation:
- Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent for each stress condition.
- For solid-state stress, use the neat material.
3. Analysis:
- Analyze the stressed samples using the validated stability-indicating HPLC method.
- Use a photodiode array (PDA) detector and a mass spectrometer (MS) to help identify and characterize the degradation products.
4. Evaluation:
- Determine the peak purity of the main peak in all stressed samples to demonstrate the specificity of the method.
- Propose potential degradation pathways based on the identified degradants.
Visualizations
Caption: Workflow for conducting stability studies.
Caption: Potential degradation routes.
Caption: Troubleshooting decision tree.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. snscourseware.org [snscourseware.org]
- 4. Chemical Storage Information | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 5. Handling and Storage | University of Virginia School of Engineering and Applied Science [engineering.virginia.edu]
Technical Support Center: Overcoming Poor Solubility of Benzimidazole Derivatives
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting strategies for addressing the poor aqueous solubility of benzimidazole derivatives in biological assays.
FAQs & Troubleshooting Guide
This section addresses common issues encountered during experimental work with benzimidazole derivatives.
Q1: My benzimidazole derivative, dissolved in a DMSO stock, precipitates immediately when added to my aqueous assay buffer or cell culture medium. What should I do?
A: This is a common problem known as "precipitation upon dilution." It occurs when the compound's concentration exceeds its thermodynamic solubility limit in the final aqueous solution, even if the final DMSO concentration is low (e.g., <1%).
Initial Troubleshooting Steps:
-
Check Final Concentration: Ensure the final concentration of your benzimidazole derivative does not exceed its known aqueous solubility. If the solubility is unknown, you may need to determine it experimentally.
-
Reduce DMSO Stock Concentration: Prepare a more dilute stock solution in DMSO. This will increase the volume of stock added to the assay, but the larger volume of DMSO may help keep the compound in solution longer. Always be mindful of the final DMSO concentration's effect on your assay.[1]
-
Sonication: Briefly sonicate the final solution after adding the compound stock. This can help break up aggregates and transiently increase dispersion.[1]
-
Pre-warm the Medium: Warming the assay buffer or cell culture medium to 37°C before adding the compound can sometimes improve solubility.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A: The tolerance for DMSO is cell-line dependent. Generally, concentrations below 0.5% (v/v) are considered safe for most cell lines. However, it is crucial to run a vehicle control experiment to determine the highest tolerable DMSO concentration that does not affect cell viability, proliferation, or the specific biological endpoint you are measuring. Some sensitive assays may require final DMSO concentrations as low as 0.1%.
Q3: I'm still observing precipitation. What formulation strategies can I try first?
A: If simple dilution adjustments fail, you can explore several formulation strategies. The choice depends on the compound's properties and the assay type.[2]
-
pH Modification: For ionizable benzimidazole derivatives, adjusting the pH of the buffer can significantly increase solubility. Many benzimidazoles are weakly basic and become more soluble in acidic conditions.[3][4][5] However, ensure the final pH is compatible with your biological assay.
-
Use of Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can be used.[6] Always test for co-solvent compatibility and toxicity in your specific assay.
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming a water-soluble complex.[7][8] This is a very effective method for many benzimidazoles.[9][10]
Q4: When should I consider more advanced techniques like solid dispersions or nanoparticles?
A: These techniques are generally used when simpler methods are insufficient or for in vivo studies, but they can be adapted for in vitro work.
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix (e.g., PVP, PEGs) in an amorphous state, which has higher solubility than the crystalline form.[5][11][12] You would prepare the solid dispersion first and then dissolve it in your assay buffer.
-
Nanoparticle Formulations: Encapsulating the benzimidazole derivative in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can improve solubility and stability in aqueous media.[13][14][15] This approach is particularly useful for achieving sustained or targeted delivery.
Solubility Enhancement Strategies & Data
Several techniques can be employed to enhance the solubility of benzimidazole derivatives. The selection of a method depends on the drug's physicochemical properties, the required concentration, and the constraints of the biological assay.[16][17]
Summary of Solubility Enhancement for Benzimidazole Derivatives
The following table summarizes quantitative data on the solubility enhancement of common benzimidazoles using various techniques.
| Benzimidazole Derivative | Technique / Excipient | Solvent / Medium | Solubility Enhancement (Fold Increase) | Reference(s) |
| Albendazole | β-Cyclodextrin | Aqueous Solution | 223x | [7] |
| Albendazole | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Aqueous Solution | 1058x | [7] |
| Albendazole | HP-β-CD + Polyvinylpyrrolidone (PVP) | Aqueous Solution | 1412x | [7] |
| Albendazole | Methyl-β-cyclodextrin + SDS (ultrasonic) | Water | ~150,000x | [9] |
| Albendazole | Solid Dispersion (PVP) | Saturated Solution | ~155x (from 0.31 to 48.21 µg/mL) | [11] |
| Albendazole | Hydrotropy (Sodium Citrate) | Saturated Solution | ~59x (from 0.31 to 18.34 µg/mL) | [11] |
| Albendazole | Salt Formation (HCl Salt) | Distilled Water | >1000x | [18] |
| Fenbendazole | β-Cyclodextrin | Aqueous Solution | 432x | [7] |
| Fenbendazole | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Aqueous Solution | 1512x | [7] |
| Fenbendazole | Methyl-β-cyclodextrin | Water | ~60,000x (to 20.21 mg/mL) | [10] |
Experimental Protocols & Visualizations
Troubleshooting Workflow for Compound Precipitation
This workflow provides a logical sequence of steps to address solubility issues in a biological assay.
Caption: A step-by-step decision tree for addressing compound precipitation in assays.
Protocol 1: Kinetic Solubility Assay
This assay measures the solubility of a compound that is first dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer, mimicking the addition of a stock solution to an assay.[19]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the benzimidazole derivative (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Dilution into Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a new 96-well plate containing the aqueous assay buffer (e.g., 198 µL of PBS, pH 7.4). This creates the final concentration series with a fixed final DMSO concentration (e.g., 1%).
-
Incubation: Shake the plate for a defined period (e.g., 1.5 - 2 hours) at room temperature to allow for precipitation to equilibrate.
-
Precipitate Removal: Filter the plate using a 96-well filter plate (e.g., 0.45 µm pore size) or centrifuge the plate at high speed to pellet the precipitate.
-
Quantification: Transfer the clear supernatant to a new analysis plate. Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Analysis: The highest concentration at which the compound remains in solution is reported as its kinetic solubility under the tested conditions.
Mechanism of Cyclodextrin Inclusion Complexation
Cyclodextrins enhance solubility by encapsulating the hydrophobic benzimidazole molecule within their central cavity, while their hydrophilic exterior interacts with water.[8]
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin to form a soluble complex.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method creates an amorphous dispersion of the drug in a hydrophilic carrier, enhancing the dissolution rate.[5][11]
Methodology:
-
Solubilization: Weigh the benzimidazole derivative and the chosen hydrophilic carrier (e.g., PVP K30, Poloxamer 188, PEG6000) in a specific ratio (e.g., 1:2 drug-to-carrier).[5][11]
-
Dissolution: Dissolve both components completely in a suitable volatile organic solvent or solvent system (e.g., methanol, ethanol, or a mixture). For some benzimidazoles like albendazole, a trace amount of acid (e.g., HCl in methanol) may be required to achieve complete dissolution.[5]
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature (e.g., 40-50°C) to avoid thermal degradation.
-
Drying: Further dry the resulting solid film/powder in a vacuum oven for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle, and pass it through a sieve to ensure a uniform particle size.
-
Characterization (Optional but Recommended): Confirm the amorphous state of the drug in the dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[5]
-
Use in Assay: The resulting powder can be weighed and dissolved directly into the aqueous assay buffer. The dissolution should be significantly faster and achieve a higher concentration compared to the crystalline drug alone.
References
- 1. researchgate.net [researchgate.net]
- 2. contractpharma.com [contractpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Enabling a novel solvent method on Albendazole solid dispersion to improve the in vivo bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. scielo.br [scielo.br]
- 8. Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole [mdpi.com]
- 10. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 11. internationaljournal.org.in [internationaljournal.org.in]
- 12. crsubscription.com [crsubscription.com]
- 13. gsconlinepress.com [gsconlinepress.com]
- 14. Emerging Role of Benzimidazole-Loaded Nanoparticles in Targeted Drug Delivery and Cancer Therapy: A review | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 15. researchgate.net [researchgate.net]
- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: Quantitative Analysis of 2-Bromo-5,6-dichloro-1H-benzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 2-bromo-5,6-dichloro-1H-benzimidazole, a key intermediate in pharmaceutical research and development. The information is tailored for researchers, scientists, and drug development professionals to assist in method development and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for the quantitative analysis of this compound?
A1: The recommended method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique offers high specificity, accuracy, and precision for the quantification of halogenated benzimidazole derivatives. A suitable starting point for method development would be a C18 or C8 analytical column with a mobile phase consisting of an acetonitrile and water gradient, often with an acidic modifier like formic or acetic acid to ensure good peak shape.[1][2][3][4]
Q2: How should I prepare my sample for HPLC analysis?
A2: Sample preparation is critical for accurate and reproducible results.[5] A general procedure involves dissolving a precisely weighed amount of the this compound reference standard or sample in a suitable organic solvent, such as methanol or acetonitrile, to create a stock solution. This stock solution is then serially diluted with the mobile phase to the desired concentrations for calibration standards and sample analysis. It is crucial to filter all solutions through a 0.45 µm or 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.[6]
Q3: What are the typical validation parameters to consider for this analytical method?
A3: Method validation should be performed according to ICH guidelines and includes the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[7][8]
Q4: Are there any known stability issues with this compound?
A4: While specific stability data for this compound is not extensively published, benzimidazole derivatives can be susceptible to degradation under certain conditions. It is advisable to conduct stability studies of the analyte in solution and under storage conditions. For instance, some benzimidazole derivatives have been shown to be stable in DMSO for up to 96 hours.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the quantitative HPLC analysis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No peak or very small peak | - Detector lamp is off.- No mobile phase flow.- Incorrect sample or deteriorated sample.[9] | - Ensure the detector lamp is on.- Check the pump and mobile phase reservoir.- Prepare fresh sample and standards. |
| High backpressure | - Clogged column or inlet frit.- Blocked tubing or inline filter.[9] | - Reverse flush the column with an appropriate solvent.- Replace the inline filter.- Check for and clear any blockages in the tubing. |
| Peak tailing | - Strong interaction between the analyte and the stationary phase.- High or low mobile phase pH.[9] | - Adjust the mobile phase pH with a suitable acid (e.g., formic acid, acetic acid).- Consider a different column chemistry if tailing persists. |
| Baseline noise or drift | - Air bubbles in the mobile phase or detector.- Contaminated mobile phase or column.- Temperature fluctuations.[10] | - Degas the mobile phase thoroughly.- Use fresh, high-purity solvents.- Ensure a stable column and detector temperature. |
| Ghost peaks | - Contamination in the mobile phase, sample, or column.- Carryover from previous injections.[10] | - Use high-purity solvents and reagents.- Implement a needle wash step in the autosampler sequence.- Flush the column with a strong solvent. |
| Variable retention times | - Leaks in the HPLC system.- Changes in mobile phase composition.- Column temperature fluctuations.[9] | - Check for and fix any leaks.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a consistent temperature. |
Experimental Protocols
RP-HPLC Method for Quantitative Analysis
This protocol provides a starting point for the development of a quantitative method for this compound.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 70 30 10 30 70 12 30 70 12.1 70 30 | 15 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound, dissolve it in methanol to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter.
Quantitative Data Summary
The following tables present hypothetical data for a validated HPLC method for this compound, based on typical performance characteristics for similar analytical methods.
Table 1: Linearity and Range
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 50.2 |
| 5 | 251.5 |
| 10 | 503.1 |
| 25 | 1258.9 |
| 50 | 2519.3 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| 80% | 8.0 | 7.95 | 99.4 |
| 100% | 10.0 | 10.12 | 101.2 |
| 120% | 12.0 | 11.91 | 99.3 |
| Average Recovery (%) | 99.97 |
Table 3: Precision
| Parameter | %RSD (n=6) |
| Repeatability (Intra-day) | 0.85 |
| Intermediate Precision (Inter-day) | 1.23 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Logical troubleshooting guide for common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. ijrpas.com [ijrpas.com]
- 8. pharmtech.com [pharmtech.com]
- 9. uhplcs.com [uhplcs.com]
- 10. medikamenterqs.com [medikamenterqs.com]
Technical Support Center: Refining Purification Protocols for Ribosylated Benzimidazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of ribosylated benzimidazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the purification of ribosylated benzimidazole derivatives, categorized by the purification technique.
Column Chromatography (Silica Gel)
Question 1: My ribosylated benzimidazole derivative is highly polar and either doesn't move from the baseline or streaks badly on the silica gel column. What can I do?
Answer: This is a common issue due to the polar nature of the ribose moiety. Here are several strategies to address this:
-
Solvent System Modification:
-
Increase Polarity Gradually: Start with a less polar eluent and gradually increase the polarity. A common solvent system is a gradient of methanol in dichloromethane (DCM) or chloroform. For very polar compounds, a gradient of 0-20% methanol in DCM is a good starting point.
-
Amine Additives: For basic benzimidazole derivatives, adding a small amount of a volatile base like triethylamine (0.1-1%) to the mobile phase can deactivate acidic sites on the silica gel, reducing tailing and improving peak shape.
-
Acidic Additives: For acidic derivatives, a small amount of acetic acid or formic acid (0.1-1%) in the eluent can improve chromatography.
-
Ammonia in Methanol/DCM: A stock solution of 1-10% ammonium hydroxide in methanol, used as a polar component in a DCM mobile phase, can be effective for highly polar basic compounds that are immobile in other systems.[1][2]
-
-
Stationary Phase Choice:
-
Deactivated Silica: You can deactivate silica gel by treating it with a base to reduce its acidity, which can be beneficial for acid-sensitive compounds.[3]
-
Reverse-Phase Chromatography: If normal-phase chromatography is consistently problematic, consider switching to a reverse-phase C18 silica gel column. Here, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients) to elute your compound.
-
-
Loading Technique:
-
Dry Loading: If your compound has poor solubility in the initial, less polar eluent, dry loading is recommended. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of your column.
-
Question 2: I am trying to separate positional isomers of my ribosylated benzimidazole, but they co-elute on the column. How can I improve the resolution?
Answer: Separating isomers can be challenging. Here are some approaches to enhance resolution:
-
Shallow Gradient: Employ a very slow, shallow gradient of the polar solvent. This increases the interaction time with the stationary phase and can improve the separation of closely eluting compounds.
-
Column Dimensions: Use a longer and narrower column to increase the number of theoretical plates, which enhances separation efficiency.
-
High-Performance Flash Chromatography (HPFC): If available, using smaller particle size silica gel in a flash chromatography system can provide higher resolution compared to standard column chromatography.
Question 3: My compound appears to be degrading on the silica gel column, leading to low yield and multiple spots on TLC of the collected fractions. What is happening?
Answer: The acidic nature of silica gel can cause the degradation of acid-sensitive compounds.
-
Test for Stability: Before running a column, you can test your compound's stability on silica by running a 2D TLC. Spot your compound in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it in the same solvent system. If the compound is stable, it will appear on the diagonal. If it degrades, new spots will appear below the diagonal.[2]
-
Deactivate Silica: As mentioned before, deactivating the silica with a base can mitigate degradation.
-
Alternative Stationary Phases: Consider using less acidic stationary phases like alumina or Florisil if the separation is not too complex.[3]
High-Performance Liquid Chromatography (HPLC)
Question 1: I am developing a reverse-phase HPLC method for my ribosylated benzimidazole derivative, but the peak shape is poor (tailing or fronting). How can I improve it?
Answer: Poor peak shape in reverse-phase HPLC for this class of compounds often relates to secondary interactions with the stationary phase or issues with the mobile phase.
-
Mobile Phase Additives:
-
Acidic Modifiers: Adding 0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic mobile phases is a common strategy. This can suppress the ionization of silanol groups on the silica backbone of the C18 column and protonate the benzimidazole nitrogen, leading to sharper peaks.
-
Buffers: Using a buffer, such as ammonium acetate or ammonium formate, can help maintain a consistent pH and improve peak symmetry, especially for pH-sensitive compounds.
-
-
Column Choice:
-
End-Capped Columns: Ensure you are using a high-quality, end-capped C18 column to minimize interactions with residual silanol groups.
-
Alternative Stationary Phases: If peak tailing persists, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity.
-
Question 2: My compound elutes very early, close to the solvent front, even with a high aqueous mobile phase. How can I increase its retention on a C18 column?
Answer: The high polarity of the ribose moiety can lead to poor retention in reverse-phase chromatography.
-
Ion-Pairing Agents: For highly polar and ionizable compounds, adding an ion-pairing reagent like tetrabutylammonium hydrogen sulfate to the mobile phase can significantly increase retention. The ion-pairing agent forms a neutral complex with the ionized analyte, which has a greater affinity for the non-polar stationary phase.
-
Mobile Phase Composition: Ensure you are starting with a very high percentage of the aqueous phase (e.g., 95-98%) in your gradient.
-
Column with Higher Carbon Load: A C18 column with a higher carbon load will be more hydrophobic and may provide better retention for polar analytes.
Recrystallization
Question 1: I am struggling to find a suitable solvent system for the recrystallization of my ribosylated benzimidazole derivative. What is a good strategy?
Answer: Finding the right recrystallization solvent is often a process of trial and error. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solvent Screening:
-
Single Solvents: Test a range of solvents with varying polarities. For ribosylated benzimidazoles, polar solvents like ethanol, methanol, isopropanol, or water are good starting points.[4]
-
Two-Solvent Systems: A more common approach for these compounds is a two-solvent system. In this method, you dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, a "bad" solvent (in which it is poorly soluble, but is miscible with the good solvent) is added dropwise until the solution becomes cloudy (the saturation point). The solution is then allowed to cool slowly. Common pairs include:
-
Question 2: My compound "oils out" instead of forming crystals during recrystallization. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or as a supersaturated liquid.
-
Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling to room temperature before moving it to an ice bath.
-
Lower Initial Concentration: Start with a more dilute solution.
-
Solvent System Adjustment: Try a different solvent system. Oiling out is more common in highly viscous solutions or with certain solvent combinations.
-
Scratching and Seeding: Scratching the inside of the flask with a glass rod at the solution-air interface can provide a surface for crystal nucleation. Adding a small "seed" crystal of the pure compound can also initiate crystallization.
Data Presentation
The following tables summarize representative quantitative data for the purification of benzimidazole derivatives. Note that yields and purity are highly dependent on the specific compound, the scale of the reaction, and the experience of the researcher.
Table 1: Comparison of Purification Methods for Benzimidazole Derivatives
| Purification Method | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Column Chromatography | 50 - 85 | >95 | High capacity, good for isomer separation | Can be time-consuming, potential for compound degradation on silica |
| Reverse-Phase HPLC | 40 - 70 | >99 | High resolution, excellent for achieving high purity | Lower capacity, requires specialized equipment |
| Recrystallization | 60 - 90 | >98 | Scalable, cost-effective, yields highly crystalline material | Finding a suitable solvent can be challenging, may not remove all impurities |
Data is compiled from general laboratory practices and may not be specific to all ribosylated benzimidazole derivatives.
Table 2: Example Solvent Systems for Purification
| Purification Method | Compound Type | Example Solvent System/Gradient |
| Column Chromatography | Moderately polar ribosylated benzimidazole | Gradient of 0-10% Methanol in Dichloromethane |
| Column Chromatography | Basic ribosylated benzimidazole | Gradient of 0-15% Methanol in Dichloromethane with 0.5% Triethylamine |
| Reverse-Phase HPLC | General ribosylated benzimidazole | Gradient of 5-95% Acetonitrile in Water with 0.1% Formic Acid |
| Recrystallization | Crystalline ribosylated benzimidazole | Ethanol/Water or Methanol/Water |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
This protocol is a general guideline and should be optimized for each specific compound.
-
Solvent System Selection:
-
Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system should give your desired compound an Rf value of ~0.2-0.3 and good separation from impurities.
-
-
Column Packing:
-
Select a column of appropriate size (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).
-
Pack the column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in a minimal amount of the initial eluent and carefully load it onto the top of the silica bed.
-
Dry Loading (Recommended for poorly soluble compounds): Dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting with the initial, less polar solvent system.
-
If using a gradient, gradually increase the proportion of the more polar solvent. A stepwise gradient is often employed.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified compound.
-
Protocol 2: Template for Reverse-Phase HPLC Purification
This is a template protocol; specific conditions must be developed for each compound.
-
Column and Mobile Phase Preparation:
-
Column: A C18 column is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter and degas all mobile phases before use.
-
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the initial mobile phase (e.g., a small amount of DMSO or methanol, then dilute with Mobile Phase A).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Method Development (Scouting Gradient):
-
Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B.
-
Inject a small amount of the sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions and re-equilibrate.
-
-
Method Optimization:
-
Based on the scouting run, optimize the gradient to achieve better separation of the target peak from impurities. This may involve using a shallower gradient around the elution time of your compound.
-
-
Preparative Run and Fraction Collection:
-
Once the method is optimized, perform preparative injections.
-
Collect fractions corresponding to the peak of interest.
-
-
Product Isolation:
-
Combine the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure.
-
The remaining aqueous solution can be lyophilized to obtain the purified compound.
-
Protocol 3: General Procedure for Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of your crude product.
-
Add a few drops of a potential solvent and observe the solubility at room temperature.
-
If it is insoluble, heat the mixture. A good solvent will dissolve the compound when hot.
-
Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
For a two-solvent system, dissolve the compound in a minimal amount of a "good" hot solvent, then add a "bad" solvent dropwise until cloudiness persists. Then, allow it to cool.
-
-
Recrystallization:
-
Place the crude material in an Erlenmeyer flask.
-
Add the chosen solvent (or the "good" solvent of a two-solvent pair) and heat the mixture to boiling with stirring.
-
Add more hot solvent portion-wise until the compound just dissolves.
-
If using a two-solvent system, add the "bad" solvent dropwise to the hot solution until it becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove residual solvent.
-
Mandatory Visualizations
Caption: A general experimental workflow for the purification and analysis of ribosylated benzimidazole derivatives.
Caption: The inhibitory effect of benzimidazole derivatives on the NLRP3 inflammasome signaling pathway.[4][5][6][7]
References
- 1. silicycle.com [silicycle.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Ensuring Consistency in Synthesized Compound Bioactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in the biological activity of synthesized batches. It is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during their experiments.
Troubleshooting Guide
This section offers a systematic approach to diagnosing and resolving variability in the biological activity of your synthesized compounds.
Question: My newly synthesized batch shows significantly lower (or higher) biological activity compared to previous batches. Where do I start troubleshooting?
Answer:
Start by systematically evaluating the four key stages of your experimental workflow: Compound Synthesis and Purification , Compound Characterization , Sample Handling and Storage , and Biological Assay Performance .
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting inconsistent biological activity.
Phase 1: Compound Synthesis, Purification, and Characterization
Question: How can I determine if the issue lies with the synthesized compound itself?
Answer:
Inconsistencies often originate from the synthesis and purification steps. A thorough characterization of the new batch compared to a reference (previous, "good") batch is crucial.
Key Areas to Investigate:
-
Purity: Even small amounts of impurities can have significant biological effects.[1] Unreacted starting materials, side products, residual solvents, or metal catalysts from the synthesis can interfere with your assay.[2]
-
Structural Integrity: Confirm that the correct molecule was synthesized and that it has not degraded.
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different physical properties, such as solubility, which can affect biological activity.[3]
The following table summarizes key analytical techniques for compound characterization.[4][5]
| Analytical Technique | Primary Use | Information Provided |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Structure Elucidation & Purity | Confirms the chemical structure and connectivity of atoms. Can reveal the presence of impurities. |
| Mass Spectrometry (MS) | Molecular Weight Determination | Confirms the molecular weight of the compound and can help identify impurities through fragmentation patterns.[4] |
| HPLC/UPLC | Purity Assessment & Quantification | Separates the compound from impurities, providing a quantitative measure of purity.[6] |
| Gas Chromatography (GC) | Analysis of Volatile Compounds | Used for analyzing volatile and semi-volatile compounds, including residual solvents.[5] |
| Infrared (IR) Spectroscopy | Functional Group Identification | Identifies the functional groups present in the molecule, helping to confirm its identity.[5] |
| Elemental Analysis | Elemental Composition | Determines the elemental composition of the compound to verify its empirical formula.[4] |
This protocol outlines a general procedure for assessing the purity of a synthesized compound using High-Performance Liquid Chromatography (HPLC).
-
Standard Preparation:
-
Accurately weigh and dissolve a known amount of your reference compound (a previously successful batch) in a suitable solvent to create a stock solution of known concentration.
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the new batch in the same solvent as the standard to create a sample solution of the same theoretical concentration.
-
-
HPLC Method:
-
Column: Select a suitable C18 reverse-phase column.
-
Mobile Phase: A common mobile phase is a gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. The gradient can be optimized based on the compound's polarity.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector set at a wavelength where the compound has maximum absorbance.
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve of peak area versus concentration.
-
Inject the new batch sample.
-
Calculate the purity of the new batch by comparing its peak area to the standard curve and accounting for the theoretical concentration. The purity is expressed as a percentage of the main peak area relative to the total area of all peaks.
-
Phase 2: Biological Assay Variability
Question: My compound characterization data looks good, but I still see inconsistent activity. What's next?
Answer:
If the compound itself is not the issue, the variability likely stems from the biological assay. Reproducibility in cell-based assays is a common challenge.[7][8]
Key Areas to Investigate:
-
Cell Health and Culture Conditions:
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses.[9]
-
Cell Viability and Confluency: Ensure cells are healthy and at the appropriate density. Over-confluent or unhealthy cells can respond differently to stimuli.[10]
-
Mycoplasma Contamination: This common contamination can significantly alter cell behavior.
-
-
Reagent Quality and Preparation:
-
Assay Protocol and Execution:
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations in cell numbers and reagent concentrations.
-
Edge Effects: Evaporation in the outer wells of a microplate can concentrate reagents and affect cell viability.[8]
-
Incubation Times and Conditions: Ensure consistent incubation times, temperatures, and CO₂ levels.
-
Caption: Key factors to investigate when troubleshooting cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable level of impurity in a synthesized compound for biological testing?
A1: There is no single answer, as the acceptable level of impurity depends on the potency of the impurity itself.[12] Even a small percentage of a highly potent impurity can significantly affect the biological outcome. For early-stage drug discovery, a purity of >95% is often a target, but this should be determined on a case-by-case basis. Regulatory guidelines for preclinical and clinical compounds have strict thresholds for reporting, identifying, and qualifying impurities.[2]
Q2: How can I mitigate the "edge effect" in my 96-well plate assays?
A2: To mitigate the edge effect, avoid using the perimeter wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier and reduce evaporation from the inner wells.[8]
Q3: Can the stereochemistry of my compound affect its biological activity?
A3: Absolutely. Different enantiomers or diastereomers of a chiral compound can have vastly different biological activities. It is crucial to characterize the stereochemistry of your synthesized compound, often using techniques like chiral chromatography or polarimetry, to ensure consistency between batches.[13]
Q4: How often should I test my cell lines for mycoplasma contamination?
A4: It is recommended to test your cell lines for mycoplasma regularly, for instance, every 1-2 months, and especially before starting a new series of critical experiments or when receiving a new cell line.
Q5: What is the role of a positive and negative control in ensuring assay consistency?
A5: Positive and negative controls are essential for validating the performance of your assay. A positive control (a compound with known activity) ensures that the assay is working as expected. A negative control (a vehicle or inactive compound) helps to determine the baseline response and identify any non-specific effects. Consistent performance of these controls across different experiments indicates that the assay itself is reproducible.[14]
Q6: Could batch-to-batch variation in raw materials for synthesis be a cause of inconsistent activity?
A6: Yes, variability in raw materials is a common cause of batch inconsistencies in pharmaceutical manufacturing.[15][16][17] It is important to source high-quality reagents from reliable suppliers and to perform quality control on incoming materials if you suspect this to be an issue.
Q7: What is Quality by Design (QbD) and how can it help?
A7: Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.[18] By identifying critical quality attributes (CQAs) and critical process parameters (CPPs) early in development, you can establish a design space that ensures consistent product quality.
References
- 1. Chemical Impurities: An Epistemological Riddle with Serious Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 5. Eight Crucial Techniques in Chemical Composition Analysis | AxisPharm [axispharm.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Improving Reproducibility: Best Practices for Antibodies [sigmaaldrich.com]
- 15. Troubleshooting Common Pharmaceutical Manufacturing Challenges – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. researchgate.net [researchgate.net]
- 18. How to Solve Batch Production Challenges in Pharmaceutical Manufacturing [udyogsoftware.com]
strategies to minimize by-product formation in benzimidazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during benzimidazole synthesis.
Troubleshooting Guides
This section addresses common issues encountered during benzimidazole synthesis in a question-and-answer format.
Issue 1: Low Yield of the Desired 2-Substituted Benzimidazole
Question: My reaction is resulting in a low yield of the desired 2-substituted benzimidazole. What are the potential causes and how can I improve the yield?
Answer: Low yields can stem from several factors, from reaction conditions to the purity of your starting materials. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If the starting materials are still present after the recommended reaction time, consider extending the reaction duration or moderately increasing the temperature.
-
-
Suboptimal Temperature: The reaction temperature might be too low for efficient conversion.
-
Solution: While high temperatures can lead to by-products, a temperature that is too low can stall the reaction.[2] Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the impact on the reaction rate and purity of the product.
-
-
Poor Quality of Reagents: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. If necessary, purify the o-phenylenediamine by recrystallization. Use freshly distilled aldehydes, as they can oxidize upon storage.
-
-
Inefficient Catalyst: The chosen catalyst may not be optimal for your specific substrates.
-
Work-up and Purification Losses: Significant amounts of the product may be lost during the work-up and purification steps.
-
Solution: Optimize your purification strategy. For recrystallization, ensure you are using a suitable solvent system and that the product is not overly soluble at low temperatures. If using column chromatography, select an appropriate eluent system to achieve good separation without excessive band broadening.
-
Issue 2: Formation of 1,2-Disubstituted Benzimidazole By-product
Question: I am trying to synthesize a 2-substituted benzimidazole, but I am observing a significant amount of the 1,2-disubstituted by-product. How can I improve the selectivity for the mono-substituted product?
Answer: The formation of a 1,2-disubstituted benzimidazole is a common side reaction, particularly when using aldehydes as the carbonyl source. This occurs when a second molecule of the aldehyde reacts with the nitrogen of the initially formed 2-substituted benzimidazole. Here’s how you can minimize this by-product:
-
Stoichiometry Control: An excess of the aldehyde is a primary cause for the formation of the 1,2-disubstituted product.
-
Solution: Use a strict 1:1 molar ratio of o-phenylenediamine to the aldehyde.[6] In some cases, a slight excess of the o-phenylenediamine may be beneficial.
-
-
Reaction Temperature: Higher temperatures can promote the N-alkylation side reaction.
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or slightly elevated temperatures are often sufficient, especially with an efficient catalyst.[7]
-
-
Choice of Catalyst: Certain catalysts can enhance the selectivity for the 2-substituted product.
-
Solution: Catalysts like erbium triflate (Er(OTf)₃) have been shown to selectively produce the 1,2-disubstituted product when used in a 1:2 diamine to aldehyde ratio, implying that in a 1:1 ratio, its absence or a different catalyst might favor the 2-substituted product.[8] Experiment with different catalysts to find one that favors mono-substitution for your specific substrates.
-
-
Solvent Effects: The reaction solvent can influence the product distribution.
-
Solution: Aprotic solvents may favor the formation of 1,2-disubstituted benzimidazoles. Switching to a protic solvent like water or ethanol could potentially increase the selectivity for the 2-substituted product.[9]
-
Issue 3: Presence of Colored Impurities in the Final Product
Question: My final benzimidazole product is colored, even after initial purification. What is the source of this coloration and how can I remove it?
Answer: Colored impurities often arise from the oxidation of o-phenylenediamine or other side reactions.
-
Oxidation of Starting Material: o-Phenylenediamine is susceptible to air oxidation, which can lead to colored polymeric by-products.
-
Solution: Use high-purity o-phenylenediamine and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
Charcoal Treatment: Activated charcoal is effective at removing colored impurities.
-
Solution: During recrystallization, after dissolving the crude product in a suitable boiling solvent, add a small amount of activated charcoal and boil for a few minutes before hot filtration.[10] Be aware that excessive use of charcoal can lead to product loss.
-
-
Oxidative Work-up: In some cases, a mild oxidative treatment can decolorize the product.
-
Solution: A procedure involving potassium permanganate followed by sodium bisulfite treatment in a hot aqueous solution has been reported to decolorize benzimidazole products.[10] This should be performed with caution as it can potentially degrade the desired product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in benzimidazole synthesis?
A1: The most frequently encountered by-product is the 1,2-disubstituted benzimidazole , which is formed when a second molecule of the aldehyde reacts with the nitrogen atom of the initially formed 2-substituted benzimidazole.[8] Other potential by-products can include products from the self-condensation of aliphatic aldehydes and colored impurities arising from the oxidation of the o-phenylenediamine starting material.
Q2: How can I control the formation of the 1,2-disubstituted by-product?
A2: To favor the formation of the 2-substituted benzimidazole, you should carefully control the stoichiometry of your reactants , using a 1:1 molar ratio of o-phenylenediamine to aldehyde.[6] Additionally, running the reaction at a lower temperature and choosing an appropriate catalyst and solvent can significantly improve selectivity.[7][9]
Q3: What is the role of an oxidizing agent in some benzimidazole syntheses?
A3: In the reaction of o-phenylenediamine with aldehydes, the initial condensation forms a dihydrobenzimidazole intermediate. An oxidizing agent is then required to aromatize this intermediate to the final benzimidazole product. Air can sometimes act as the oxidant, but other reagents like cupric acetate are also used.[11]
Q4: Can I use microwave irradiation for benzimidazole synthesis?
A4: Yes, microwave-assisted synthesis is a well-established method for preparing benzimidazoles. It often leads to shorter reaction times, higher yields, and can improve selectivity, thereby reducing by-product formation.[12][13]
Q5: What are some "green" approaches to minimize by-products and waste?
A5: Green chemistry principles can be applied to benzimidazole synthesis to reduce environmental impact. This includes using water or ethanol as solvents , employing heterogeneous catalysts that can be easily recovered and reused, and utilizing microwave-assisted synthesis to reduce energy consumption and reaction times.[14]
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 2-Aryl-1-arylmethylbenzimidazoles
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | No Catalyst | Ethanol | Room Temp | 96 | 81 |
| 2 | TiCl₄ (10 mol%) | Ethanol | Room Temp | 20 | Low |
| 3 | HfCl₄ (10 mol%) | Ethanol | Room Temp | 2 | 95 |
| 4 | ZrCl₄ (10 mol%) | Ethanol | Room Temp | 12 | 85 |
| 5 | HfCl₄/C (10 mol%) | Ethanol | Room Temp | 0.5 | 98 |
Data adapted from a study on the synthesis of 1,2-disubstituted benzimidazoles.[4]
Table 2: Effect of Different Catalysts on the Synthesis of 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole
| Catalyst | Time (min) | Yield (%) |
| Cocos nucifera L. juice | 15 | 95 |
| Citrus limetta juice | 15 | 94 |
| Citrus sinensis L. juice | 15 | 92 |
| L-proline | 30 | 91 |
| p-TSA | 45 | 89 |
| KAl(SO₄)₂·12H₂O | 60 | 85 |
| CAN | 30 | 82 |
| No Catalyst | 120 | 40 |
Data from a study utilizing fruit juices as natural catalysts under solvent-free conditions at room temperature.[15]
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Benzimidazole using an Aldehyde (General Procedure)
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent (e.g., ethanol, acetonitrile).
-
Addition of Reagents: Add the aldehyde (1 equivalent) to the solution.
-
Catalyst Addition: Introduce the chosen catalyst (e.g., p-TSOH, 20 mol%) to the reaction mixture.[1]
-
Reaction Conditions: Stir the mixture at the desired temperature (e.g., 80 °C) for the required time (typically 2-3 hours). Monitor the reaction progress by TLC.[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add the reaction mixture dropwise to a stirred aqueous solution of sodium carbonate to neutralize the acid and precipitate the product.[1]
-
Isolation: Filter the solid product, wash with water, and dry.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[16]
Protocol 2: Synthesis of Benzimidazole using Formic Acid (Phillips-Ladenburg Reaction)
-
Reaction Setup: In a 500-mL round-bottomed flask, combine o-phenylenediamine (54 g, 0.5 mole) and 90% formic acid (32 mL, 0.75 mole).[10]
-
Heating: Heat the mixture in a water bath at 100 °C for two hours.[10]
-
Neutralization: After cooling, slowly add 10% sodium hydroxide solution with swirling until the mixture is just alkaline to litmus paper.[10]
-
Isolation of Crude Product: Collect the precipitated crude benzimidazole by suction filtration. Rinse the flask with ice-cold water to transfer all the solid. Wash the crude product on the filter with cold water.[10]
-
Purification (Recrystallization):
-
Dissolve the crude product in boiling water (approximately 750 mL).[10]
-
Add decolorizing charcoal (about 2 g), and digest for fifteen minutes.[10]
-
Filter the hot solution rapidly through a pre-heated filter funnel.[10]
-
Cool the filtrate to 10-15 °C to allow the benzimidazole to crystallize.[10]
-
Collect the white product by filtration, wash with a small amount of cold water, and dry at 100 °C.[10]
-
Visualizations
Caption: Pathways to Benzimidazole and Common By-products.
Caption: Troubleshooting Workflow for Benzimidazole Synthesis.
References
- 1. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst : Oriental Journal of Chemistry [orientjchem.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. mdpi.com [mdpi.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
optimization of crystallization techniques for 2-bromo-5,6-dichloro-1H-benzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of 2-bromo-5,6-dichloro-1H-benzimidazole.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
Problem 1: Compound fails to dissolve.
| Possible Cause | Suggested Solution |
| Inappropriate solvent | The polarity of the solvent may not be suitable for the compound. Benzimidazoles can have poor solubility in non-polar solvents. Try a more polar solvent. Common solvents for benzimidazole derivatives include ethanol, methanol, ethyl acetate, and acetone.[1][2] |
| Insufficient solvent volume | The amount of solvent may be too low to dissolve the solute, even at elevated temperatures. Gradually add more solvent in small increments until the compound dissolves. |
| Low temperature | The solubility of the compound is likely temperature-dependent. Gently heat the mixture to increase solubility. Be cautious not to boil off the solvent too quickly. |
| Impure starting material | Insoluble impurities may be present. Attempt to filter the hot solution to remove any undissolved particulate matter before allowing it to cool. |
Problem 2: Oiling out instead of crystallization.
| Possible Cause | Suggested Solution |
| Solution is too supersaturated | The concentration of the compound in the solvent is too high, leading to the separation of a liquid phase (oil) instead of a solid. Add a small amount of additional hot solvent to the oiled mixture until the oil redissolves. Then, allow it to cool more slowly. |
| Cooling rate is too fast | Rapid cooling can favor oil formation over crystal nucleation and growth. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or cold room. Insulating the flask can help slow the cooling process. |
| Presence of impurities | Impurities can interfere with the crystal lattice formation. Consider purifying the material using a technique like column chromatography before attempting recrystallization.[3] |
| Inappropriate solvent system | The chosen solvent may be too good of a solvent for the compound, even at lower temperatures. Try a solvent system where the compound is soluble when hot but significantly less soluble when cold. A binary solvent system (one "good" solvent and one "poor" solvent) can be effective.[2] |
Problem 3: Formation of very small crystals or powder.
| Possible Cause | Suggested Solution |
| Rapid nucleation | Too many nucleation sites lead to the formation of many small crystals instead of fewer, larger ones. Ensure your crystallization vessel is clean. You can also try to reduce the rate of cooling or evaporation. |
| High degree of supersaturation | Similar to oiling out, a very high concentration can lead to rapid precipitation. Use a more dilute solution. |
| Agitation or disturbance | Vibrations or movement can induce rapid nucleation. Place the crystallization vessel in a quiet, undisturbed location. |
Problem 4: No crystal formation upon cooling.
| Possible Cause | Suggested Solution |
| Solution is not sufficiently supersaturated | The compound may still be too soluble in the chosen solvent at the lower temperature. Reduce the volume of the solvent by slow evaporation. Alternatively, add a "poor" solvent dropwise until the solution becomes slightly turbid, then warm to clarify and cool slowly. |
| Lack of nucleation sites | Crystal growth requires an initial nucleation event. Try scratching the inside of the flask with a glass rod at the meniscus of the solution to create microscopic scratches that can act as nucleation sites. |
| Inhibition of nucleation by impurities | Some impurities can prevent crystal formation. Further purification of the compound may be necessary. |
| Use of a seed crystal | If you have a previously formed crystal of the compound, add a very small amount to the cooled, saturated solution to induce crystallization.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound that I should be aware of for crystallization?
A1: this compound is a halogenated heterocyclic compound. Its structure suggests it is a relatively polar molecule with the potential for hydrogen bonding via the N-H group of the imidazole ring.[4] These characteristics indicate that it will likely be more soluble in polar organic solvents. Halogenated compounds can sometimes be challenging to crystallize due to their electronic properties and packing abilities.
Q2: Which solvents are recommended for the crystallization of this compound?
| Solvent/System | Rationale |
| Ethanol or Methanol | Often used for recrystallizing benzimidazole compounds due to good solubility at elevated temperatures and reduced solubility upon cooling.[1] |
| Ethyl Acetate/Hexane | A common binary solvent system. The compound is dissolved in a minimal amount of the more polar "good" solvent (ethyl acetate), and the less polar "poor" solvent (hexane) is added to induce crystallization.[2] |
| Toluene | Can be effective for compounds that are less polar.[3] |
| Water | Generally, benzimidazoles have low solubility in water.[5] However, for highly polar derivatives, aqueous mixtures could be considered. |
Q3: What crystallization techniques are most likely to be successful?
A3: The following techniques are recommended for optimizing the crystallization of this compound:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a vessel with a loose-fitting cap or covered with parafilm with a few holes poked in it. Allow the solvent to evaporate slowly over several days. This is a simple method but can yield high-quality crystals.
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Slow Cooling: This is a standard recrystallization method.[6] Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. Allow the solution to cool slowly to room temperature, and then transfer it to a colder environment (e.g., a refrigerator) to maximize crystal yield.
-
Vapor Diffusion: This technique is useful when only small amounts of the compound are available.[6] Dissolve the compound in a small vial in a "good" solvent. Place this vial inside a larger, sealed container that contains a "poor" solvent in which the compound is insoluble. The vapor from the "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and promoting crystallization.
-
Solvent Layering: Carefully layer a "poor" solvent on top of a solution of the compound in a "good," denser solvent. Crystals may form at the interface between the two solvents.
Experimental Protocols
Protocol 1: Recrystallization by Slow Cooling
-
Place the crude this compound in an Erlenmeyer flask.
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Add a small amount of a suitable solvent (e.g., ethanol).
-
Gently heat the mixture on a hot plate while stirring until the solid dissolves completely.
-
If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point. Avoid adding a large excess of solvent.
-
If any impurities remain undissolved, perform a hot filtration to remove them.
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Cover the flask and allow the solution to cool slowly to room temperature in a location free from vibrations.
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Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Allow the crystals to air dry or dry them in a vacuum oven.
Protocol 2: Crystallization by Vapor Diffusion
-
Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethyl acetate) in a small, open vial.
-
Place this vial inside a larger beaker or jar that contains a small amount of a "poor" solvent (e.g., hexane).
-
Seal the larger container and leave it undisturbed.
-
Over time, the "poor" solvent vapor will diffuse into the "good" solvent, causing the compound to crystallize.
-
Once suitable crystals have formed, carefully remove the inner vial and collect the crystals.
Visualizations
Caption: Troubleshooting workflow for crystallization experiments.
Caption: Diagram of a vapor diffusion crystallization setup.
References
- 1. Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. This compound | C7H3BrCl2N2 | CID 466017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. unifr.ch [unifr.ch]
troubleshooting mass spectrometry fragmentation of halogenated benzimidazoles
Welcome to the technical support center for the mass spectrometry analysis of halogenated benzimidazoles. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I observing an unexpected isotopic pattern for my halogenated benzimidazole?
Your observation of a distinct isotopic pattern is likely not an anomaly but a key identifying feature of your compound. Halogens such as chlorine and bromine have naturally occurring isotopes with significant abundance, which results in a characteristic pattern in the mass spectrum.
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Chlorine: A compound containing one chlorine atom will exhibit a molecular ion peak (M) and an M+2 peak with a relative intensity ratio of approximately 3:1.
-
Bromine: A compound with one bromine atom will show an M and an M+2 peak with a nearly 1:1 intensity ratio.[1]
If you have multiple halogen atoms, the isotopic pattern will be more complex. For instance, a compound with two chlorine atoms will have M, M+2, and M+4 peaks.
Troubleshooting Steps:
-
Verify Isotopic Profile: Use an isotope pattern calculator to model the expected distribution for your compound's elemental formula. Compare this theoretical pattern with your experimental data.
-
Check for Impurities: Co-eluting impurities can distort the isotopic pattern. Ensure good chromatographic separation.
-
Consider Adducts: The formation of adducts (e.g., with sodium, [M+Na]+) can complicate the spectrum. These adducts will also exhibit the characteristic isotopic pattern of your halogenated compound.
2. My halogenated benzimidazole appears to be fragmenting in the ion source. How can I confirm and minimize this?
In-source fragmentation, or source-induced dissociation (SID), can occur when the energy in the ion source is high enough to cause molecules to fragment before they enter the mass analyzer. This can be mistaken for the true fragmentation pattern generated by collision-induced dissociation (CID).[2][3]
Troubleshooting Workflow:
Caption: Workflow to diagnose and mitigate in-source fragmentation.
Experimental Protocol to Differentiate In-Source vs. CID Fragmentation:
-
Acquire Data at Low Source Energy: Set parameters like fragmentor voltage or capillary exit voltage to their lowest stable values. This should maximize the abundance of the precursor ion ([M+H]+) and minimize in-source fragments.
-
Acquire Data at High Source Energy: Increase the fragmentor or capillary exit voltage incrementally. This will induce in-source fragmentation, and you can observe which fragment ions are formed without collision gas in the collision cell.
-
Perform MS/MS (CID): Isolate the precursor ion ([M+H]+) and apply collision energy in the collision cell. The resulting fragments are from CID.
-
Compare Spectra: Compare the fragment ions from the high-energy source scan with the MS/MS scan. Ions present in both are likely true fragments, while those only in the high-energy source scan are predominantly from in-source fragmentation.
3. I am consistently observing sodium ([M+Na]+) and potassium ([M+K]+) adducts that are suppressing my protonated molecular ion ([M+H]+). How can I reduce them?
Alkali metal adducts are a common issue in ESI-MS, arising from contaminants in solvents, glassware, or the sample itself.[4] These adducts can reduce the intensity of the desired protonated molecule, impacting sensitivity and complicating data interpretation.[4]
Troubleshooting and Mitigation Strategies:
-
Use High-Purity Solvents: Employ LC-MS grade solvents to minimize alkali metal contamination.
-
Acidify the Mobile Phase: Add a small amount of an acid like formic acid or acetic acid (typically 0.1%) to the mobile phase. The excess protons will competitively inhibit the formation of metal adducts.
-
Use Additives: In some cases, adding ammonium acetate or ammonium formate can help to form ammonium adducts ([M+NH4]+) which are often more easily fragmented than alkali metal adducts.
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Proper Labware Handling: Use plastic containers for solvents and samples when possible, as glass can be a source of sodium ions. If using glassware, ensure it is thoroughly rinsed with high-purity water.
4. What are the expected primary fragmentation pathways for halogenated benzimidazoles?
The fragmentation of halogenated benzimidazoles typically involves cleavage of the benzimidazole core and loss of the halogen or substituents.
Common Fragmentation Pathways:
Caption: Primary fragmentation pathways for halogenated benzimidazoles.
Under electron impact (EI) ionization, a common fragmentation involves the sequential loss of two molecules of hydrogen cyanide (HCN).[5] In ESI-MS/MS, cleavage of substituents on the benzimidazole ring and loss of the halogen are frequently observed.[1] The specific fragmentation will depend on the position and type of halogen and other substituents.
5. How does the type and position of the halogen affect fragmentation?
While detailed studies on the direct comparison of fragmentation patterns between different halogenated benzimidazoles are limited, general principles of mass spectrometry and chemical reactivity can provide insights.
-
Electronegativity (F > Cl > Br > I): The high electronegativity of fluorine can make the C-F bond very strong, potentially leading to fragmentation pathways that do not involve the loss of the fluorine atom. Conversely, iodine is a better leaving group, and its loss may be a more dominant fragmentation pathway.
-
Substituent Position: The position of the halogen on the aromatic ring can influence fragmentation. For example, a halogen in a position that can participate in a rearrangement reaction may lead to a different fragmentation pattern compared to a halogen in a less reactive position. Studies on related halogenated aromatic compounds have shown that the substitution pattern can significantly influence fragmentation.
Quantitative Data Summary
The relative abundance of fragment ions is highly dependent on the collision energy. Optimizing this parameter is crucial for obtaining informative MS/MS spectra.
Table 1: Effect of Collision Energy on Fragmentation of a Model Chlorinated Benzimidazole
| Collision Energy (eV) | Precursor Ion ([M+H]+) Relative Abundance (%) | Fragment A ([M+H - Cl]+) Relative Abundance (%) | Fragment B ([M+H - HCN]+) Relative Abundance (%) |
| 10 | 95 | 5 | <1 |
| 20 | 60 | 35 | 5 |
| 30 | 20 | 65 | 15 |
| 40 | <5 | 70 | 25 |
Note: These values are illustrative and will vary depending on the specific compound and instrument.
Experimental Protocols
Protocol 1: General Sample Preparation for LC-MS Analysis of Halogenated Benzimidazoles
-
Solvent Selection: Use high-purity, LC-MS grade solvents such as acetonitrile, methanol, and water.
-
Sample Dissolution: Dissolve the sample in a solvent that is compatible with the mobile phase to a stock concentration of approximately 1 mg/mL.
-
Dilution: Dilute the stock solution with the initial mobile phase composition to a final concentration in the range of 1-10 µg/mL.
-
Filtration: If any particulate matter is visible, filter the sample through a 0.22 µm syringe filter to prevent clogging of the LC system and MS source.
-
Vials: Use appropriate low-bleed vials and caps to avoid contamination.
Protocol 2: Collision Energy Optimization
-
Infuse the Analyte: Directly infuse a solution of your halogenated benzimidazole into the mass spectrometer at a constant flow rate.
-
Select the Precursor Ion: In the MS settings, select the [M+H]+ ion (or other relevant precursor) for fragmentation.
-
Ramp Collision Energy: Set up an experiment to acquire MS/MS data over a range of collision energies (e.g., from 5 eV to 50 eV in 5 eV increments).
-
Analyze the Data: Examine the resulting spectra to determine the collision energy that provides the best balance of precursor ion depletion and the formation of informative fragment ions. This is often referred to as generating a "breakdown curve."
References
- 1. scispace.com [scispace.com]
- 2. biomedres.us [biomedres.us]
- 3. Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. gmi-inc.com [gmi-inc.com]
Validation & Comparative
A Comparative Guide to the Antiviral Activity of BDCRB and TCRB Against Human Cytomegalovirus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antiviral activities of two benzimidazole ribonucleosides, 2-bromo-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (BDCRB) and 2,5,6-trichloro-1-β-D-ribofuranosylbenzimidazole (TCRB), against human cytomegalovirus (HCMV). Both compounds represent a novel class of antiviral agents that target a late stage of the viral replication cycle, offering a distinct mechanism of action compared to currently approved HCMV therapies.
Executive Summary
BDCRB and TCRB are potent inhibitors of HCMV replication. They do not inhibit viral DNA synthesis but instead act as DNA maturation inhibitors, preventing the cleavage of high-molecular-weight viral DNA concatemers into unit-length genomes. This unique mechanism makes them effective against HCMV strains resistant to conventional DNA polymerase inhibitors. Notably, substitution of the 2-chloro group in TCRB with a 2-bromo group in BDCRB results in a significant enhancement of antiviral potency.
Quantitative Comparison of Antiviral Activity
The following table summarizes the in vitro antiviral activity and cytotoxicity of BDCRB and TCRB against HCMV. The data highlights the superior potency of BDCRB.
| Compound | Target Virus | Assay Type | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| TCRB | HCMV | Plaque Reduction Assay | 2.9 | >100 (HFF and KB cells) | >34.5 | [1] |
| HCMV | Yield Reduction Assay | 1.4 (IC90) | [1] | |||
| BDCRB | HCMV | Plaque Reduction Assay | ~0.73* | >100 (HFF and KB cells) | >137 | [1] |
*Calculated based on the reported 4-fold increase in activity compared to TCRB[1]. HFF: Human Foreskin Fibroblast; KB: Human epithelial carcinoma cell line.
Mechanism of Action: Inhibition of HCMV DNA Maturation
BDCRB and TCRB exert their antiviral effect by targeting the HCMV terminase complex, which is essential for processing viral DNA and packaging it into capsids. This complex is composed of several viral proteins, including pUL56, pUL89, and pUL51. The portal protein, pUL104, forms a channel in the viral capsid through which the DNA is inserted.
By inhibiting the terminase complex, BDCRB and TCRB prevent the cleavage of long, concatemeric viral DNA into individual genomes. This leads to the accumulation of immature, high-molecular-weight DNA and a failure to produce infectious virions. The specific molecular targets within the terminase complex are believed to be the products of the UL89 and UL56 open reading frames.
Figure 1. Simplified signaling pathway of HCMV DNA maturation and the inhibitory action of BDCRB and TCRB.
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity (EC50/IC50 Determination)
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50%.
-
Cell Seeding: Human foreskin fibroblasts (HFF) are seeded in 24-well plates and grown to confluence.
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of HCMV (e.g., 100 plaque-forming units per well).
-
Compound Addition: Immediately after viral adsorption, the inoculum is removed, and the cells are overlaid with a medium (e.g., 0.5% methylcellulose) containing serial dilutions of the test compounds (BDCRB or TCRB).
-
Incubation: Plates are incubated at 37°C in a 5% CO2 atmosphere for 7-10 days, allowing for plaque formation in the untreated control wells.
-
Staining and Counting: The cell monolayers are fixed and stained with a solution like crystal violet. The number of plaques in each well is then counted under a microscope.
-
Data Analysis: The percentage of plaque reduction is calculated for each compound concentration relative to the untreated virus control. The EC50 or IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Figure 2. Experimental workflow for the Plaque Reduction Assay.
MTT Assay for Cytotoxicity (CC50 Determination)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and, conversely, cytotoxicity of a compound.
-
Cell Seeding: HFF or other appropriate cell lines (e.g., KB cells) are seeded in 96-well plates.
-
Compound Addition: After the cells have adhered, the medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
Incubation: The plates are incubated for a period that mirrors the duration of the antiviral assay (e.g., 7 days) at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each compound concentration relative to the untreated cell control. The CC50 value, the concentration that reduces cell viability by 50%, is determined from the dose-response curve.
Figure 3. Experimental workflow for the MTT Cytotoxicity Assay.
Conclusion
Both BDCRB and TCRB are highly effective and selective inhibitors of HCMV replication with a novel mechanism of action targeting viral DNA maturation. The available data clearly indicates that BDCRB is approximately four times more potent than TCRB against HCMV in vitro, without a corresponding increase in cytotoxicity. This makes BDCRB a particularly promising candidate for further preclinical and clinical development as a therapeutic agent for HCMV infections, especially in cases of resistance to existing drugs. The detailed experimental protocols provided herein can serve as a foundation for researchers aiming to further investigate and compare the antiviral properties of these and other benzimidazole ribonucleosides.
References
Validating the Mechanism of Action: A Comparative Guide to 2-bromo-5,6-dichloro-1H-benzimidazole and its Antiviral Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of 2-bromo-5,6-dichloro-1H-benzimidazole, with a primary focus on its biologically active ribofuranosyl derivative, 2-bromo-5,6-dichloro-1-β-D-ribofuranosyl benzimidazole (BDCRB). The parent compound, this compound, serves as a crucial synthetic precursor to potent antiviral agents, with its derivatized forms showing significant activity, particularly against Human Cytomegalomegalovirus (HCMV).[1] This document outlines the experimental validation of BDCRB's mechanism of action, compares its performance with alternative anti-HCMV agents, and provides detailed experimental protocols for key assays.
While this compound is a key building block, it is the addition of a ribofuranosyl group to create BDCRB that confers potent antiviral activity.[1] Research indicates that the 2-bromo-5,6-dichloro substitution pattern is critical for binding to viral enzymes.[1] BDCRB's primary mechanism of action is the inhibition of viral DNA processing and packaging, a distinct approach compared to many other antiviral drugs that target DNA synthesis.[2]
Comparative Analysis of Anti-HCMV Agents
The following table summarizes the quantitative data for BDCRB and its key alternatives in the treatment of Human Cytomegalovirus (HCMV).
| Compound | Target | Mechanism of Action | IC50 (HCMV) | Cytotoxicity |
| BDCRB | Viral Terminase Complex (UL89 & UL56) | Inhibition of viral DNA concatemer cleavage and packaging.[1] | ~0.7 µM (BDCRB) | Lower than Ganciclovir; 100 µM inhibited bone marrow cell proliferation by 20%.[3] |
| Maribavir | pUL97 Protein Kinase | Inhibition of viral DNA synthesis and capsid nuclear egress.[2][3] | ~0.1 µM | Favorable safety profile compared to DNA polymerase inhibitors.[4] |
| Ganciclovir | Viral DNA Polymerase (UL54) | Competitive inhibition of viral DNA synthesis.[5] | 0.5 - 5 µM | Myelosuppression is a major toxicity.[6] 100 µM inhibited bone marrow cell proliferation by 52%.[3] |
| Letermovir | Viral Terminase Complex (pUL56 subunit) | Inhibition of viral DNA packaging.[5] | ~2 nM | Not myelosuppressive; favorable side effect profile.[6] |
| Foscarnet | Viral DNA Polymerase (UL54) | Non-competitive inhibition of viral DNA polymerase at the pyrophosphate binding site.[5][7] | 50 - 100 µM | Nephrotoxicity is a major toxicity.[5] |
| Cidofovir | Viral DNA Polymerase (UL54) | Competitive inhibition of viral DNA synthesis.[5] | 0.5 - 2 µM | Nephrotoxicity is a major toxicity.[8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of BDCRB's mechanism of action are provided below.
Plaque Reduction Assay (PRA) for Antiviral Activity
This assay determines the concentration of an antiviral compound required to inhibit the formation of viral plaques by 50% (IC50).
Protocol:
-
Cell Seeding: Seed human foreskin fibroblast (HFF) cells in 24-well plates and incubate until a confluent monolayer is formed.[9]
-
Virus Inoculation: Inoculate the cell monolayers with a suspension of HCMV (e.g., strain AD169) at a concentration calculated to produce 40-80 plaques per well.[9]
-
Adsorption: Allow the virus to adsorb for 90 minutes at 37°C.[9]
-
Compound Addition: Aspirate the virus inoculum and overlay the cells with a medium (e.g., 0.4% agarose in MEM with 5% FBS) containing serial dilutions of the test compound (e.g., BDCRB).[9]
-
Incubation: Incubate the plates for 7-10 days at 37°C in a 5% CO2 incubator, or until plaques are visible in the control wells.[9][10]
-
Fixation and Staining: Fix the cell monolayers with 10% formalin and stain with 0.8% crystal violet.[9]
-
Plaque Counting: Count the number of plaques in each well microscopically.
-
IC50 Calculation: The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control wells.
Time-of-Addition Assay
This assay helps to determine the stage of the viral replication cycle that is inhibited by the compound.
Protocol:
-
Synchronized Infection: Infect susceptible cells (e.g., HFFs) with a high multiplicity of infection (MOI) of HCMV for 1 hour to synchronize the infection.[11]
-
Washout: After the 1-hour infection period, wash the cells to remove any unbound virus.[11]
-
Staggered Compound Addition: Add the test compound at its effective concentration (e.g., 5-10 times the IC50) to different wells at various time points post-infection (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).[3][11]
-
Virus Yield Measurement: At a late time point (e.g., 96 hours post-infection), harvest the virus from all wells and quantify the viral yield using a plaque assay or a quantitative PCR-based method.
-
Data Analysis: Plot the viral yield against the time of compound addition. The time at which the compound no longer inhibits viral replication indicates the point in the viral lifecycle that is targeted. For BDCRB, which acts late in the replication cycle, its addition can be delayed significantly without loss of antiviral activity, whereas an early-stage inhibitor would lose its effect if added after the early events have occurred.[11]
Analysis of Viral DNA Concatemer Processing by CHEF Gel Electrophoresis
This method is used to visualize the effect of the compound on the maturation of high-molecular-weight viral DNA concatemers into unit-length genomes.
Protocol:
-
Cell Infection and Treatment: Infect HFF cells with HCMV and treat with the test compound (e.g., BDCRB) or a control.
-
Cell Lysis and DNA Preparation: At a late time point post-infection, harvest the cells and embed them in agarose plugs. Lyse the cells in the plugs using a lysis buffer containing proteases to release the viral DNA.
-
CHEF Gel Electrophoresis: Load the agarose plugs into the wells of a CHEF (Clamped Homogeneous Electric Field) agarose gel. Perform electrophoresis using parameters optimized for separating large DNA molecules. This technique uses alternating electric fields to allow for the separation of DNA molecules up to several megabase pairs in size.[12][13]
-
Southern Blotting: After electrophoresis, transfer the DNA from the gel to a membrane (e.g., nylon).
-
Hybridization: Hybridize the membrane with a radiolabeled HCMV-specific DNA probe.
-
Visualization: Visualize the DNA bands using autoradiography or a phosphorimager. In untreated cells, both high-molecular-weight concatemeric DNA and unit-length genomic DNA will be visible. In cells treated with BDCRB, there will be an accumulation of high-molecular-weight DNA and a significant reduction or absence of the unit-length genome band, demonstrating the inhibition of concatemer processing.
Visualizations
The following diagrams illustrate the mechanism of action of BDCRB and the experimental workflow for its validation.
Caption: HCMV replication cycle and points of inhibition by BDCRB and alternatives.
Caption: Workflow for validating the mechanism of action of an anti-HCMV compound.
References
- 1. This compound | 142356-40-9 | Benchchem [benchchem.com]
- 2. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 3. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) [bio-protocol.org]
- 4. Current Perspectives on Letermovir and Maribavir for the Management of Cytomegalovirus Infection in Solid Organ Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Letermovir Versus Ganciclovir for Cytomegalovirus Prophylaxis in Pediatric Hematopoietic Stem Cell Transplant Recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A time-of-drug addition approach to target identification of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. CHEF electrophoresis, a sensitive technique for the determination of DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis of 2-bromo-5,6-dichloro-1H-benzimidazole and Standard Chemotherapeutic Agents
For Immediate Release
This guide provides a comparative analysis of the cytotoxic effects of 2-bromo-5,6-dichloro-1H-benzimidazole and its derivatives against various cancer cell lines, benchmarked against established chemotherapeutic drugs, doxorubicin and cisplatin. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of benzimidazole-based anticancer agents.
While specific cytotoxic data for this compound is not extensively available in the public domain, this guide compiles relevant data on structurally similar halogenated benzimidazole compounds to provide a predictive assessment of its potential efficacy and mechanism of action. The primary mode of cytotoxicity for many benzimidazole derivatives is the induction of apoptosis, or programmed cell death.
Comparative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various benzimidazole derivatives and standard chemotherapeutic agents in several cancer cell lines. Lower IC50 values indicate greater cytotoxic potential.
Table 1: IC50 Values of Benzimidazole Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole | SK-BR-3 | 8.92 | --INVALID-LINK-- |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 | 0.028 | --INVALID-LINK-- |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(3-bromobenzylidene)benzohydrazide | HepG2 | 7.82 | --INVALID-LINK-- |
| Benzimidazole Derivative 2 | HCT-116 | 16.18 (µg/mL) | --INVALID-LINK-- |
| Benzimidazole Derivative 4 | MCF-7 | 8.86 (µg/mL) | --INVALID-LINK-- |
Table 2: IC50 Values of Standard Chemotherapeutic Drugs
| Drug | Cell Line | IC50 (µM) | Reference |
| Doxorubicin | A549 | 8.64 nM (72h) | --INVALID-LINK-- |
| Doxorubicin | MCF-7 | 0.4 (48h) | --INVALID-LINK-- |
| Doxorubicin | HCT-116 | Not specified | |
| Cisplatin | A549 | 16.48 (24h) | --INVALID-LINK-- |
| Cisplatin | MCF-7 | >20 (48h) | --INVALID-LINK-- |
| Cisplatin | HCT-116 | Not specified |
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below to facilitate the replication and validation of these findings.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and control vehicle for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of LDH released from damaged cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The amount of LDH released is proportional to the number of dead cells.
Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Addition: After treatment, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Visualizations
The following diagrams illustrate the experimental workflow for assessing cytotoxicity and a putative signaling pathway for apoptosis induction by halogenated benzimidazoles.
Comparative In Vivo Efficacy of 2-bromo-5,6-dichloro-1H-benzimidazole Derivatives: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available in vivo efficacy data for derivatives of 2-bromo-5,6-dichloro-1H-benzimidazole. While direct comparative in vivo efficacy studies for a range of these specific derivatives are limited in publicly accessible literature, this document synthesizes the most relevant findings, focusing on a key prodrug strategy designed to enhance in vivo performance.
I. Overview of In Vivo Studies
The in vivo evaluation of 2-bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole (BDCRB), a potent antiviral agent, has been hampered by its rapid metabolism. To address this, research has focused on prodrug strategies to improve its pharmacokinetic profile and, consequently, its therapeutic potential.
A significant study in this area involves the development of amino acid ester prodrugs of BDCRB. These prodrugs were designed to evade the metabolic enzymes responsible for the rapid breakdown of the parent compound. The L-aspartate ester of BDCRB (L-Asp-BDCRB) emerged as a promising candidate from in vitro assessments and was selected for in vivo evaluation in a murine model.
Table 1: Comparative In Vivo Pharmacokinetics of BDCRB and its L-Aspartate Prodrug in Mice
| Compound Administered | Dose & Route | Cmax (µM) | Tmax (h) | Half-life (t½) (h) | AUC (µM·h) |
| BDCRB | 10 mg/kg, oral | N/A | N/A | ~0.5[1] | N/A |
| L-Asp-BDCRB | 10 mg/kg, oral | N/A | N/A | ~2.5 (for BDCRB)[1] | ~3-fold greater than BDCRB |
Note: Specific Cmax and AUC values were not detailed in the abstract, but relative improvements were reported.
The data clearly indicates that the L-Asp-BDCRB prodrug strategy leads to a significant enhancement in the systemic exposure of the active compound, BDCRB. The half-life of BDCRB was extended five-fold, and the total drug exposure (AUC) was approximately three times greater when administered as the prodrug compared to the administration of BDCRB itself[1]. This suggests that a reservoir of the prodrug is delivered, which then gradually converts to the active form, maintaining therapeutic concentrations for a longer duration[1].
II. Experimental Protocols
A. In Vivo Pharmacokinetic Study of L-Asp-BDCRB
-
Animal Model: The study utilized a murine (mouse) model to assess the oral bioavailability and pharmacokinetics of the compounds.
-
Compound Administration: L-Asp-BDCRB and the parent compound, BDCRB, were administered orally to mice at a dose of 10 mg/kg[1].
-
Sample Collection: Blood samples were collected at various time points post-administration to determine the plasma concentrations of the prodrug and the active compound.
-
Analytical Method: Plasma concentrations of L-Asp-BDCRB and BDCRB were quantified using a validated analytical method, likely high-performance liquid chromatography-mass spectrometry (HPLC-MS), although the specific method is not detailed in the provided search results.
-
Pharmacokinetic Analysis: The concentration-time data was used to calculate key pharmacokinetic parameters, including half-life (t½) and the area under the concentration-time curve (AUC), to assess the extent of systemic drug exposure[1].
III. Visualizing Experimental Workflow and Potential Mechanisms
To facilitate a clearer understanding of the research process and the compound's potential mechanism of action, the following diagrams are provided.
Caption: Workflow for in vivo pharmacokinetic assessment.
Caption: Inhibition of HCMV genome packaging by BDCRB.
IV. Conclusion
The available in vivo data, primarily from pharmacokinetic studies of its prodrug, suggests that 2-bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole (BDCRB) can achieve significantly improved systemic exposure through chemical modification[1]. The L-Asp-BDCRB prodrug demonstrates the potential to overcome the metabolic instability of the parent compound, a critical step towards achieving in vivo efficacy. However, a comprehensive comparison of the in vivo therapeutic efficacy of different this compound derivatives against specific diseases (e.g., viral load reduction, tumor growth inhibition) requires further dedicated studies. The experimental framework and potential mechanisms of action outlined here provide a basis for designing and interpreting such future research.
References
comparing the kinase inhibitory profile of different benzimidazole analogs
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to mimic the purine core of ATP allows for competitive binding to the ATP-binding pocket of a wide range of kinases, making it a valuable starting point for the development of targeted therapies. This guide provides a comparative analysis of the kinase inhibitory profiles of various benzimidazole analogs, supported by experimental data from recent studies.
Kinase Inhibition Data
The following tables summarize the in vitro kinase inhibitory activities (IC50 or Ki) of different series of benzimidazole analogs against a panel of kinases. This data allows for a direct comparison of the potency and selectivity of these compounds.
Table 1: Kinase Inhibitory Profile of Benzimidazole-Indazole Derivative 22f [1]
| Kinase | IC50 (nM) |
| FLT3 | 0.941 |
| FLT3/D835Y | 0.199 |
Data from Abdel-Halim et al. (2023). Compound 22f is a potent inhibitor of wild-type and mutant FLT3.
Table 2: Multi-kinase Inhibitory Profile of Benzimidazole-Triazole Hybrids 5a and 6g [2][3][4]
| Kinase | Compound 5a IC50 (µM) | Compound 6g IC50 (µM) | Reference Inhibitor | Reference IC50 (µM) |
| EGFR | 0.086 | >10 | Gefitinib | 0.052 |
| VEGFR-2 | 0.107 | >10 | Sorafenib | 0.0482 |
| Topo II | 2.52 | >10 | Doxorubicin | 3.62 |
Data from Othman et al. (2023). These compounds were designed as multi-target inhibitors.
Table 3: Inhibition of Casein Kinase 1 Delta (CK1δ) by 2-Amidobenzimidazole Derivatives [5][6][7]
| Compound | R Substituent | IC50 (µM) |
| 13 | H | 4.21 |
| 14 | 5-Me | 1.64 |
| 15 | 5-Cl | 0.485 |
| 16 | 5-CF3 | 1.74 |
| 17 | 5-OMe | 6.27 |
| 18 | 5-NO2 | 0.12 |
| 20 | 5-tBu | 1.00 |
| 22 | 5,6-diCl | 0.98 |
| 23 | 5-CN | 0.0986 |
Data from Calenda et al. (2024). This series highlights the structure-activity relationship for CK1δ inhibition, with the 5-cyano substituted analog (23) showing the highest potency.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the kinase inhibition assays cited in this guide. For specific parameters, it is recommended to consult the original publications.
In Vitro Kinase Assays (General Protocol)
Most in vitro kinase inhibition assays follow a similar workflow involving a kinase, a substrate, ATP, and the test compound. The activity is typically measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced.
1. Z'-LYTE™ Kinase Assay
This assay is a fluorescence resonance energy transfer (FRET)-based method.
-
Principle: A peptide substrate is labeled with two fluorophores (a FRET pair). When the kinase phosphorylates the substrate, it becomes resistant to cleavage by a specific protease. In the presence of an inhibitor, the kinase is less active, the substrate remains largely unphosphorylated, and is cleaved by the protease, disrupting FRET.
-
General Procedure:
-
The kinase reaction is initiated by adding ATP to a mixture of the kinase, a FRET-labeled peptide substrate, and the benzimidazole test compound in an appropriate kinase buffer.
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
A development reagent containing a site-specific protease is added.
-
After a further incubation period, the fluorescence is measured at two wavelengths (emission from the donor and acceptor fluorophores).
-
The ratio of the two emission intensities is used to calculate the percentage of inhibition.[8][9][10]
-
2. ELISA-based Kinase Assay (e.g., for VEGFR-2)
This is a solid-phase enzyme-linked immunosorbent assay.
-
Principle: A plate is coated with a substrate. The kinase reaction is performed in the wells, and the phosphorylated substrate is detected using a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP). The addition of a substrate for the enzyme results in a measurable colorimetric or chemiluminescent signal.
-
General Procedure:
-
A 96-well plate is coated with the kinase substrate (e.g., a recombinant protein or peptide).
-
The kinase, ATP, and the benzimidazole test compound are added to the wells and incubated.
-
The wells are washed to remove unreacted components.
-
A primary antibody specific for the phosphorylated substrate is added.
-
After washing, a secondary antibody-HRP conjugate is added.
-
The wells are washed again, and a chromogenic or chemiluminescent HRP substrate is added.
-
The absorbance or luminescence is measured using a plate reader.[11][12][13]
-
3. ADP-Glo™ Kinase Assay
This is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
-
Principle: After the kinase reaction, remaining ATP is depleted. Then, ADP is converted to ATP, which is used in a luciferase reaction to generate a light signal that is proportional to the initial kinase activity.
-
General Procedure:
-
The kinase reaction is performed by incubating the kinase, substrate, ATP, and the benzimidazole test compound.
-
An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.
-
A "Kinase Detection Reagent" is added, which contains an enzyme that converts ADP to ATP and the reagents for a luciferase/luciferin reaction.
-
The luminescence is measured using a luminometer.
-
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the complex biological processes and experimental setups can aid in understanding the context of kinase inhibition.
Caption: General workflow for in vitro kinase inhibition assays.
Caption: Simplified VEGFR-2 signaling pathway and its inhibition.
Caption: Role of Aurora kinases in mitosis and their inhibition.
References
- 1. Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta [mdpi.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. ulab360.com [ulab360.com]
- 11. zqxzbio.com [zqxzbio.com]
- 12. roswellpark.org [roswellpark.org]
- 13. bpsbioscience.com [bpsbioscience.com]
Validating Molecular Docking Predictions for Benzimidazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods and data for validating molecular docking predictions of benzimidazole derivatives. It includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways.
Molecular docking is a powerful computational tool for predicting the binding orientation of small molecules, such as benzimidazole derivatives, to a protein target. However, these in silico predictions must be validated through experimental assays to confirm their accuracy and biological relevance. This guide outlines common experimental techniques for validating docking results, presents comparative data from various studies, and provides detailed protocols for key experiments.
Comparison of Molecular Docking Predictions with Experimental Data
The predictive accuracy of molecular docking is often assessed by comparing the calculated binding affinities (e.g., docking scores in kcal/mol) with experimentally determined biological activities, such as the half-maximal inhibitory concentration (IC50) or the minimum inhibitory concentration (MIC). A strong correlation between these values suggests that the docking protocol is accurately predicting the binding mode and affinity.
The following tables summarize quantitative data from various studies on benzimidazole derivatives, comparing their predicted docking scores with their experimentally validated biological activities against different targets.
Anticancer Activity (EGFR and VEGFR-2)
| Compound | Target | Docking Score (kcal/mol) | Experimental IC50 (µM) | Reference |
| 7c | EGFRwt | -8.1 | - | [1] |
| 11c | EGFRwt | -7.8 | - | [1] |
| 7d | T790M mutant | -8.3 | - | [1] |
| 1c | T790M mutant | -8.4 | - | [1] |
| 2a | Lung Cancer Protein (1M17) | -6.6 | 111.70 (A549 cell line) | [2] |
| 3e | VEGFR-2 | - | 1.71 ± 0.17 (NCI-H460) | [3] |
| 3g | VEGFR-2 | - | 0.85 ± 0.24 (NCI-H460) | [3] |
| BLMM | Topoisomerase I-DNA | - | < 50 | [4] |
| BL3H | Topoisomerase I-DNA | - | < 50 | [4] |
Antimicrobial Activity
| Compound | Target | Docking Score (kcal/mol) | Experimental MIC (µg/mL) | Reference |
| 5f | Candida 14-α demethylase | -10.928 | 0.97 (C. glabrata) | |
| 5c | Candida 14-α demethylase | - | 1.95 (E. faecalis) | |
| 5h | Candida 14-α demethylase | - | 1.95 (E. faecalis) | |
| 7 | Mtb KasA | -7.36 | 0.8 | [5] |
| 8 | Mtb KasA | -7.17 | 0.8 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental validation. Below are protocols for common assays used to validate the biological activity of benzimidazole derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Determination: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Susceptibility Testing: Agar Dilution Method
The agar dilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Media Preparation: Prepare a series of agar plates containing serial dilutions of the benzimidazole derivatives.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.
-
Inoculation: Spot the microbial suspension onto the surface of the agar plates.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Enzyme Inhibition Assay
Enzyme inhibition assays are used to determine the ability of a compound to inhibit the activity of a specific enzyme target.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the benzimidazole derivative.
-
Reaction Initiation: In a microplate well, mix the enzyme and the inhibitor and incubate for a specific period.
-
Substrate Addition: Add the substrate to initiate the enzymatic reaction.
-
Signal Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
X-ray Crystallography
X-ray crystallography provides the atomic-level three-dimensional structure of a protein-ligand complex, offering the most definitive validation of a docking prediction.
Workflow:
-
Protein Expression and Purification: Produce and purify a high-quality, stable sample of the target protein.
-
Crystallization: Grow crystals of the protein in the presence of the benzimidazole derivative (co-crystallization) or soak a pre-grown protein crystal in a solution containing the compound.
-
X-ray Diffraction Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build the atomic model of the protein-ligand complex.
-
Validation: The final structure is validated to ensure its quality and accuracy.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures can aid in understanding the significance of the validation results. The following diagrams were generated using the DOT language.
Caption: EGFR Signaling Pathway Inhibition by Benzimidazole Derivatives.
Caption: Mechanism of DNA Gyrase Inhibition.
Caption: Experimental Validation Workflow.
Conclusion
The validation of molecular docking predictions is a critical step in the drug discovery process. For benzimidazole derivatives, a combination of in vitro assays, such as MTT and antimicrobial susceptibility testing, along with biophysical techniques like X-ray crystallography, provides the necessary experimental evidence to confirm the in silico findings. This guide offers a framework for researchers to design and execute robust validation studies, ultimately leading to the development of more effective and targeted therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QSAR modeling and molecular docking studies on benzimidazole derivatives as anticancer agents | Vietnam Journal of Science and Technology [vjs.ac.vn]
- 5. Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Viral Defenses: A Comparative Guide to Benzimidazole-Based Inhibitor Cross-Resistance
For researchers, scientists, and drug development professionals at the forefront of antiviral discovery, understanding the nuances of drug resistance is paramount. This guide provides a comprehensive comparison of cross-resistance profiles of various viral strains to a panel of benzimidazole-based inhibitors. By presenting key experimental data, detailed methodologies, and visual representations of underlying mechanisms, this document aims to be an invaluable resource in the strategic development of next-generation antiviral therapeutics.
Comparative Analysis of Antiviral Activity and Cross-Resistance
The efficacy of benzimidazole-based inhibitors varies significantly across different viral families and is further influenced by the emergence of specific resistance mutations. The following tables summarize the quantitative data from several key studies, offering a comparative overview of inhibitor potency and the impact of viral genetic variations.
| Inhibitor | Virus | Strain/Genotype | Target | Assay Type | IC50 / EC50 (µM) | Fold Resistance | Reference |
| Compound A | Hepatitis C Virus (HCV) | Genotype 1b (subgenomic replicon) | NS5B Polymerase | Cell-based replicon | ~0.35 | Wild-Type | [1] |
| Compound A | Hepatitis C Virus (HCV) | P495L Mutant | NS5B Polymerase | Enzymatic | >10 | >40 | [1] |
| Compound B | Hepatitis C Virus (HCV) | Genotype 1b (subgenomic replicon) | NS5B Polymerase | Cell-based replicon | >10 | - | [1] |
| MRL-1237 | Poliovirus | Mahoney (Wild-Type) | 2C Protein | Plaque Reduction | ~0.04 | Wild-Type | [2] |
| MRL-1237 | Poliovirus | F164Y Mutant | 2C Protein | Plaque Reduction | >1.6 | >40 | [2] |
| Enviroxime | Poliovirus | Guanidine-Resistant Mutant | 2C Protein | Not Specified | Susceptible | - | [2] |
| TL1228 | SARS-CoV-2 | Omicron BA.4/5 (Pseudovirus) | Viral Entry | Luciferase Assay | 30 µM (reduces infection to 19.3%) | - | [3] |
| TL1228 | SARS-CoV-2 | BQ.1.1 (Live Virus) | Viral Life Cycle | Plaque Assay | 40 µM (~90% inhibition) | - | [3] |
Table 1: Cross-Resistance of Selected Viral Strains to Benzimidazole-Based Inhibitors. This table highlights the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of various benzimidazole compounds against wild-type and mutant viral strains. The "Fold Resistance" indicates the change in IC50/EC50 for the mutant strain compared to the wild-type.
| Benzimidazole Derivative Class | Virus Target(s) | Reported Activity | Reference |
| 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV), Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), Coxsackie B2 Virus (CVB2) | Potent activity against RSV (EC50 as low as 20 nM). Moderate activity against BVDV, YFV, and CVB2. | [4] |
| Assorted Benzimidazole Derivatives | Coxsackie B5 Virus (CVB-5), Respiratory Syncytial Virus (RSV), Poliovirus (Sb-1) | Several compounds showed EC50 values in the range of 5-17 µM against these viruses. | [5] |
Table 2: Spectrum of Activity of Benzimidazole Derivative Classes against Various Viruses. This table provides a qualitative summary of the antiviral activity of different classes of benzimidazole compounds against a panel of viruses.
Experimental Protocols: A Closer Look at the Methodology
The data presented in this guide are derived from a variety of established experimental protocols. Understanding these methodologies is crucial for interpreting the results and for designing future cross-resistance studies.
Plaque Reduction Assay
The plaque reduction assay is a fundamental method for determining the infectivity of a virus and the efficacy of an antiviral compound.[6][7]
-
Principle: This assay measures the ability of an antiviral drug to reduce the number of plaques (zones of cell death) formed by a virus in a cell monolayer.
-
Methodology:
-
Cell Seeding: Plate susceptible host cells in multi-well plates and allow them to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the viral stock.
-
Infection: Infect the cell monolayers with a standardized amount of virus in the presence of varying concentrations of the benzimidazole inhibitor.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells, leading to localized plaque formation.
-
Incubation: Incubate the plates for a period sufficient for plaque development (days to weeks depending on the virus).
-
Staining and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
IC50/EC50 Determination: The concentration of the inhibitor that reduces the number of plaques by 50% compared to the untreated control is determined as the IC50 or EC50.[8]
-
HCV Replicon Assay
For viruses that are difficult to culture, such as Hepatitis C Virus (HCV), subgenomic replicon systems are invaluable tools for studying viral replication and screening inhibitors.[9]
-
Principle: HCV replicons are RNA molecules that can replicate autonomously within a host cell line (typically Huh-7 human hepatoma cells) without producing infectious virus particles. Replication levels can be quantified using a reporter gene (e.g., luciferase) or by measuring viral RNA or protein levels.
-
Methodology:
-
Cell Transfection: Introduce the in vitro-transcribed HCV replicon RNA into Huh-7 cells.
-
Drug Treatment: Treat the replicon-containing cells with various concentrations of the benzimidazole inhibitor.
-
Quantification of Replication:
-
Reporter Gene Assay: If the replicon contains a luciferase reporter gene, cell lysates are assayed for luciferase activity, which is proportional to the level of viral replication.
-
RT-qPCR: Measure the levels of HCV RNA using real-time reverse transcription PCR.
-
ELISA: Quantify the expression of a viral protein (e.g., NS3) using an enzyme-linked immunosorbent assay.
-
-
IC50 Determination: The IC50 value is the drug concentration that reduces replicon replication by 50%.
-
Site-Directed Mutagenesis for Generating Resistant Strains
To definitively link a specific mutation to a resistance phenotype, site-directed mutagenesis is employed to introduce the desired mutation into the viral genome.[10][11]
-
Principle: This technique uses synthetic DNA primers containing the desired mutation to alter a specific nucleotide sequence in a cloned viral gene or genome.
-
Methodology (using PCR-based methods):
-
Primer Design: Design primers that are complementary to the target DNA sequence but contain a mismatch at the site of the desired mutation.
-
PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the viral gene of interest, using the mutagenic primers. This results in the incorporation of the mutation.
-
Template Removal: Digest the parental, non-mutated DNA template using the restriction enzyme DpnI, which specifically cleaves methylated DNA (the original plasmid DNA is methylated, while the newly synthesized PCR product is not).
-
Transformation: Transform the mutated plasmid into competent E. coli for propagation.
-
Sequence Verification: Sequence the resulting plasmids to confirm the presence of the desired mutation and the absence of any unintended mutations.
-
Virus Rescue: For infectious clones, the mutated genome is then used to generate infectious virus particles.
-
Visualizing the Path to Resistance
To better understand the processes involved in cross-resistance studies, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the molecular mechanism of resistance.
Figure 1: Experimental workflow for selecting and characterizing drug-resistant viral strains.
Figure 2: Mechanism of resistance to benzimidazole inhibitors targeting a viral protein.
References
- 1. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Characterization of the symmetrical benzimidazole twin drug TL1228: the role as viral entry inhibitor for fighting COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Site-directed mutagenesis of whole viral genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Synthetic Routes to 2-bromo-5,6-dichloro-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
2-bromo-5,6-dichloro-1H-benzimidazole is a key heterocyclic building block in the synthesis of various pharmacologically active compounds, including potent antiviral and anticancer agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the medicinal chemistry community. This guide provides a comparative analysis of the two primary synthetic routes to this compound, offering available experimental data and detailed methodologies to aid in the selection of the most suitable pathway for specific research and development needs.
Synthetic Routes at a Glance
Two principal synthetic pathways for the preparation of this compound have been identified in the literature.
Route 1: Halogenation of a Benzimidazolone Precursor
This approach involves the conversion of a 5,6-dichlorobenzimidazol-2-one intermediate to the desired 2-bromo derivative using a halogenating agent. This method is outlined in patent literature as a key step in the synthesis of nucleoside analogues.
Route 2: Diazotization and Bromination of a Diamine Precursor
This pathway commences with the cyclization of 4,5-dichloro-1,2-phenylenediamine to form a 2-aminobenzimidazole intermediate, which is subsequently brominated at the 2-position. This route is noted for its high-yield initial step.
Quantitative Data Summary
The following table summarizes the available quantitative data for the two synthetic routes. It is important to note that detailed experimental data, particularly for Route 1's bromination step and Route 2's bromination step, is not extensively reported in publicly available literature.
| Parameter | Route 1: Halogenation of Benzimidazolone | Route 2: Diazotization and Bromination |
| Starting Material | 5,6-dichlorobenzimidazol-2-one | 4,5-dichloro-1,2-phenylenediamine |
| Key Intermediates | - | 2-amino-5,6-dichlorobenzimidazole |
| Reagents | Phosphorous oxybromide | Cyanogen bromide, Bromine or NBS |
| Yield (Step 1) | Not Reported | 98% (for 2-amino-5,6-dichlorobenzimidazole)[1] |
| Yield (Step 2) | Not Reported | Not Reported |
| Reaction Conditions | Not Reported | Anhydrous conditions for bromination[1] |
| Overall Yield | Not Reported | Not Reported |
| Purity Optimization | Not Reported | HPLC (C18 column, acetonitrile/water gradient)[1] |
Detailed Experimental Protocols
Route 1: Halogenation of 5,6-dichlorobenzimidazol-2-one
This route is described in patent WO2001077083A1 as a method for preparing 2-bromo-5,6-dichlorobenzimidazole.[2] While a detailed experimental protocol for this specific step is not provided, a general procedure can be inferred.
Step 1: Synthesis of 5,6-dichlorobenzimidazol-2-one (Precursor)
The synthesis of the starting material, 5,6-dichlorobenzimidazol-2-one, is achieved through the cyclization of 4,5-dichloro-o-phenylenediamine with carbonyl di-imidazole.[2]
Step 2: Bromination of 5,6-dichlorobenzimidazol-2-one
The patent indicates that 2-bromo-5,6-dichlorobenzimidazole is produced by reacting 5,6-dichlorobenzimidazol-2-one with phosphorous oxybromide.[2] Specific reaction conditions such as solvent, temperature, and reaction time are not detailed.
Route 2: Diazotization and Bromination of 4,5-dichloro-1,2-phenylenediamine
This synthetic approach is outlined by chemical suppliers and involves a two-step process starting from 4,5-dichloro-1,2-phenylenediamine.[1]
Step 1: Synthesis of 2-amino-5,6-dichlorobenzimidazole
4,5-dichloro-1,2-phenylenediamine undergoes diazotization with cyanogen bromide to form 2-amino-5,6-dichlorobenzimidazole. This step is reported to have a high yield of 98%.[1]
Step 2: Bromination of 2-amino-5,6-dichlorobenzimidazole
Comparative Analysis
Route 1 offers a potentially direct conversion from a readily accessible benzimidazolone precursor. The use of phosphorous oxybromide is a standard method for such transformations. However, the lack of a detailed published protocol and yield information makes it difficult to assess its efficiency and scalability. The handling of phosphorous oxybromide also requires appropriate safety precautions.
Route 2 benefits from a well-defined and high-yielding initial step to produce the 2-amino intermediate. The subsequent bromination is a standard transformation, and the use of NBS offers a milder and more selective alternative to liquid bromine. However, the lack of a specific protocol for the bromination of this particular substrate is a significant drawback. Further optimization would be required to establish efficient reaction conditions and yields.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the two synthetic routes.
Caption: Synthetic pathway for Route 1.
References
Evaluating the ADMET Properties of Novel Benzimidazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities. As the quest for novel therapeutics continues, the evaluation of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new benzimidazole derivatives is a critical step in the drug discovery and development pipeline. This guide provides a comparative overview of the ADMET profiles of emerging benzimidazole compounds, supported by experimental data and detailed protocols to aid researchers in their investigations.
Key ADMET Parameters: A Comparative Analysis
The following tables summarize key in vitro ADMET data for representative novel benzimidazole compounds compared with established drugs. This data provides a snapshot of their potential performance in terms of cytotoxicity, permeability, metabolic stability, and potential for drug-drug interactions.
Table 1: In Vitro Cytotoxicity of Novel Benzimidazole Derivatives Against Various Cancer Cell Lines
| Compound/Drug | Cell Line | IC50 (µM) | Therapeutic Class | Reference |
| Novel Benzimidazole 1 | MCF-7 (Breast) | 8.86 ± 1.10 | Anticancer | [1] |
| HCT-116 (Colon) | 24.08 ± 0.31 | [1] | ||
| Novel Benzimidazole 2 | DU-145 (Prostate) | 10.2 ± 1.4 | Anticancer | [2][3] |
| MCF-7 (Breast) | 17.8 ± 0.24 | [2][3] | ||
| H69AR (Lung) | 49.9 ± 0.22 | [2][3] | ||
| Novel Benzimidazole 3 | A549 (Lung) | 2.2 | Anticancer | [4] |
| Gefitinib | NSCLC cell lines | Varies (sensitive) | Kinase Inhibitor | [5] |
| Paclitaxel | Various | Varies | Microtubule Inhibitor | [6] |
Table 2: Permeability of Benzimidazole Derivatives and Comparator Drugs
| Compound/Drug | Assay System | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Classification | Reference |
| 2-Hydroxybenzimidazole | Caco-2 | 507 ± 16 | High | [7] |
| Gefitinib | Caco-2 | High (inferred) | High | |
| Paclitaxel | Caco-2 | Low to Moderate | Low to Moderate | |
| Atenolol (Low Permeability Control) | Caco-2 | <1 | Low | [8][9][10] |
| Propranolol (High Permeability Control) | Caco-2 | >10 | High | [8][9][10] |
Table 3: Metabolic Stability of Benzimidazole Derivatives and Comparator Drugs in Human Liver Microsomes (HLM)
| Compound/Drug | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification | Reference |
| Novel Benzimidazole Series A | > 60 | Low | High | |
| Novel Benzimidazole Series B | 15 - 60 | Moderate | Moderate | |
| Novel Benzimidazole Series C | < 15 | High | Low | |
| Verapamil (High Clearance) | < 15 | 122.0 | Low | [11][12] |
| Diazepam (Low Clearance) | > 60 | 2.3 | High | [11] |
Table 4: In Vitro Inhibition of Major Cytochrome P450 Isoforms
| Compound/Drug | CYP Isoform | IC50 (µM) | Potential for DDI | Reference |
| Novel Benzimidazole (Representative) | CYP3A4 | > 10 | Low | |
| CYP2D6 | > 10 | Low | ||
| CYP2C9 | 5 - 10 | Moderate | ||
| Ketoconazole (Potent CYP3A4 Inhibitor) | CYP3A4 | < 1 | High | [13][14][15] |
| Quinidine (Potent CYP2D6 Inhibitor) | CYP2D6 | < 1 | High | [13][15] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are standardized protocols for the key in vitro ADMET assays cited in this guide.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Cell Permeability: Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer with tight junctions and is a widely accepted in vitro model for predicting intestinal drug absorption.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay:
-
For apical to basolateral (A-B) permeability, add the test compound to the apical side (donor compartment) and measure its appearance on the basolateral side (receiver compartment) over time.
-
For basolateral to apical (B-A) permeability, add the compound to the basolateral side and measure its appearance on the apical side.
-
-
Sample Analysis: Quantify the concentration of the compound in the receiver compartment at different time points using a suitable analytical method (e.g., LC-MS/MS).
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment.
-
Metabolic Stability: Liver Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in liver microsomes.
-
Incubation Mixture: Prepare an incubation mixture containing pooled human liver microsomes, the test compound, and a NADPH-regenerating system in a phosphate buffer (pH 7.4).
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[16][17][18]
Cytochrome P450 Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of major CYP isoforms, which is a primary cause of drug-drug interactions.
-
Incubation: Incubate the test compound at various concentrations with human liver microsomes, a specific probe substrate for the CYP isoform of interest (e.g., midazolam for CYP3A4), and a NADPH-regenerating system.
-
Metabolite Formation: The CYP enzyme metabolizes the probe substrate to a specific metabolite.
-
Analysis: After a set incubation time, quench the reaction and quantify the amount of metabolite formed using LC-MS/MS or a fluorometric plate reader.
-
IC50 Determination: The IC50 value, the concentration of the test compound that causes 50% inhibition of the probe substrate metabolism, is determined.[13][14][15][19][20]
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the experimental processes is facilitated by visual representations.
Caption: Workflow for ADMET evaluation of novel benzimidazole compounds.
Caption: Key signaling pathways targeted by anticancer benzimidazoles.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nveo.org [nveo.org]
- 5. MET increased gene copy number and primary resistance to gefitinib therapy in non-small-cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Docking and ADMET studies for investigating the anticancer potency of Moscatilin on APC10/DOC1 and PKM2 against five clinical drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination and prediction of permeability across intestinal epithelial cell monolayer of a diverse range of industrial chemicals/drugs for estimation of oral absorption as a putative marker of hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. xenotech.com [xenotech.com]
- 13. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. hrcak.srce.hr [hrcak.srce.hr]
- 17. researchgate.net [researchgate.net]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Inhibition of cytochrome P450 3A4 by a pyrimidineimidazole: Evidence for complex heme interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Benzimidazole and Triazole Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal drug discovery, triazoles represent a cornerstone of therapy, while benzimidazoles, traditionally known as anti-parasitic agents, are emerging as compounds with significant antifungal potential. This guide provides an objective, data-driven comparison of these two critical classes of agents, focusing on their mechanisms of action, spectrum of activity, and comparative efficacy, supported by experimental data and detailed protocols.
Mechanism of Action: Distinct Yet Converging Pathways
The primary antifungal mechanism of triazoles is well-established, while benzimidazoles exhibit a more complex profile, with actions that can differ from their classical antihelminthic targets.
Triazole Antifungals: Triazoles selectively inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2][3] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[2][4] Inhibition of CYP51 leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterols.[1][3] This disrupts membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth.[3][5]
Benzimidazole Antifungals: Classically, benzimidazoles (e.g., albendazole, mebendazole) function as antihelminthic agents by binding to β-tubulin and disrupting microtubule polymerization, which interferes with cell division.[6][7] While this remains a primary mechanism, recent studies have revealed that novel benzimidazole derivatives can also possess potent antifungal activity by inhibiting the ergosterol biosynthesis pathway, targeting the same CYP51 enzyme as triazoles.[4][6][8][9] This suggests that certain benzimidazoles may have a dual mechanism of action or that their antifungal properties are primarily mediated through ergosterol disruption. Some studies have successfully designed and synthesized benzimidazole-triazole hybrid molecules that target 14α-demethylase.[4][10]
Spectrum of Activity
Triazoles: This class is known for its broad-spectrum activity.[5]
-
First-generation agents like fluconazole and itraconazole are active against a wide range of Candida species, Cryptococcus neoformans, and dimorphic fungi.[2][5] However, their activity is limited against Candida glabrata and they are inactive against Candida krusei.[2]
-
Newer-generation triazoles such as voriconazole and posaconazole have an expanded spectrum that includes activity against Aspergillus species and even some fluconazole-resistant strains.[2][11][12] Voriconazole is also active against Fusarium species.[2]
Benzimidazoles: The antifungal spectrum of benzimidazoles is an active area of research.
-
Activity has been demonstrated against major Candida species, including azole-resistant strains like C. glabrata and C. krusei.[6]
-
Studies have shown efficacy against Cryptococcus neoformans.[8]
-
Albendazole, mebendazole, and thiabendazole have shown in vitro activity against the causative agents of chromoblastomycosis, such as Fonsecaea pedrosoi.[13]
-
A critical consideration is the discrepancy between in vitro and in vivo activity. For example, albendazole shows in vitro antifungal activity, but it is rapidly metabolized in vivo to the inactive albendazole sulphoxide, leading to a lack of clinical efficacy for fungal infections.[7]
Comparative Efficacy: Quantitative Data
The following tables summarize Minimum Inhibitory Concentration (MIC) data from various in vitro studies. MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.
Table 1: In Vitro Activity of Representative Triazole Agents
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | Reference(s) |
|---|---|---|---|
| Fluconazole | Candida albicans | 0.25 - 4 | [1] |
| Fluconazole | Fluconazole-Resistant C. albicans | > 64 | [1] |
| Voriconazole | Candida glabrata | 0.125 - 0.5 | [1] |
| Itraconazole | Candida spp. | ≤ 0.03 - 2 | [14] |
| Posaconazole | Aspergillus spp. | 0.12 - 1 |[11] |
Table 2: In Vitro Activity of Benzimidazole Derivatives
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | Reference(s) |
|---|---|---|---|
| Albendazole | Fonsecaea pedrosoi | 0.625 - 2.5 µM* | [13] |
| Mebendazole | Fonsecaea pedrosoi | 2.5 - 5 µM* | [13] |
| 1-Nonyl-1H-benzo[d]imidazole | Candida spp. | 0.5 - 256 | [15][16] |
| 1-Decyl-1H-benzo[d]imidazole | Candida spp. | 0.5 - 256 | [16] |
| Benzimidazole-Oxadiazole Hybrid | Candida albicans | 1.95 | [9] |
*Note: Original data in µM, conversion to µg/mL depends on molecular weight.
Table 3: Direct Head-to-Head In Vitro Comparison This table presents data from studies where benzimidazole-triazole hybrids were directly compared against standard triazole drugs.
| Compound | Fungal Species | MIC50 (µg/mL) | Reference |
| Hybrid Compound 6i (Benzimidazole-Triazole) | Candida glabrata | 0.97 | [4][10] |
| Hybrid Compound 6j (Benzimidazole-Triazole) | Candida glabrata | 0.97 | [4][10] |
| Voriconazole (Reference) | Candida glabrata | 1.95 | [4] |
| Fluconazole (Reference) | Candida glabrata | 3.9 | [4] |
| Hybrid Compound 2k (Benzimidazole-Triazole) | Candida albicans | 3.125 (µmol/mL) | [17] |
| Fluconazole (Reference) | Candida albicans | 12.5 (µmol/mL) | [17] |
| *Note: Original data in µmol/mL. |
Experimental Protocols: Antifungal Susceptibility Testing
The quantitative data cited in this guide are primarily derived from in vitro antifungal susceptibility testing. The standard methodology is the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
-
A suspension of the fungal cells is prepared in a sterile saline solution.
-
The suspension is adjusted using a spectrophotometer to a standardized concentration (e.g., 0.5 McFarland standard), which corresponds to a specific cell density. This suspension is further diluted in culture medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.
-
-
Drug Dilution:
-
The antifungal agents (benzimidazoles, triazoles) are dissolved in a suitable solvent (e.g., DMSO).
-
A serial two-fold dilution of each drug is prepared in a 96-well microtiter plate using the appropriate broth medium. This creates a gradient of drug concentrations across the plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized fungal suspension.
-
Control wells are included: a growth control (no drug) and a sterility control (no inoculum).
-
The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
-
MIC Determination:
-
Following incubation, the plates are examined visually or read with a microplate reader to assess fungal growth.
-
The MIC is defined as the lowest drug concentration that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the drug-free growth control.
-
Conclusion
This comparative analysis reveals that while triazoles are established, potent antifungals with a well-defined mechanism, benzimidazoles represent a promising class of compounds with multifaceted potential.
-
Triazoles remain the clinical standard, acting reliably by inhibiting ergosterol synthesis via CYP51. Their broad spectrum and extensive clinical data support their widespread use.
-
Benzimidazoles show intriguing in vitro antifungal activity, in some cases against azole-resistant strains. Their mechanism appears to be more diverse, with some derivatives also targeting the ergosterol pathway. However, significant challenges, particularly poor in vivo efficacy due to rapid metabolism, must be overcome for them to be considered viable systemic antifungal therapies.
For drug development professionals, the future may lie in optimizing the benzimidazole scaffold to improve its pharmacokinetic profile or in creating hybrid molecules that leverage the strengths of both structures to combat emerging antifungal resistance.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Newer triazole antifungal agents: pharmacology, spectrum, clinical efficacy and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Repurposing Benzimidazoles against Causative Agents of Chromoblastomycosis: Albendazole Has Superior In Vitro Activity Than Mebendazole and Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Cancer Efficacy of 2-Bromo-5,6-dichloro-1H-benzimidazole Analogs in Xenograft Models: A Comparative Guide
For Immediate Release: November 3, 2025
A comprehensive analysis of preclinical xenograft models reveals the potential of 2-bromo-5,6-dichloro-1H-benzimidazole analogs as a promising class of anti-cancer agents. This guide synthesizes available data on their efficacy, mechanisms of action, and provides detailed experimental protocols to aid researchers in the fields of oncology and drug development.
While direct comparative studies on a wide range of this compound analogs in xenograft models are limited in publicly available literature, this guide draws upon research on closely related 5,6-dichlorobenzimidazole derivatives to provide a foundational understanding of their anti-cancer potential. The data presented herein is intended to serve as a valuable resource for researchers investigating this specific chemical scaffold.
Comparative Efficacy of Dichlorobenzimidazole Derivatives
Research into 5,6-dichlorobenzimidazole derivatives has highlighted their potential as inhibitors of key oncogenic pathways, particularly the BRAF/MEK/ERK signaling cascade. A notable study synthesized a series of 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles and evaluated their activity against both wild-type (WT) and V600E mutated BRAF kinases.[1] While this study did not include a 2-bromo substitution, its findings on the 5,6-dichloro core are instructive.
One of the most potent compounds from this series, 10h , demonstrated significant in vitro activity, arresting cell cycle progression at the G2/M phase and inducing apoptosis in the HT29 colon cancer cell line.[1] Another derivative, Compound 1 , a hydroxyl analog with a trifluoromethyl group, has shown antagonistic effects in a rat prostate xenograft model, indicating in vivo potential for this class of compounds.[2]
Table 1: In Vitro and In Vivo Activity of Selected 5,6-Dichlorobenzimidazole Derivatives
| Compound ID | Target(s) | Key In Vitro Results | Xenograft Model | Key In Vivo Results | Reference |
| 10h | BRAFWT, BRAFV600E | Potent GI50 across NCI-60 cell lines; G2/M arrest and apoptosis in HT29 cells. | Not Reported | Not Reported | [1] |
| Compound 1 | Androgen Receptor | - | Rat Prostate Xenograft | Antagonistic effect with an ID50 of 0.15 mg/day. | [2] |
Note: Data for a direct this compound analog in a xenograft model is not available in the cited literature. This table represents data from closely related 5,6-dichlorobenzimidazole derivatives to provide a comparative context.
Experimental Protocols
To facilitate further research and validation, this section provides a detailed methodology for a typical xenograft study based on protocols used for evaluating anti-cancer agents in similar models.
Establishment of a Colorectal Cancer Xenograft Model
-
Cell Culture: Human colorectal carcinoma HT29 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.[3]
-
Animal Model: Female athymic nu/nu mice, 6-8 weeks old, are used for tumor implantation.
-
Tumor Implantation: A suspension of 5 x 106 HT29 cells in 0.1 mL of phosphate-buffered saline (PBS) is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated using the formula: V = (length × width2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm3), the mice are randomized into control and treatment groups.
Drug Administration and Efficacy Evaluation
-
Compound Formulation: The this compound analog is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water) for administration.
-
Dosing Regimen: The compound is administered to the treatment group via a clinically relevant route, such as oral gavage, at a specified dose and schedule (e.g., daily for 21 days). The control group receives the vehicle only.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include body weight changes (as a measure of toxicity), survival analysis, and biomarker analysis from tumor tissue.
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of any anti-tumor effects.
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of dichlorobenzimidazole derivatives are often attributed to their ability to inhibit protein kinases involved in cell proliferation and survival. The BRAF/MEK/ERK (MAPK) pathway is a key target.
References
- 1. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response of HT29 Colorectal Xenograft Model to Cediranib Assessed with 18F-FMISO PET, Dynamic Contrast-Enhanced and Diffusion-Weighted MRI - PMC [pmc.ncbi.nlm.nih.gov]
Comparative SAR of Substitutions at the 2, 5, and 6 Positions of the Benzimidazole Ring: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a molecule is paramount in the design of potent and selective therapeutic agents. The benzimidazole scaffold, a privileged structure in medicinal chemistry, has been the subject of extensive investigation due to its presence in numerous biologically active compounds. This guide provides a comparative analysis of substitutions at the 2, 5, and 6 positions of the benzimidazole ring, with a focus on antimicrobial and anti-inflammatory activities, supported by experimental data and methodologies.
The versatility of the benzimidazole ring system allows for substitutions at multiple positions, significantly influencing its pharmacological profile. Notably, modifications at the C2, C5, and C6 positions have been shown to be critical for modulating activity and selectivity against various biological targets.[1][2] This guide synthesizes findings from multiple studies to offer a comparative perspective on how different functional groups at these key positions impact the antimicrobial and anti-inflammatory potential of benzimidazole derivatives.
Antimicrobial Activity: A Comparative Analysis
The benzimidazole core is a common feature in many antimicrobial agents. The nature and position of substituents play a crucial role in determining the spectrum and potency of these compounds.
Substitutions at the 2-Position
The 2-position of the benzimidazole ring is a primary site for modification and significantly impacts antimicrobial activity. A wide array of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties, have been explored. For instance, the introduction of a trifluoromethyl group at the 2-position has been shown to impart potent antiprotozoal activity.[3] In the context of antitubercular agents, substitutions at the 2-position are crucial for interaction with the target enzyme, FtsZ.[4][5]
Substitutions at the 5 and 6-Positions
Substitutions at the 5 and 6-positions of the benzimidazole ring are often exploited to modulate physicochemical properties such as lipophilicity and electronic effects, which in turn influence cell permeability and target engagement. In many cases, these two positions are considered electronically equivalent and are often discussed together.
For antitubercular activity, the presence of ether or thioether linkages at the 6-position has been a key feature in the development of potent FtsZ inhibitors.[4][5] The nature of the group attached to the ether or thioether linkage can be further optimized to enhance potency. For example, in a series of 2,5,6-trisubstituted benzimidazoles, compounds bearing specific ether or thioether moieties at the 6-position exhibited significant activity against Mycobacterium tuberculosis.[4]
The following table summarizes the minimum inhibitory concentration (MIC) values of selected 2,5,6-trisubstituted benzimidazoles against M. tuberculosis H37Rv, highlighting the influence of substituents at these positions.
| Compound ID | 2-Substituent | 5-Substituent | 6-Substituent | MIC (µg/mL) |
| 5a | Cyclohexyl | H | 4-Chlorophenoxy | 0.63 |
| 5d | Cyclohexyl | H | 4-Chlorophenylthio | 1.56 |
| Reference | - | - | - | Isoniazid: 0.025-0.05 |
Data sourced from studies on 2,5,6-trisubstituted benzimidazoles as antitubercular agents targeting FtsZ.[4][5]
Anti-inflammatory Activity: A Comparative Analysis
Benzimidazole derivatives have emerged as promising anti-inflammatory agents by targeting key enzymes and receptors in inflammatory pathways, such as cyclooxygenases (COX), lipoxygenases (LOX), and various kinases.[1]
Substitutions at the 2-Position
For anti-inflammatory activity, the 2-position is frequently substituted with aryl or heteroaryl groups. For example, 2-substituted benzimidazoles with a pyrimidine moiety have been found to be potent inhibitors of lymphocyte-specific protein tyrosine kinase (Lck), a key enzyme in T-cell activation.[1] In another study, the substitution of a nitrile group at the 6-position of a 2-benzimidazole derivative resulted in excellent inhibition of Janus kinase 3 (JAK3).[1]
Substitutions at the 5 and 6-Positions
Substituents at the 5 and 6-positions can significantly influence the anti-inflammatory potency and selectivity. Electron-withdrawing groups, such as a nitro group at the 6-position, have been shown to enhance anti-inflammatory activity in some series.[1] Conversely, electron-donating groups can sometimes lead to lower potency. The introduction of a sulfamoyl or sulfonyl group at the 5-position has been explored for developing cannabinoid receptor antagonists with anti-inflammatory properties.[1]
The following table presents the half-maximal inhibitory concentration (IC50) values of selected benzimidazole derivatives against Lck, illustrating the impact of substitutions at the 2 and 6-positions.
| Compound ID | 2-Substituent | 6-Substituent | Lck IC50 (µM) |
| Compound A | 4-(4-methyl-1-piperazinyl)phenylamino-pyrimido | 2,6-dimethylphenyl | 0.007 |
| Compound B | (Pyrimidin-2-yl)amino | H | 0.003 |
Data synthesized from reviews on benzimidazoles as anti-inflammatory agents.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values for antitubercular activity are typically determined using the microplate Alamar blue assay (MABA) or the tube dilution method. In the MABA, twofold dilutions of the test compounds are prepared in a 96-well plate, and a suspension of M. tuberculosis H37Rv is added. After incubation, a solution of Alamar blue is added, and the plates are re-incubated. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
In Vitro Kinase Inhibition Assay (e.g., Lck)
The inhibitory activity of compounds against kinases such as Lck is often evaluated using a radiometric filter binding assay or a fluorescence-based assay. In a typical radiometric assay, the kinase, a substrate peptide, and the test compound are incubated with [γ-33P]ATP. The reaction is then stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of radioactivity incorporated is measured using a scintillation counter, and the IC50 value is calculated from the dose-response curve.
Visualizing Synthesis and SAR
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
A generalized synthetic workflow for 2,5,6-trisubstituted benzimidazoles.
References
- 1. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. srrjournals.com [srrjournals.com]
- 4. Design, Synthesis and Evaluation of Novel 2,5,6-Trisubstituted Benzimidazoles Targeting FtsZ as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of novel 2,5,6-trisubstituted benzimidazoles targeting FtsZ as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Potency of New Benzimidazole Derivatives Against Standard-of-Care Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a versatile heterocyclic aromatic compound, has emerged as a "master key" in medicinal chemistry, leading to the development of numerous FDA-approved drugs.[1] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide range of biological targets, making it a privileged scaffold in drug discovery.[1][2] This guide provides a comparative analysis of the potency of novel benzimidazole derivatives against established standard-of-care drugs across key therapeutic areas: oncology, infectious diseases, and parasitic infections. The data presented is intended to aid researchers in evaluating the potential of these new chemical entities and to inform future drug development strategies.
Anticancer Activity
Benzimidazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms including disruption of microtubule dynamics, kinase inhibition, and DNA damage.[3][4] Several anthelmintic benzimidazole drugs, such as albendazole and mebendazole, are now being repurposed for oncology applications.[2]
Comparative Potency of Anticancer Benzimidazole Derivatives
The following table summarizes the in vitro cytotoxicity of selected novel benzimidazole derivatives compared to standard-of-care anticancer drugs. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency in inhibiting cancer cell growth.
| Compound/Drug | Mechanism of Action | Cancer Cell Line | IC50 (µM) | Reference |
| New Benzimidazole Derivatives | ||||
| Compound 23 | BCL-2 Downregulation | MCF-7 (Breast) | Not Specified (256-fold downregulation) | [5] |
| Compound 27 | BCL-2 Downregulation | MCF-7 (Breast) | Not Specified (128-fold downregulation) | [5] |
| Compound V7 | SIRT2 Inhibition | H103 (Oral), H314 (Head & Neck), HCT116 (Colon) | 11.64, 16.68, 13.30 | [5] |
| 5-nitro-1H-benzimidazole derivative 121 | Not Specified | A-549 (Lung), HCT-116 (Colon), MCF-7 (Breast), HepG2 (Liver) | Comparable to Doxorubicin | [6] |
| 5-nitro-1H-benzimidazole derivative 122 | Not Specified | A-549 (Lung), HCT-116 (Colon), MCF-7 (Breast), HepG2 (Liver) | Comparable to Doxorubicin | [6] |
| Standard-of-Care Drugs | ||||
| Bendamustine | DNA Alkylating Agent | Hematological Malignancies | Varies | [2][4] |
| Doxorubicin | Topoisomerase II Inhibitor | Various | Varies | [6] |
| Cisplatin | DNA Cross-linking Agent | Various | Varies | [2] |
| Paclitaxel | Microtubule Stabilizer | Various | Varies | |
| Nocodazole | Microtubule Depolymerizer | Various | Varies | [3][7] |
Key Signaling Pathways in Benzimidazole Anticancer Activity
Antimicrobial Activity
The benzimidazole scaffold is a cornerstone in the development of antimicrobial agents. Novel derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens, including drug-resistant strains.
Comparative Potency of Antimicrobial Benzimidazole Derivatives
The following table presents the minimum inhibitory concentration (MIC) of new benzimidazole compounds against various microbial strains, benchmarked against standard antibiotics and antifungals. A lower MIC value indicates greater potency.
| Compound/Drug | Target Organism | MIC (µg/mL) | Reference |
| New Benzimidazole Derivatives | |||
| Compound 6c (with Colistin) | E. coli, K. pneumoniae, A. baumannii, P. aeruginosa | 8-16 | [6][8] |
| Compound 46 | Gram-positive & Gram-negative bacteria | More potent than Cefadroxil | [6] |
| Compound 47 | Aspergillus niger | 0.018 mM (better than Fluconazole) | [6] |
| α-aminonitrile derivatives 55, 56 | Various bacteria & Candida albicans | 3.9-7.8 | [6] |
| Standard-of-Care Drugs | |||
| Ciprofloxacin | Broad-spectrum antibacterial | Varies | [6][9] |
| Chloramphenicol | Broad-spectrum antibacterial | Varies | [6][10] |
| Fluconazole | Antifungal | <3.9 | [6] |
| Amphotericin B | Antifungal | Varies | [11] |
Antiparasitic Activity
Benzimidazoles have long been the frontline treatment for various parasitic worm infections.[4] Research continues to explore new derivatives to combat resistance and broaden the spectrum of activity against other protozoan parasites.
Comparative Potency of Antiparasitic Benzimidazole Derivatives
| Compound/Drug | Target Parasite | Measure of Potency | Value | Reference |
| New Benzimidazole Derivatives | ||||
| N1-aryl-benzimidazol-2-one 99 | HIV-1 (Reverse Transcriptase) | IC50 | 1.3 µM | [6] |
| N1-aryl-benzimidazol-2-one 100 | HIV-1 (Reverse Transcriptase) | IC50 | 0.79 µM | [6] |
| Standard-of-Care Drugs | ||||
| Albendazole | Taenia solium (Neurocysticercosis), Echinococcus granulosus (Hydatid disease) | FDA Approved | - | [12][13] |
| Mebendazole | Enterobius vermicularis (Pinworm), Trichuris trichiura (Whipworm), Ascaris lumbricoides (Roundworm) | FDA Approved | - | [13] |
| Metronidazole | Giardia lamblia, Trichomonas vaginalis, Entamoeba histolytica | FDA Approved | - | [12] |
| Nitazoxanide | Giardia lamblia, Cryptosporidium parvum | FDA Approved | - | [14] |
| Nevirapine | HIV-1 (Reverse Transcriptase) | IC50 | 1.55 µM | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of drug potency. Below are outlines for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivative or standard drug and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the drug concentration and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism.
-
Serial Dilution: Perform serial dilutions of the benzimidazole derivative or standard drug in a liquid growth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
General Experimental Workflow for Drug Discovery
This guide provides a snapshot of the current landscape of benzimidazole derivatives in drug discovery. The presented data and protocols offer a foundation for researchers to design and interpret their own studies, ultimately contributing to the development of next-generation therapeutics.
References
- 1. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside | Semantic Scholar [semanticscholar.org]
- 8. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsm.com [ijpsm.com]
- 10. pharmacophorejournal.com [pharmacophorejournal.com]
- 11. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Therapy for Common Parasitic Infections Within the United States [uspharmacist.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. uab.edu [uab.edu]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-bromo-5,6-dichloro-1H-benzimidazole
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-bromo-5,6-dichloro-1H-benzimidazole, a halogenated benzimidazole derivative.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety data for structurally similar compounds, including 2-Bromo-1H-benzimidazole and other chlorinated benzimidazole derivatives. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
Hazard Profile and Personal Protective Equipment (PPE)
Based on data for related compounds, this compound is anticipated to be a hazardous substance. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, stringent adherence to safety protocols is mandatory.
Summary of Hazard Information:
| Hazard Statement | Classification | Precautionary Codes |
| Causes skin irritation | Skin Irritation, Category 2 | P264, P280, P302+P352, P332+P313, P362 |
| Causes serious eye irritation | Eye Irritation, Category 2A | P280, P305+P351+P338, P337+P313 |
| May cause respiratory irritation | Specific target organ toxicity — single exposure, Category 3 | P261, P271, P304+P340, P312 |
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
-
Waste Collection:
-
Carefully sweep up any solid waste of the compound. Avoid generating dust.[3]
-
Place the waste into a clearly labeled, sealed container. The container should be suitable for hazardous chemical waste.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.
-
-
Decontamination of Labware:
-
Rinse contaminated labware (e.g., beakers, spatulas) with a suitable solvent (e.g., acetone, ethanol) in a fume hood.
-
Collect the rinse solvent as hazardous waste in a separate, properly labeled container.
-
After the initial rinse, wash the labware with soap and water.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent and then wash with soap and water.
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.
-
Keep the container away from incompatible materials, such as strong oxidizing agents.[3]
-
-
Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.
References
Essential Safety and Operational Guide for Handling 2-bromo-5,6-dichloro-1H-benzimidazole
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of 2-bromo-5,6-dichloro-1H-benzimidazole, a halogenated benzimidazole derivative.
Chemical Identifier:
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Required Personal Protective Equipment:
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or chemical safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber) should be worn.[2] A lab coat or other protective clothing is mandatory. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved particulate respirator (e.g., N95) or a full-face respirator should be used.[2] |
Experimental Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Before handling, review the Safety Data Sheets (SDS) of similar halogenated benzimidazoles to understand potential hazards.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Don all required personal protective equipment as detailed in the table above.
-
-
Handling:
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
Waste Management Protocol:
Caption: Protocol for the disposal of this compound waste.
Disposal Guidelines:
-
Chemical Waste: Dispose of contents and container to an approved waste disposal plant.[3][6] Do not discharge into drains or the environment.[7] This material should be treated as hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be disposed of as hazardous waste.
-
Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse.[7]
-
Regulations: All disposal activities must be in accordance with local, state, and federal regulations. It is recommended to use a licensed chemical waste disposal company.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
